3,4-Dibromosulfolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromothiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKQCYAMPDEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884784 | |
| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |
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Molecular Weight |
277.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15091-30-2, 7311-84-4 | |
| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |
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| Record name | 3,4-Dibromosulfolane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75382 | |
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| Record name | 3,4-Dibromosulfolane | |
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| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |
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| Record name | Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | |
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| Record name | rac-(3R,4R)-3,4-dibromo-1lambda6-thiolane-1,1-dione | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromosulfolane for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-Dibromosulfolane (CAS No. 15091-30-2), a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity and mechanistic pathways, and discusses its applications as a versatile building block. Furthermore, this guide offers in-depth safety and handling procedures to ensure its responsible use in a laboratory setting. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage the unique chemical attributes of this compound in their work.
Introduction and Chemical Identity
This compound, also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfonyl functional group and two bromine atoms on adjacent carbons. The presence of the electron-withdrawing sulfonyl group and the reactive bromine atoms makes it a valuable intermediate in organic synthesis. Its CAS number is 15091-30-2.[1][2][3]
The sulfone moiety imparts chemical stability and acts as a potent hydrogen bond acceptor, while the bromine atoms serve as leaving groups in nucleophilic substitution reactions or as handles for organometallic cross-coupling reactions.[4][5] This unique combination of features allows for the construction of complex molecular architectures, making it a relevant building block in the synthesis of pharmaceuticals and agrochemicals.[1][5]
Molecular Structure
The structure of this compound is depicted below. The molecule can exist as cis and trans diastereomers, with the trans isomer generally being more stable.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15091-30-2 | [2][3] |
| Molecular Formula | C₄H₆Br₂O₂S | [2] |
| Molecular Weight | 277.96 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 142-146 °C | |
| Topological Polar Surface Area | 42.5 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of this compound
The most direct and common route to this compound is the oxidation of its precursor, 3,4-dibromothiophene. The oxidation of thioethers to sulfones is a fundamental transformation in organic chemistry, with several reliable methods available.[6][7]
Synthesis of the Precursor: 3,4-Dibromothiophene
3,4-Dibromothiophene is typically prepared via the selective debromination of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid. This reaction is highly regioselective due to the higher reactivity of the α-bromines compared to the β-bromines on the thiophene ring.
Experimental Protocol: Synthesis of 3,4-Dibromothiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrabromothiophene (1 equivalent), glacial acetic acid (2.5 equivalents), and water.
-
Catalyst Addition: To the stirred mixture, add zinc powder (3.5 equivalents) portion-wise over 30 minutes to control the initial exotherm.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Reflux: Heat the reaction mixture to 55-70 °C and maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by reduced pressure distillation, collecting the fraction at approximately 100 °C.
Oxidation to this compound
The oxidation of the 3,4-dibromothiophene to the corresponding sulfone can be achieved using various oxidizing agents. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[4][8][9] Typically, two equivalents of the peroxy acid are required to convert the thioether directly to the sulfone.[8]
Experimental Protocol: Synthesis of this compound [8]
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dibromothiophene (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM).
-
Oxidant Addition: Cool the solution in an ice bath to 0 °C. Add m-CPBA (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition and temperature control are crucial to manage the exothermic nature of the oxidation and to minimize potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the methine (CH-Br) and methylene (CH₂) protons. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the bromine atoms. The methine protons will be deshielded and appear further downfield compared to the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display two distinct signals for the two types of carbon atoms in the ring. The carbon atoms bonded to bromine will appear at a characteristic chemical shift.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the sulfonyl group.[12][13]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1350-1300 | Asymmetric SO₂ stretch | Strong |
| ~1150-1120 | Symmetric SO₂ stretch | Strong |
| ~3000-2850 | C-H stretch | Medium |
| ~700-600 | C-Br stretch | Strong |
Note: The exact positions of the SO₂ stretching bands are characteristic of the sulfone group and their high intensity makes them easily identifiable.[14][15]
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion.[16]
Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the two C-Br bonds, which are activated towards nucleophilic substitution. The strong electron-withdrawing effect of the sulfonyl group influences the reactivity of the adjacent carbons.
Nucleophilic Substitution Reactions
The carbon atoms bonded to bromine are electrophilic and susceptible to attack by nucleophiles. These reactions can proceed via an SN2 mechanism, especially with good, non-basic nucleophiles in polar aprotic solvents.[6]
This reactivity allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, to create diverse sulfolane-based scaffolds.[13] Such scaffolds are of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the sulfone group.
Applications in Drug Discovery and Agrochemicals
This compound serves as a building block for more complex molecules with potential biological activity.
-
Pharmaceuticals: The CAS number for this compound has been cited in patents related to the synthesis of N,N'-diarylurea compounds investigated as inhibitors of translation initiation, a target for anti-cancer therapies.[17][18] While the exact role of the dibromosulfolane was not detailed, it points to its use in constructing libraries of bioactive compounds. Furthermore, related brominated heterocyclic systems are precursors to kinase inhibitors, a major class of therapeutic agents.[19][20][21][22]
-
Agrochemicals: Halogenated heterocyclic compounds are prevalent in modern fungicides and herbicides.[23][24][25][26][27] The this compound scaffold can be used to synthesize novel agrochemicals, where the sulfone group can enhance systemic transport in plants and the bromine atoms provide sites for further functionalization to optimize biological activity.
-
Biocidal Activity: Halogenated organic compounds often exhibit antimicrobial properties.[23][28] Their mechanism of action typically involves the disruption of proteins and cell membranes through oxidation.[1][29] While specific studies on this compound are limited, it can be inferred that it may possess biocidal activity due to the presence of reactive bromine atoms.
Safety, Handling, and Disposal
As a Senior Application Scientist, I must emphasize that proper safety protocols are paramount when working with halogenated organic compounds.
Hazard Identification
This compound is classified as a hazardous substance. It is poisonous by intraperitoneal and intravenous routes.[2] When heated to decomposition, it can emit toxic fumes of bromine and sulfur oxides.[2] It may cause skin, eye, and respiratory irritation.[30]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use and use proper glove removal technique.
-
Skin and Body Protection: Wear a lab coat, and ensure arms and legs are covered.
-
Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling and Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid creating dust when handling the solid material.
Spill and Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of a stable sulfone core and reactive bromine atoms provides a platform for creating a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers to effectively and safely utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.
References
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- Wiley-VCH. (2007).
- BenchChem. (2025). FT-IR spectroscopy for identifying sulfonyl groups in 2,4-butanesultone.
- ResearchGate. (2025).
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- OnePetro. (1997, March 9).
- Google Patents. (n.d.).
- Reddit. (2022, July 10).
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
- The Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra.
- ACS Publications. (1975, September 1). Nucleophilic displacements on halogen atoms. V. Reactions of .alpha.-halo sulfones with sterically hindered nucleophiles.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Nucleophilic displacements on halogen atoms. 8. Reactons of .alpha.-halo sulfones with triarylphosphines, alkyldiphenylphosphines, and phosphites.
- ScienceDirect. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Nucleophilic displacements on halogen atoms. II. Kinetic study of the reactions of .alpha.-Halo sulfones with triphenylphosphine.
- ResearchGate. (2025).
- ResearchGate. (2025). Antimicrobial Activity of Halogens.
- BenchChem. (n.d.).
- MDPI. (n.d.). The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae.
- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- MDPI. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per.
- PubChemLite. (n.d.). This compound (C4H6Br2O2S).
- LookChem. (n.d.). Cas 15091-30-2,this compound.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
- MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Ramberg–Bäcklund reaction.
- PubMed Central. (2023, November 2).
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- Canada Gazette, Part I. (1998, January 7).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- PubMed Central. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- NIH. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- ResearchGate. (2025). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- RUDN Journal of Agronomy and Animal Industries. (n.d.). Development and synthesis of compounds with fungicidal activity in suppression of fungal growth.
- PubMed Central. (n.d.). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (2025).
Sources
- 1. youtube.com [youtube.com]
- 2. Page loading... [guidechem.com]
- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. instanano.com [instanano.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(15091-30-2) MS [m.chemicalbook.com]
- 17. US9421211B2 - N,Nâ²-diarylurea compounds and N,Nâ²-diarylthiourea compounds as inhibitors of translation initiation - Google Patents [patents.google.com]
- 18. AU2010253820A1 - N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 27. researchgate.net [researchgate.net]
- 28. onepetro.org [onepetro.org]
- 29. researchgate.net [researchgate.net]
- 30. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 3,4-Dibromosulfolane
Introduction
Sulfolane (tetrahydrothiophene 1,1-dioxide) is a highly polar, aprotic organosulfur compound widely recognized for its exceptional thermal and chemical stability.[1][2] These properties have established it as a critical industrial solvent, particularly in extractive distillation for separating aromatic hydrocarbons from aliphatic streams.[1][2][3] Beyond its solvent properties, the sulfolane scaffold serves as a valuable structural motif in medicinal chemistry and a versatile precursor in organic synthesis.
This guide focuses on a key halogenated derivative, 3,4-Dibromosulfolane (CAS No: 15091-30-2).[4][5] The introduction of two bromine atoms onto the sulfolane ring at the C3 and C4 positions creates a molecule with distinct stereochemical properties and significantly enhanced synthetic utility. The bromine atoms act as reactive handles, positioning this compound as a powerful building block for constructing complex molecular architectures, including novel pharmaceutical intermediates.[6][7] This document provides a comprehensive technical examination of the molecular structure of this compound, its stereoisomers, conformational analysis, synthesis, and spectroscopic characterization, tailored for researchers, chemists, and professionals in drug development.
Part 1: Molecular Structure and Stereochemistry
The foundational structure of this compound consists of a five-membered saturated ring containing a sulfone group (SO₂) and two bromine substituents. This arrangement gives rise to critical structural and stereochemical features that dictate its reactivity and physical properties.
Core Chemical Identity
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂O₂S | [4][8] |
| Molecular Weight | 277.96 g/mol | [4][5] |
| IUPAC Name | 3,4-dibromothiolane 1,1-dioxide | [4] |
| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-dioxide | [9][10][11] |
| CAS Number | 15091-30-2 | [4][5] |
Stereoisomerism: The Cis and Trans Configurations
The presence of chiral centers at the C3 and C4 carbons means that this compound exists as stereoisomers. The relative orientation of the two carbon-bromine bonds defines them as either cis or trans.[12]
-
cis-3,4-Dibromosulfolane: Both bromine atoms are situated on the same face of the sulfolane ring. This configuration results in a plane of symmetry, making the molecule achiral (a meso compound).
-
trans-3,4-Dibromosulfolane: The bromine atoms are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (3R,4R) and (3S,4S). The racemate is the most commonly encountered form.
The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain between the bulky bromine atoms.[13] Most commercial and synthetic preparations yield the trans isomer as the major product.
Conformational Analysis
Unlike aromatic rings, the five-membered sulfolane ring is not planar. It adopts a puckered conformation to minimize torsional and angle strain. The two primary conformations are the envelope (E) and twist (T) forms. A recent crystallographic study of related halogenated sulfolane derivatives confirms that they adopt twisted conformations rather than planar ones.[14]
In this compound, the substituents' positions (axial vs. equatorial) are determined by the ring pucker and the stereochemistry (cis vs. trans). In the more stable trans isomer, the molecule can adopt a conformation where both large bromine groups occupy pseudo-equatorial positions, minimizing unfavorable steric interactions.
Quantitative Structural Data
Definitive bond lengths and angles are determined through X-ray crystallography.[15][16] While a specific crystal structure for this compound is not publicly cataloged, data from closely related structures, such as trans-3,4-dibromodihydrothiophene dioxide, provide excellent approximations.[14]
| Parameter | Typical Value (Å or °) | Rationale |
| Bond Length (C-S) | ~1.80 Å | Typical for single bonds between sp³ carbon and sulfur in sulfones. |
| Bond Length (S=O) | ~1.45 Å | Characteristic of the strong, polar double bond in the sulfone group. |
| Bond Length (C-C) | ~1.54 Å | Standard sp³-sp³ carbon single bond length. |
| Bond Length (C-Br) | ~1.94 Å | Typical for a single bond between sp³ carbon and bromine. |
| Bond Angle (O-S-O) | ~118° | The repulsion between the two oxygen atoms opens this angle slightly from the ideal tetrahedral angle. |
| Bond Angle (C-S-C) | ~95° | The acute angle within the five-membered ring is characteristic of cyclic sulfides and sulfones. |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine across the double bond of a precursor, 3-sulfolene. This reaction demonstrates high stereoselectivity, providing a reliable route to the trans isomer.
Experimental Protocol: Stereoselective Synthesis of trans-3,4-Dibromosulfolane
This protocol describes a standard laboratory procedure. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.
Objective: To synthesize trans-3,4-Dibromosulfolane via the bromination of 3-sulfolene.
Materials:
-
3-Sulfolene (C₄H₆O₂S)
-
Elemental Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄, solvent)
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.
-
Causality: The reaction is exothermic, and low temperature is maintained to control the reaction rate and minimize side reactions. CCl₄ is an inert solvent that readily dissolves both the reactant and bromine.
-
-
Bromine Addition: Slowly add 16.0 g (5.1 mL, 0.1 mol) of elemental bromine dropwise from the addition funnel over 30 minutes. Maintain vigorous stirring. The characteristic red-brown color of bromine should fade as it is consumed.
-
Causality: The reaction proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium bridge (anti-addition), resulting exclusively in the formation of the trans product.[13]
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another hour to ensure full conversion.
-
Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of saturated sodium thiosulfate solution and shake. The organic layer should become colorless as excess bromine is reduced to bromide.
-
Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine (Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆).
-
-
Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any acidic byproducts), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).
-
Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (CCl₄) using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly. White, crystalline needles of trans-3,4-Dibromosulfolane will form. Filter the crystals and dry them in a vacuum oven.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of trans-3,4-Dibromosulfolane.
Spectroscopic Data for Structural Confirmation
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data below is characteristic of the trans isomer.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~4.5 ppm (m, 2H), δ ~3.8 ppm (m, 4H) | Due to the molecule's C₂ symmetry, the two C-H protons adjacent to the bromines are equivalent, as are the two sets of CH₂ protons adjacent to the sulfone group. |
| ¹³C NMR | δ ~50-55 ppm (C-Br), δ ~58-62 ppm (C-SO₂) | Two distinct signals are expected, one for the two equivalent carbons bearing bromine and one for the two equivalent carbons adjacent to the sulfone group. |
| IR (KBr) | 1320 cm⁻¹ (strong), 1140 cm⁻¹ (strong) | These two intense absorption bands are the classic signature of a sulfone group, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[17] |
| Mass Spec (EI) | m/z 276, 278, 280 (M⁺) | The molecular ion peak appears as a characteristic triplet with a ~1:2:1 intensity ratio, confirming the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[17][18] |
Part 3: Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. The C-Br bonds provide two reactive sites for elaboration into more complex structures.
A Versatile Synthetic Building Block
-
Nucleophilic Substitution: The bromine atoms are excellent leaving groups and can be displaced by a wide range of nucleophiles (e.g., amines, azides, alkoxides, thiols) to introduce new functional groups at the 3 and 4 positions. This allows for the creation of a diverse library of 3,4-disubstituted sulfolane derivatives.
-
Elimination Reactions: Treatment with a strong base can induce double dehydrobromination, yielding 2,4-sulfolene (thiophene-1,1-dioxide), a reactive diene used in Diels-Alder reactions.
-
Precursor to Fused Ring Systems: It serves as a starting point for synthesizing bicyclic systems containing the sulfolane moiety, which are of interest in materials science and medicinal chemistry.[19]
Significance in Medicinal Chemistry
The sulfone functional group is a bioisostere of sulfoxides and sulfonamides and is considered a "privileged" scaffold in drug design. It is prized for its properties as a strong hydrogen bond acceptor, its metabolic stability, and its ability to improve the physicochemical properties (e.g., solubility, polarity) of a drug candidate.[6]
This compound provides an accessible entry point to new chemical entities incorporating this valuable pharmacophore. By using it as a starting scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) of novel compounds.
Logical Pathway in Drug Discovery
Caption: Role of this compound as a precursor in a drug discovery workflow.
Conclusion
This compound is more than just a halogenated solvent derivative; it is a synthetically valuable molecule with a well-defined molecular structure and stereochemistry. Its five-membered ring adopts a stable, puckered conformation, and it exists as distinct cis and trans isomers, with the latter being more prevalent and accessible through stereoselective synthesis. The two bromine atoms provide reactive centers that chemists can exploit to build molecular complexity, making it a powerful building block in organic synthesis. For professionals in drug development, this compound offers a robust starting point for creating novel compounds that feature the pharmaceutically important sulfone scaffold, enabling the exploration of new therapeutic agents.
References
- PubChem.Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- LookChem.Cas 15091-30-2, this compound.[Link]
- LookChem.this compound.[Link]
- PubChemLite.this compound (C4H6Br2O2S).[Link]
- Tetrahedron.this compound | 15091-30-2.[Link]
- Kyushu University Library Collections.Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.[Link]
- Wikipedia.Sulfolane.[Link]
- Chemistry LibreTexts.X-ray Crystallography.[Link]
- National Institutes of Health (NIH).X-Ray Crystallography of Chemical Compounds.[Link]
- Google Patents.
- Google Patents.CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene.
- MDPI.Sulfolane Analysis in Environmental Samples: A Critical Review.[Link]
- Taylor & Francis Online.Sulfolane – Knowledge and References.[Link]
- eLS.
- Quora.
- ResearchGate.Samples of sulfolane, from the left: pure sulfolane, sulfolane after...[Link]
- The World of Materials.
- ResearchGate.
- European Pharmaceutical Review.
- YouTube.[Chemistry] Draw the cis and trans isomers for the following...[Link]
- PubChem.3,4-Dibromothiophene.[Link]
- SciSpace.New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[Link]
- ResearchGate.Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins.[Link]
- Chemistry LibreTexts.4.2: Cis-Trans Isomerism in Cycloalkanes.[Link]
Sources
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. cpchem.com [cpchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15091-30-2 [chemicalbook.com]
- 6. Cas 15091-30-2,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|lookchem [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 11. 15091-30-2 | this compound | Tetrahedron [thsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. This compound(15091-30-2) MS [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Core Molecular Identity and Physical Characteristics
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dibromosulfolane
This guide offers a comprehensive exploration of this compound (CAS No. 15091-30-2), a key intermediate in synthetic organic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's structure, synthesis, reactivity, and handling. We will delve into the causal relationships between its structural features—namely the electron-withdrawing sulfone group and the two bromine atoms—and its characteristic chemical behavior, particularly in elimination and substitution reactions.
This compound, systematically named 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a saturated five-membered heterocyclic sulfone bearing two bromine atoms on adjacent carbons.[1][2] The presence of the highly polar sulfone group and the two halogen atoms confers distinct physical and chemical properties upon the molecule.
The molecular structure is the foundation of its reactivity. The sulfone group acts as a powerful electron-withdrawing group, which acidifies the protons on the α-carbons (positions 2 and 5) and influences the reactivity of the C-Br bonds.
Figure 1: Chemical Structure of this compound.
Physically, it is a white to off-white crystalline powder.[1] A summary of its key physical and computed properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15091-30-2 | [1][2] |
| Molecular Formula | C₄H₆Br₂O₂S | [1][3] |
| Molecular Weight | 277.96 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 142.0 to 146.0 °C | [3][4] |
| Boiling Point | 402.3 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.241 g/cm³ (Predicted) | |
| Flash Point | 197.1 °C (Predicted) | [3] |
| Solubility | Data not readily available; likely soluble in polar organic solvents. | |
| Topological Polar Surface Area | 42.5 Ų | [1][2] |
Synthesis Pathway
While multiple synthetic routes may exist, a common conceptual pathway to vicinal dibrominated sulfones involves the bromination of an alkene precursor. The synthesis of this compound logically proceeds from the addition of bromine across the double bond of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). This reaction is a classic example of electrophilic addition to an alkene.
Figure 2: Conceptual Synthesis Workflow for this compound.
Mechanism Insight: The reaction proceeds via a cyclic bromonium ion intermediate. The electron-withdrawing sulfone group deactivates the double bond towards electrophilic attack compared to a simple alkene, potentially requiring more forcing conditions. The subsequent nucleophilic attack by a bromide ion (from Br₂) on the bromonium ion intermediate occurs from the anti-face, leading predominantly to the trans-dibrominated product.[5]
Core Reactivity: The Interplay of Elimination and Substitution
The primary utility of this compound in synthesis stems from its ability to undergo elimination reactions to form unsaturated sulfones, which are valuable dienophiles and synthetic intermediates.[6] These reactions often compete with nucleophilic substitution.[7][8] The choice of base, nucleophile, solvent, and temperature are critical "knobs" to tune the reaction toward the desired outcome.[8]
Base-Induced Elimination (Dehydrobromination)
The most prominent reaction of this compound is dehydrobromination to yield 3-bromo-2,5-dihydrothiophene-1,1-dioxide. This is a β-elimination reaction where a base abstracts a proton from a carbon adjacent (β) to the carbon bearing a bromine atom, leading to the formation of a double bond and the expulsion of the bromide leaving group.[9]
Figure 3: E2 Elimination Pathway of this compound.
Causality and Experimental Choices:
-
Mechanism: This reaction typically proceeds via a concerted E2 (elimination, bimolecular) mechanism.[9] This requires an anti-periplanar arrangement of the proton being abstracted and the bromine leaving group for optimal orbital overlap in the transition state.
-
Choice of Base: Strong, non-nucleophilic bases are preferred to favor elimination over substitution.[7] Sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (Et₃N) are excellent choices because their bulkiness makes it difficult for them to act as nucleophiles and attack the carbon atom directly.[7]
-
Regioselectivity: Since the two bromine atoms are chemically equivalent, and the protons on C2 and C5 are also equivalent, a single major elimination product is typically expected.
Nucleophilic Substitution (Sₙ2) Reactions
While elimination is often the desired pathway, this compound can also undergo nucleophilic substitution, particularly with strong, non-bulky nucleophiles.[10][11] In these reactions, a nucleophile attacks one of the carbon atoms bearing a bromine, displacing the bromide ion.
Factors Favoring Substitution over Elimination:
-
Nucleophile Strength: Strong, non-basic nucleophiles (e.g., I⁻, N₃⁻, RS⁻) favor the Sₙ2 pathway.
-
Steric Hindrance: Less sterically hindered substrates favor Sₙ2. This compound is a secondary halide, where Sₙ2 and E2 reactions are highly competitive.[11]
-
Temperature: Lower temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy due to more bond breaking and making in the transition state.[8]
Experimental Protocol: Dehydrobromination to 3-Bromo-2,5-dihydrothiophene-1,1-dioxide
This protocol describes a representative procedure for the synthesis of a key derivative from this compound, illustrating its practical application.
Objective: To synthesize 3-bromo-2,5-dihydrothiophene-1,1-dioxide via E2 elimination.
Materials & Equipment:
-
This compound
-
Triethylamine (Et₃N) or DBU
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous acetonitrile.
-
Base Addition: To the stirred solution, add 1.1 to 1.5 equivalents of triethylamine dropwise at room temperature. The use of a slight excess of base ensures complete reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Gentle heating may be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Extraction: Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) and wash with water, followed by brine. This removes any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-2,5-dihydrothiophene-1,1-dioxide can be purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Predicted spectrum would show complex multiplets for the methine (-CHBr) and methylene (-CH₂) protons. | [1] |
| ¹³C NMR | Predicted spectrum would show distinct signals for the methine carbons bonded to bromine and the methylene carbons adjacent to the sulfone group. | [1][2] |
| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretch in the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). C-Br stretching vibrations would appear in the fingerprint region. | [1][2] |
| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br are in ~1:1 abundance), showing peaks for M, M+2, and M+4. Key fragments would arise from the loss of Br, HBr, and SO₂. The molecular ion peak is observed at m/z 276 (for ⁷⁹Br, ⁷⁹Br). | [12] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is classified as toxic if swallowed and causes serious eye damage.[13] It is also a skin and respiratory irritant.[2][14] Upon heating to decomposition, it can emit highly toxic fumes of bromine and sulfur oxides (SOx).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[13][14] Handle only in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a versatile, albeit hazardous, chemical intermediate. Its reactivity is dominated by the interplay between the electron-withdrawing sulfone group and the two bromine leaving groups. A thorough understanding of the principles of elimination and substitution reactions allows chemists to strategically employ this molecule as a precursor to valuable unsaturated sulfones and other complex heterocyclic systems. Careful attention to reaction conditions and safety protocols is paramount when working with this compound.
References
- This compound - LookChem. [Link]
- Cas 15091-30-2,this compound - LookChem. [Link]
- Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. [Link]
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. [Link]
- Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides - VTechWorks. [Link]
- 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts. [Link]
- Elimination reactions - ResearchG
- Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry. [Link]
- Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - NIH. [Link]
- 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. stolaf.edu [stolaf.edu]
- 6. Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound(15091-30-2) MS spectrum [chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
3,4-Dibromotetrahydrothiophene 1,1-dioxide properties
An In-Depth Technical Guide to 3,4-Dibromotetrahydrothiophene 1,1-dioxide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,4-Dibromotetrahydrothiophene 1,1-dioxide, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, provides a detailed synthesis protocol, explores its critical applications as a synthetic intermediate, and outlines essential safety and handling procedures.
Core Physicochemical and Spectroscopic Properties
3,4-Dibromotetrahydrothiophene 1,1-dioxide, also known as 3,4-Dibromosulfolane, is a stable, crystalline solid at room temperature.[1] Its structure, featuring a saturated five-membered sulfone ring with vicinal bromine atoms, makes it an exceptionally useful and versatile building block in synthetic chemistry. The electron-withdrawing sulfone group significantly influences the reactivity of the adjacent C-H bonds and the C-Br bonds, predisposing the molecule to specific, high-yield transformations.[1]
Physical and Chemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 3,4-dibromothiolane 1,1-dioxide | [2] |
| Synonyms | This compound, NSC 39636 | [1][2] |
| CAS Number | 15091-30-2 | [2][3] |
| Molecular Formula | C₄H₆Br₂O₂S | [2][3] |
| Molecular Weight | 277.96 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 143 °C | [3] |
| Boiling Point | 402.3 °C (Predicted) | [3] |
| InChIKey | CGWKQCYAMPDEGC-UHFFFAOYSA-N | [2][3] |
| SMILES | O=S1(=O)CC(Br)C(Br)C1 | [1] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.
-
¹H NMR: Spectral data is available and can be referenced for structural confirmation.[2]
-
IR Spectra (KBr Wafer): Key stretches associated with the sulfone group (O=S=O) are prominent, typically appearing as strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C-Br stretches appear in the fingerprint region.[2]
-
Mass Spectrometry (GC-MS): The mass spectrum provides definitive evidence of the molecular weight and bromine isotope pattern.[2]
Synthesis Protocol: From 3-Sulfolene to 3,4-Dibromotetrahydrothiophene 1,1-dioxide
The most direct and efficient synthesis of the title compound is achieved through the electrophilic addition of bromine across the double bond of 2,5-dihydrothiophene 1,1-dioxide (commonly known as 3-sulfolene).[4] This reaction is a classic example of alkene halogenation, where the electron-rich π-bond of the sulfolene attacks a bromine molecule, proceeding through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, typically resulting in the trans-dibrominated product.
Experimental Workflow
Caption: Mechanism of the Ramberg-Bäcklund reaction.
Field-Proven Insight: The primary advantage of using 3,4-Dibromotetrahydrothiophene 1,1-dioxide is that it serves as a stable, solid, and easily handled precursor to 1,3-butadiene, which is a gas at room temperature. This allows for the controlled, in situ generation of the diene in a reaction vessel, which is particularly valuable for performing Diels-Alder reactions with high precision and safety. [5]The rate of diene generation can be controlled by the addition of the base, allowing for cleaner reactions and higher yields of the desired cycloadduct.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed. The information provided here is a synthesis of available safety data sheets and should be supplemented by a full institutional risk assessment before use.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2]
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use impervious gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid generating dust. Ensure all sources of ignition are removed from the handling area.
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]Keep away from strong bases and oxidizing agents.
Conclusion
3,4-Dibromotetrahydrothiophene 1,1-dioxide is a synthetically valuable reagent whose utility is centered on its ability to act as a stable precursor for dienes via the Ramberg-Bäcklund reaction. Its well-defined properties, straightforward synthesis, and critical role in facilitating controlled cycloaddition reactions underscore its importance in the toolkit of the modern organic chemist. Adherence to rigorous safety protocols is essential for its handling and application.
References
- Sulfolene - Wikipedia. (n.d.). Wikipedia.
- Fehnel, E. A. (1951). Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides. VTechWorks.
- 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95% - Acmec Biochemical. (n.d.). Acmec Biochemical.
- Ramberg–Bäcklund reaction - Wikipedia. (n.d.). Wikipedia.
- Ramberg-Bäcklund Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Experiment #4 - The Diels Alder Reaction. (n.d.).
- A new one-flask Ramberg-Bäcklund reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. (n.d.). PubChem.
- Ramberg-Bäcklund Reaction - YouTube. (2022, September 30). Professor Dave Explains.
- Ramberg–Bäcklund reaction | Request PDF. (n.d.). ResearchGate.
Sources
- 1. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 15091-30-2[3,4-Dibromotetrahydrothiophene 1,1-dioxide 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. Experiment #4 [sas.upenn.edu]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Physical Properties of 3,4-Dibromosulfolane
January 2026
Foreword
For the researcher engaged in the intricate world of synthetic chemistry and drug development, a comprehensive understanding of a reagent's physical properties is not merely academic—it is the bedrock of predictable, reproducible, and safe experimentation. This compound, a halogenated sulfone, presents itself as a valuable synthetic intermediate. Its utility in introducing the sulfolane moiety and as a precursor for further functionalization makes it a compound of significant interest.[1] This guide moves beyond a simple data sheet to provide a deeper, field-proven perspective on the core physical characteristics of this compound, offering insights into the causality behind its properties and the methodologies for their verification.
Molecular Identity and Structure
This compound, systematically named 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic compound containing a sulfone group and two bromine atoms on adjacent carbons.[2] The presence of the electron-withdrawing sulfone group significantly influences the reactivity of the C-Br bonds and the overall polarity of the molecule.
The structure contains two stereocenters at the C3 and C4 positions, meaning it can exist as different stereoisomers. The physical properties reported in the literature typically refer to the racemic mixture unless otherwise specified.
Caption: Figure 1. Chemical Structure of this compound
Core Physical Properties: A Quantitative Overview
The physical state and fundamental properties of a compound dictate its handling, storage, and reaction setup. While some sources describe this compound as a colorless liquid, this is likely erroneous or refers to the compound above its melting point.[1] The majority of reliable data indicates it is a white to off-white crystalline solid at standard temperature and pressure.[3][4]
| Property | Value | Source(s) |
| CAS Number | 15091-30-2 | [1][2][3] |
| Molecular Formula | C₄H₆Br₂O₂S | [1][2][3] |
| Molecular Weight | 277.96 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 142 - 146 °C | [1][4][5][6] |
| Boiling Point | 402.3 °C at 760 mmHg (decomposes) | [1][6] |
| Density | ~2.0 - 2.2 g/cm³ (estimate) | [1][6] |
| Flash Point | 197.1 °C | [1][6] |
| Storage Temperature | Room Temperature, in a dry, dark place | [1][6] |
Expert Insight: The high melting point is consistent with a well-ordered crystal lattice structure, likely stabilized by strong dipole-dipole interactions from the sulfone group. The high boiling point is also expected due to the molecule's high molecular weight and polarity, though it is likely to decompose before reaching this temperature under atmospheric pressure. The variance in reported density values is common for estimates and may depend on the crystalline form.
Spectroscopic Profile
Spectroscopic data provides an unassailable fingerprint for compound identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 3.5-5.0 ppm) corresponding to the methine (CH-Br) and methylene (CH₂) protons on the sulfolane ring. The exact chemical shifts and coupling patterns will be dependent on the stereochemistry (cis/trans) of the bromine atoms.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two non-equivalent carbons of the sulfolane ring. The carbons bonded to bromine will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong, characteristic absorption bands for the sulfone group. Key expected peaks include:
-
~1320-1280 cm⁻¹: Asymmetric SO₂ stretching
-
~1160-1120 cm⁻¹: Symmetric SO₂ stretching
-
~700-500 cm⁻¹: C-Br stretching
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and halogen presence.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.[7] The M, M+2, and M+4 peaks will appear in an approximate ratio of 1:2:1, confirming the presence of two bromines. The monoisotopic mass is 275.84553 Da.[2][3]
-
Fragmentation: Common fragmentation pathways would involve the loss of Br, HBr, and SO₂. A prominent peak at m/z 53 is often observed.[7]
Experimental Verification of Physical Properties
Trust in a reagent begins with the in-house verification of its properties. The following section outlines standard, self-validating protocols for confirming the identity and purity of a this compound sample.
Caption: Figure 2. Workflow for the Physical Characterization of this compound.
Protocol: Melting Point Determination
Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard digital melting point apparatus for accuracy and reproducibility.
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline this compound sample to ensure uniform heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~143 °C).
-
Approximately 15 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2 °C) is indicative of high purity.
Protocol: FT-IR Analysis
Causality: This method confirms the presence of key functional groups (sulfone, C-Br) by detecting their characteristic vibrational frequencies. The KBr pellet method is ideal for solid samples, minimizing interference from solvents.
-
Sample Preparation: Add 1-2 mg of this compound to ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the mixture until it is a fine, homogenous powder. The transparency of the final pellet depends on the particle size.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Analysis: Compare the resulting spectrum to a reference, verifying the presence of the strong SO₂ stretches (~1300 cm⁻¹ and ~1140 cm⁻¹) and C-Br vibrations.
Safety, Handling, and Storage
Trustworthiness through Safety: A core tenet of laboratory work is the safe handling of all reagents. This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles with side shields, nitrile gloves, and a lab coat.[8][9][10]
-
Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.[1] It should be kept away from strong oxidizing agents.[11]
Conclusion: A Profile of a Versatile Intermediate
This compound is a stable, crystalline solid with well-defined physical and spectroscopic properties. Its high melting point and polarity, driven by the sulfone group, are its defining characteristics. For the drug development professional or synthetic chemist, this compound serves as a robust building block, and the protocols and data within this guide provide the necessary framework for its confident and safe application in the laboratory. Verifying its properties in-house using the described methodologies ensures both the integrity of the starting material and the ultimate success of the synthetic endeavor.
References
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- ChemSrc. (2018). Safety Data Sheet.
- LookChem. (n.d.). This compound.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound(15091-30-2) MS spectrum [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromosulfolane
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Dibromosulfolane (CAS RN: 15091-30-2), a halogenated heterocyclic compound.[1][2] As a key intermediate in various synthetic pathways, rigorous structural confirmation and purity assessment are paramount.[2] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to characterize this molecule: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are presented with a focus on not just the procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, systematically named 3,4-dibromothiolane 1,1-dioxide, is a derivative of tetrahydrothiophene.[3] The sulfolane ring imparts polarity, while the two bromine atoms introduce significant atomic mass and specific isotopic signatures, which are key features in its spectroscopic analysis.
Key Properties:
-
Molecular Formula: C₄H₆Br₂O₂S[3]
-
Molecular Weight: 277.96 g/mol [3]
-
Appearance: White to off-white crystalline powder.[2]
-
Monoisotopic Mass: 275.84553 Da[3]
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Principle of Analysis
Infrared spectroscopy measures the absorption of IR radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For this compound, IR is essential for confirming the presence of the sulfone (SO₂) group and the aliphatic C-H bonds, and observing the influence of the C-Br bonds.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
The choice of the Potassium Bromide (KBr) pellet method is based on its suitability for solid, non-volatile samples and its transparency across a wide IR range, preventing interference with the analyte's spectrum.[4]
Caption: A plausible EI-MS fragmentation pathway for this compound.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the complete structural elucidation of this compound. IR spectroscopy confirms the presence of the key sulfone functional group. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms. Finally, Mass Spectrometry provides the definitive molecular weight and, through its unique isotopic pattern, unambiguously confirms the presence of two bromine atoms. Together, these techniques deliver a comprehensive and reliable spectroscopic profile essential for quality control and research applications.
References
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.
- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide. National Center for Biotechnology Information.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.
- ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Instrumental Methods of Analysis. (n.d.). XIII. SPECTRA AND MOLECULAR STRUCTURE.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- University of Colorado Boulder. (n.d.). IR Chart.
- ResearchGate. (n.d.). Mass spectrum of sulfolane from NIST website.
- Wikipedia. (n.d.). Sulfur dioxide.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
- University of Potsdam. (n.d.). Table of Characteristic IR Absorptions.
- National Center for Biotechnology Information. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). 3,4-Dibromothiophene 1,1-dioxide. National Center for Biotechnology Information.
- Acmec Biochemical. (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95%.
- NIST. (n.d.). Thiophene, 3,4-dibromo-. NIST Chemistry WebBook.
- AIP Publishing. (n.d.). High-pressure vibrational spectroscopy of sulfur dioxide.
- NIST. (n.d.). Search for Species Data by Molecular Weight. NIST Chemistry WebBook.
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the NMR Spectra of 3,4-Dibromosulfolane
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS: 15091-30-2). Designed for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of this important synthetic intermediate through ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of its spectral features, present and interpret experimental data, and provide a validated protocol for sample analysis. The causality behind spectral patterns, driven by the molecule's unique structural and electronic properties, is a central focus.
Introduction: The Molecular Profile of this compound
This compound, also known by its IUPAC name 3,4-dibromothiolane 1,1-dioxide, is a halogenated heterocyclic compound.[1] It belongs to the sulfolane family, characterized by a five-membered saturated ring containing a sulfone group (-SO₂-). The presence of two bromine atoms makes it a valuable and reactive intermediate in organic synthesis, particularly for introducing the sulfone moiety into pharmaceuticals and agrochemicals.[2]
Accurate structural confirmation and purity assessment are paramount when using such reagents. NMR spectroscopy stands as the most powerful tool for the unambiguous structural characterization of small organic molecules like this compound in solution.
Caption: 2D Structure of this compound.
Theoretical NMR Analysis: Predicting the Spectrum
Before analyzing experimental data, a theoretical examination of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. This approach is fundamental to robust spectral interpretation. The molecule possesses a C₂ axis of symmetry, assuming a trans configuration of the bromine atoms, which significantly simplifies the expected spectra.
¹H NMR Spectrum Prediction
Due to molecular symmetry, the six protons in this compound are grouped into two distinct chemical environments:
-
H-3 and H-4: These two methine protons are chemically equivalent. They are directly attached to carbons bearing highly electronegative bromine atoms, which strongly deshields them. This will shift their resonance significantly downfield.
-
H-2 and H-5: The four methylene protons are also grouped. The two protons on C-2 are equivalent to the two on C-5. These protons are adjacent to the powerful electron-withdrawing sulfone group, which will also cause a notable downfield shift, though typically less pronounced than the effect of a directly bonded halogen.
Spin-Spin Coupling:
-
The methine protons (H-3/H-4) will couple with the adjacent methylene protons (H-2/H-5).
-
The methylene protons (H-2/H-5) will couple with the adjacent methine proton (H-3 or H-4). The resulting splitting patterns are expected to be complex multiplets, not simple first-order patterns, due to the rigid cyclic structure and potential for diastereotopicity among the methylene protons.
¹³C NMR Spectrum Prediction
The C₂ symmetry also dictates that there will be only two signals in the proton-decoupled ¹³C NMR spectrum:
-
C-3 and C-4: These two equivalent carbons are bonded to bromine. The "heavy atom effect" of bromine and its electronegativity will cause this signal to appear in a characteristic region.
-
C-2 and C-5: These two equivalent carbons are adjacent to the sulfone group. The strong deshielding effect of the sulfone will shift this signal significantly downfield.
Experimental NMR Data and Interpretation
Experimental spectra confirm the theoretical predictions while providing precise quantitative data. The following data is based on spectra sourced from reputable chemical databases.[1]
Spectral Data Summary
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | H-2, H-5 | ~3.6 - 3.9 | Multiplet | -CH₂-SO₂- |
| ¹H | H-3, H-4 | ~4.8 - 5.1 | Multiplet | -CH(Br)- |
| ¹³C | C-3, C-4 | ~50 | Singlet | -C H(Br)- |
| ¹³C | C-2, C-5 | ~60 | Singlet | -C H₂-SO₂- |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Spectral Analysis
-
¹H NMR Spectrum: The spectrum displays two distinct multiplets. The downfield multiplet (~4.8-5.1 ppm) is assigned to the methine protons (H-3/H-4), consistent with the strong deshielding from the adjacent bromine atoms. The upfield multiplet (~3.6-3.9 ppm) corresponds to the four methylene protons (H-2/H-5), deshielded by the sulfone group. The complex nature of the multiplets arises from vicinal coupling between the methine and methylene protons within the constrained five-membered ring.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum is remarkably simple, showing only two peaks as predicted. The signal around 60 ppm is assigned to the methylene carbons (C-2/C-5) adjacent to the sulfone group. The peak at approximately 50 ppm is assigned to the brominated carbons (C-3/C-4). The significant downfield shifts for both carbon environments are a direct consequence of the electron-withdrawing nature of the substituents.
Experimental Protocol: Acquiring High-Quality NMR Spectra
This section provides a self-validating, step-by-step protocol for the preparation and analysis of a this compound sample. Adherence to this methodology ensures reproducibility and accuracy.
Sources
Introduction: The Analytical Imperative for 3,4-Dibromosulfolane
An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dibromosulfolane
This compound (CAS: 15091-30-2) is a pivotal organosulfur compound whose utility spans pharmaceutical development, agrochemical synthesis, and materials science.[1] Its role as a versatile brominating agent and a precursor for complex heterocyclic structures makes it a compound of significant interest to researchers and drug development professionals.[1][2] The precise structural confirmation and purity assessment of such a reagent are non-negotiable for ensuring the fidelity and success of subsequent synthetic transformations.
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[3] By providing an exact molecular weight and a detailed fragmentation "fingerprint," it allows for unambiguous identification. This guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) of this compound, moving beyond a simple data report to explain the causal factors behind its fragmentation behavior and to provide a robust, field-proven protocol for its analysis.
Part 1: Deconstructing the Electron Ionization Mass Spectrum
When a this compound molecule enters the high-vacuum environment of a mass spectrometer's ionization chamber, it is bombarded by a high-energy electron beam (typically 75 eV).[4][5] This interaction is energetic enough to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[5] This molecular ion is often energetically unstable and undergoes a cascade of fragmentation events, breaking into smaller, charged fragments and neutral radicals. The mass spectrometer separates and detects these charged fragments, generating a unique spectrum of mass-to-charge (m/z) ratios.[3]
The Molecular Ion and Isotopic Signature
The molecular formula of this compound is C₄H₆Br₂O₂S, with a nominal molecular weight of 278 g/mol (using ⁷⁹Br).[6] However, a key feature of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments:
-
M+ peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak is expected to be approximately twice the intensity of the M+ peak.
-
M+4 peak: Contains two ⁸¹Br isotopes. This peak should be roughly the same intensity as the M+ peak.
In the published mass spectrum for this compound, the molecular ion is observed, but with very low abundance, which is common for molecules that fragment readily.[4] The peak at m/z 278 corresponds to the [C₄H₆⁷⁹Br₂O₂S]•+ ion.[4] The presence of the isotopic cluster is a primary validation of the compound's identity.
Key Fragment Ions
The true structural insight comes from analyzing the array of fragment ions. The mass spectrum of this compound is characterized by several high-intensity peaks that correspond to stable fragments formed through logical bond cleavages.[4]
| m/z Ratio | Proposed Fragment Ion | Relative Intensity (%)[4] | Notes |
| 278 | [C₄H₆Br₂O₂S]•+ | 1.3 | Molecular Ion (M•+) containing two ⁷⁹Br isotopes. |
| 199/197 | [C₄H₆BrO₂S]+ | 4.7 / 4.7 | Loss of a bromine radical (•Br) from the molecular ion. The doublet confirms the presence of one Br atom. |
| 135/133 | [C₄H₆Br]+ | 61.9 / 65.4 | Subsequent loss of sulfur dioxide (SO₂) from the [M-Br]+ fragment. This is a very stable fragment. |
| 82/80 | [HBr]•+ | 18.7 / 19.2 | Formation of hydrogen bromide radical cation. |
| 53 | [C₄H₅]+ | 100.0 | Base Peak . Likely corresponds to a stable cyclopentadienyl-like cation formed after loss of both Br atoms and the sulfone group. |
Part 2: Elucidating the Fragmentation Pathway
The fragmentation of this compound is a logical, energy-driven process. The initial high-energy molecular ion seeks greater stability by ejecting radicals or stable neutral molecules. The proposed pathway below explains the formation of the most abundant ions observed in the spectrum.
Step 1: Initial Bromine Radical Loss The C-Br bond is relatively weak and is a common initial cleavage point. The loss of a single bromine radical (•Br) from the molecular ion (m/z 278) yields the fragment ion at m/z 197/199. This is a classic alpha-cleavage event for a halide.[8]
Step 2: Elimination of Sulfur Dioxide The sulfone group (SO₂) is a very stable neutral molecule. Its elimination from the [M-Br]+ fragment is a highly favorable process, driven by the formation of this stable neutral species. This fragmentation step leads to the abundant ion at m/z 133/135 ([C₄H₆Br]+).
Step 3: Formation of the Base Peak The base peak is the most intense peak in the spectrum and corresponds to the most stable fragment formed. The ion at m/z 53 ([C₄H₅]+) is likely formed from the [C₄H₆Br]+ fragment through the loss of HBr. This C₄H₅⁺ cation is a highly stable species.
The following diagram illustrates this proposed fragmentation cascade.
Caption: Proposed fragmentation of this compound under EI-MS.
Part 3: A Self-Validating Experimental Protocol
This protocol describes a standardized method for acquiring a high-quality electron ionization mass spectrum of this compound. The choice of parameters is designed to ensure robust ionization and fragmentation while minimizing thermal decomposition.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder (Purity ≥ 98%).[1]
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., methanol or acetone) in a clean glass vial. Ensure complete dissolution. The concentration should be approximately 1 mg/mL.
-
-
Instrumentation & Ionization:
-
Utilize a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS system. For this compound, a direct probe is efficient.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 75 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[4]
-
Ion Source Temperature: 140-200 °C. The temperature must be sufficient to volatilize the sample without causing thermal degradation prior to ionization.[4]
-
-
Sample Introduction:
-
Direct Insertion Probe: Apply a small aliquot (1-2 µL) of the prepared solution onto the probe tip.
-
Allow the solvent to evaporate completely, leaving a thin film of the analyte.
-
Insert the probe into the mass spectrometer's vacuum interlock and introduce it into the ion source according to the manufacturer's instructions.
-
-
Mass Analysis & Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 40-350. This range will comfortably cover the molecular ion and all significant fragments.
-
Acquisition Rate: 2 scans/second.
-
Acquire data for 1-2 minutes, ensuring a stable total ion chromatogram (TIC) is observed.
-
-
Data Validation & Interpretation:
-
Average the scans across the TIC peak to obtain the final mass spectrum.
-
Self-Validation Check 1: Confirm the presence of the M/M+2/M+4 isotopic cluster near m/z 278, consistent with a dibrominated compound.[10]
-
Self-Validation Check 2: Identify the base peak (m/z 53) and other key fragments (m/z 133/135, 197/199).
-
Self-Validation Check 3: Compare the acquired spectrum against a reference or library spectrum to confirm identity.[4]
-
The diagram below outlines this comprehensive workflow.
Caption: Standardized workflow for the mass spectrometric analysis.
Conclusion
The mass spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of ionization and fragmentation, allows for its confident identification. The characteristic isotopic signature of the two bromine atoms provides an immediate and unmistakable marker, while the logical fragmentation cascade—involving the sequential loss of a bromine radical and a stable sulfur dioxide molecule—yields a unique fingerprint culminating in the stable base peak at m/z 53. By adhering to the validated protocol provided, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, ensuring the structural integrity of this critical synthetic building block.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. This compound(15091-30-2) MS spectrum [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. whitman.edu [whitman.edu]
Introduction: The Molecular Context of 3,4-Dibromosulfolane
An In-depth Technical Guide to the Infrared Spectroscopy of 3,4-Dibromosulfolane
This guide provides a comprehensive technical overview of the principles, experimental procedures, and spectral interpretation of this compound using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize spectroscopic techniques for molecular characterization and quality control.
This compound, also known as 3,4-Dibromotetrahydrothiophene 1,1-Dioxide, is a halogenated organosulfur compound with the chemical formula C₄H₆Br₂O₂S.[1][2] Its structure is based on a five-membered sulfolane ring, a saturated heterocycle containing a sulfone functional group (SO₂).[2] The presence of two bromine atoms makes it a valuable and reactive intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3]
Given its role as a synthetic building block, verifying the structural integrity and purity of this compound is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "fingerprint," allowing for the confirmation of key functional groups and the overall molecular structure.[5]
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups: the sulfone (SO₂), aliphatic C-H bonds, and the carbon-bromine (C-Br) bonds. Understanding the expected frequencies for these groups provides a predictive foundation for spectral interpretation.
-
Sulfone Group (SO₂) Vibrations: The sulfone group is the most prominent feature and gives rise to two distinct, strong absorption bands due to stretching vibrations. The partial ionic character of the S=O bonds results in a large dipole moment change during vibration, leading to high IR intensity.[2] These are typically found at:
-
Asymmetric Stretch (νₐₛ SO₂): Strong absorption in the 1350–1300 cm⁻¹ region.
-
Symmetric Stretch (νₛ SO₂): Strong absorption in the 1150–1100 cm⁻¹ region.[6]
-
-
Aliphatic C-H Vibrations: The methylene (-CH₂-) and methine (-CH-) groups of the saturated ring produce characteristic stretching and bending vibrations:
-
C-H Stretching: Found in the 3000–2850 cm⁻¹ region.
-
C-H Bending: Scissoring and wagging vibrations appear in the 1470–1150 cm⁻¹ range.[5]
-
-
Carbon-Bromine (C-Br) Vibrations: The C-Br bonds are weaker and involve a heavier bromine atom. Consequently, their stretching vibrations absorb at lower frequencies, well within the fingerprint region of the spectrum.[7]
-
C-Br Stretching: Expected in the 690–515 cm⁻¹ range.[5] The presence of two C-Br bonds may result in multiple or overlapping bands.
-
Experimental Protocol: A Self-Validating Workflow for FTIR Analysis
This section details a robust, step-by-step methodology for acquiring a high-quality FTIR spectrum of this compound, which exists as a white crystalline solid at room temperature.[8] The Potassium Bromide (KBr) pellet method is the standard and most appropriate technique for solid samples.[9]
Materials and Equipment
-
This compound sample (>98% purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier Transform Infrared (FTIR) Spectrometer
Step-by-Step Methodology
-
Sample Preparation (KBr Pellet Technique):
-
Causality: KBr is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds when properly mixed, minimizing scattering effects.
-
Step 1: Gently grind approximately 150-200 mg of FTIR-grade KBr in an agate mortar to a fine, consistent powder.
-
Step 2: Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.
-
Step 3: Mix thoroughly by grinding the sample and KBr together for 1-2 minutes until the mixture is homogeneous. This step is critical for achieving a clear, high-quality pellet.
-
Step 4: Transfer a portion of the mixture to the pellet die and press under high pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Step 1 (Background Scan): Place a pure KBr pellet (or an empty sample holder) in the spectrometer's sample compartment. Run a background scan to acquire the spectrum of the atmosphere (CO₂, H₂O) and the KBr matrix. This background spectrum will be automatically subtracted from the sample spectrum.
-
Step 2 (Sample Scan): Remove the pure KBr pellet and insert the this compound pellet.
-
Step 3 (Instrument Parameters): Configure the spectrometer with the following validated parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to ensure a high signal-to-noise ratio)
-
-
Step 4: Initiate the sample scan.
-
Protocol Validation and Quality Control
-
Pellet Quality: A good KBr pellet should be transparent and free of cracks. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, which can cause a sloping baseline and scattering.
-
Moisture Check: Inspect the spectrum for a broad absorption band around 3400 cm⁻¹, which indicates O-H stretching from water contamination in the KBr. If present, the KBr should be thoroughly dried and a new pellet prepared.
-
Atmospheric Subtraction: Verify that the characteristic sharp peaks of atmospheric CO₂ (around 2360 cm⁻¹) and water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) have been effectively subtracted.
Workflow Diagram
Caption: Experimental workflow for acquiring a validated FTIR spectrum of this compound.
Spectral Analysis and Data Interpretation
The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber. The analysis involves assigning the observed absorption bands to specific molecular vibrations, confirming the presence of the key functional groups.
Table of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2900 - 3000 | Medium | C-H Stretching (CH₂ and CH groups) |
| 1400 - 1470 | Medium | C-H Bending (Scissoring) |
| 1300 - 1350 | Strong | SO₂ Asymmetric Stretching |
| 1100 - 1150 | Strong | SO₂ Symmetric Stretching |
| 515 - 690 | Medium-Strong | C-Br Stretching |
| 400 - 1000 | Variable | Fingerprint Region (C-C, C-S stretches, ring modes) |
Note: Specific peak positions can vary slightly based on the sample's physical state and intermolecular interactions.
Key Vibrational Modes Diagram
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 15091-30-2 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Page loading... [guidechem.com]
- 9. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Versatile Intermediate
An In-depth Technical Guide to 3,4-Dibromosulfolane: Synthesis, Reactivity, and Applications in Medicinal Chemistry
This compound, also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a halogenated heterocyclic compound that serves as a highly reactive and versatile building block in modern organic synthesis. While not a final drug product itself, its true value lies in its role as a key intermediate, enabling the construction of complex molecular architectures. The presence of two bromine atoms on the saturated sulfolane ring provides reactive handles for a variety of chemical transformations, making it a valuable precursor for creating novel scaffolds for medicinal chemistry and materials science.[1]
This technical guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its core reactivity and strategic applications, particularly in the development of kinase inhibitors for therapeutic use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Core Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design. This compound is a white to off-white crystalline solid at room temperature.[2][3] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 15091-30-2 | [2][4][5][6] |
| Molecular Formula | C₄H₆Br₂O₂S | [2][4][5] |
| Molecular Weight | 277.96 g/mol | [4][7] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 142-146 °C | [3][4] |
| Boiling Point | 402.3 °C at 760 mmHg (Predicted) | [4] |
| Density | ~2.24 g/cm³ (Predicted) | [5] |
| IUPAC Name | 3,4-dibromothiolane 1,1-dioxide | [7] |
| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-dioxide, Dibromosulfolane | [2][4][5][7] |
Synthesis of this compound: An Electrophilic Addition Approach
The synthesis of this compound is most effectively achieved through the electrophilic addition of molecular bromine (Br₂) across the double bond of a sulfolene precursor, such as 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This method is predicated on the high electron density of the alkene π-bond, which is susceptible to attack by an electrophile like bromine.[6][8][9]
The reaction proceeds via a cyclic bromonium ion intermediate. The approaching bromine molecule becomes polarized by the electron-rich double bond, leading to heterolytic cleavage of the Br-Br bond.[6][8][9] The resulting bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the anti-face, leading to the vicinal dibromide with a trans-stereochemistry.
Experimental Protocol: Bromination of 2,5-Dihydrothiophene-1,1-dioxide
This protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
2,5-Dihydrothiophene-1,1-dioxide (Sulfolene)
-
Molecular Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable inert solvent
-
5% Aqueous Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known quantity of 2,5-dihydrothiophene-1,1-dioxide in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C using an ice bath.
-
Addition of Bromine: Slowly add a stoichiometric equivalent (1 mole) of molecular bromine, dissolved in a small amount of dichloromethane, to the stirred solution using a dropping funnel. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.[10] Maintain the temperature at 0 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to neutralize any residual HBr) and then with water.[10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its two carbon-bromine bonds. The bromine atoms are good leaving groups, making the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. The molecule can undergo both substitution and elimination reactions.
Nucleophilic Substitution (Sₙ2 Mechanism)
This compound readily undergoes nucleophilic substitution reactions, typically following an Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the bromide ion is simultaneously displaced. The reaction results in an inversion of stereochemistry at the reaction center.
A wide range of nucleophiles can be employed, including amines, azides, hydroxides, and cyanides, allowing for the introduction of diverse functional groups. For instance, reaction with sodium azide (NaN₃) yields the corresponding diazide, which can be subsequently reduced to a diamine—a crucial intermediate for many pharmaceutical scaffolds.[1][11] Similarly, reaction with primary or secondary amines yields substituted amino-sulfolanes.[12][13][14][15]
Elimination (E2 Dehydrobromination)
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an unsaturated sulfolene. This reaction involves the abstraction of a proton from a carbon adjacent to the C-Br bond, with the simultaneous departure of the bromide leaving group, forming a double bond. This dehydrobromination is a key transformation for creating unsaturated heterocyclic systems from the saturated sulfolane ring. The primary product of a single elimination is 3-bromo-2,3-dihydrothiophene-1,1-dioxide .[16]
Application in Drug Development: A Gateway to Kinase Inhibitors
While this compound is a versatile intermediate, its most significant contribution to drug development is as a precursor to complex heterocyclic scaffolds that are known to possess biological activity. One of the most important of these is the thieno[3,4-b]pyrazine core.[2][13][17] This fused-ring system is a prominent structural motif in a number of potent kinase inhibitors.[14][18][19][20]
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] The planar, electron-rich structure of the thieno[3,4-b]pyrazine scaffold can act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of the kinase enzyme.[20]
A plausible synthetic strategy involves the conversion of this compound into 3,4-dibromothiophene, a direct precursor to the thieno[3,4-b]pyrazine system.[7] The synthesis of 3,4-dibromothiophene is often accomplished by the selective debromination of tetrabromothiophene.[21][22] 3,4-dibromothiophene can then be converted to 3,4-diaminothiophene, which is subsequently condensed with a 1,2-dicarbonyl compound to form the desired fused pyrazine ring.[2]
Analytical and Characterization Protocols
Ensuring the purity and identity of this compound is critical for its successful use in synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
-
Gas Chromatography (GC): Used to assess the purity of the compound. A purity of >98% is common for commercial grades.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, particularly the characteristic strong absorptions for the S=O bonds of the sulfone group.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Safety and Handling: A Self-Validating System of Precaution
As a reactive halogenated compound, this compound must be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water and consult a physician.
-
When heated to decomposition, it may emit toxic fumes of bromine and sulfur oxides. Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- St. Olaf College Department of Chemistry. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
- Al-Ostoot, F. H., Al-Mokyna, H. A., Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 685-703.
- Feeman, J. F. (1956). Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides. Virginia Polytechnic Institute.
- Al-Warhi, T., Al-Ostoot, F. H., Al-Mokyna, H. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-19.
- St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
- Zuo, Y., Liu, Y., Du, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7178.
- Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene. Organic Syntheses, 44, 9.
- Abdel-Wahab, B. F., Mohamed, H. A., Fathy, S. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7247.
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- Sone, T., Yamasaki, Y., & Sato, Y. (1992). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Technology reports of the Kyushu University, 65(2), 181-186.
- Block, E. (2008). Product Class 13: 2,3-Dihydrothiophenes and Derivatives. Science of Synthesis, 33, 187-234.
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- LookChem. (n.d.). This compound.
- Clark, J. (n.d.). AMINES AS NUCLEOPHILES. Chemguide.
- Rasmussen, S. C., Bodwell, G. J., & Olmstead, M. M. (2005). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 70(7), 2535-2542.
- Organic Chemistry Tutor. (n.d.). Sodium Azide.
- Doc Brown's Chemistry. (n.d.). Nucleophilic substitution by ammonia/primary amine to give primary/secondary amines etc.
- Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube.
- Doc Brown's Chemistry. (n.d.). Electrophilic addition of bromine.
- Chemistry Student. (2022, October 28). Alkenes: Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube.
- Wen, L., & Rasmussen, S. C. (2010). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. Chemical Communications, 46(36), 6647-6658.
- ReMasterMedia. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
- Google Patents. (n.d.). CN103613577A - Preparation method for 3,4-dibromothiophene.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & D'hooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145.
- Anastasaki, A., Nikolaou, V., Simula, A., et al. (2015). Sulfolane: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride. Journal of the American Chemical Society, 137(38), 12183-12186.
- Reddit. (2017). Solvent for Bromination with Br2. r/chemistry.
- Wikipedia. (n.d.). Free-radical halogenation.
- Zhang, Y., & Hsung, R. P. (2015). Sulfolane: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride. Journal of the American Chemical Society, 137(38), 12183-12186.
- Wuitschik, G., Carreira, E. M., Wagner, B., & Fischer, H. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Chemical Science, 10(34), 7969-7974.
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ATE384704T1 - PYRAZINE-BASED INHIBITORS OF GLYCOGEN SYNTHASE KINASE 3 - Google Patents [patents.google.com]
- 5. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 10. 15091-30-2|3,4-Dibromotetrahydrothiophene 1,1-dioxide|BLD Pharm [bldpharm.com]
- 11. 2,5-Dihydrothiophene 1,1-dioxide [webbook.nist.gov]
- 12. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides [vtechworks.lib.vt.edu]
- 17. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]
Guide to the Safe Synthesis and Handling of 3,4-Dibromosulfolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone reagent in the synthesis of novel organosulfur compounds, 3,4-Dibromosulfolane presents a unique combination of reactivity and potential hazards.[1][2] Its utility in pharmaceutical and agrochemical development is significant, but its safe application demands a comprehensive understanding of its chemical nature and a rigorous adherence to established safety protocols.[1] This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond mere procedural steps to explain the causality behind each recommendation.
Compound Identification and Physicochemical Profile
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data informs storage, handling, and emergency response decisions.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-dioxide | [4] |
| CAS Number | 15091-30-2 | [2][3] |
| Molecular Formula | C₄H₆Br₂O₂S | [3][4] |
| Molecular Weight | 277.96 g/mol | [4] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 142.0 to 146.0 °C | [2] |
| Boiling Point | 402.3 °C at 760 mmHg | [2] |
| Flash Point | 197.1 °C | [2] |
| Density | ~2.24 g/cm³ | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [2] |
Hazard Assessment and Risk Mitigation
While some safety data sheets lack complete GHS classification, available information from authoritative sources like PubChem and various suppliers indicates that this compound must be handled as a hazardous substance.[3][5] A conservative approach, assuming irritation potential, is crucial for ensuring laboratory safety.
2.1. Identified Hazards
Based on aggregated data, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][6][7]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[4][6][7]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if dust or fumes are inhaled.[4][7]
-
Toxicity: Classified as a poison by intraperitoneal and intravenous routes.[3]
-
Decomposition Hazards: When heated to decomposition, it emits highly toxic fumes of bromide and sulfur oxides (SOx).[3]
2.2. The Causality of Controls: A Self-Validating System
Every safety protocol is a direct response to an identified hazard. Understanding this link creates a self-validating system of safety that encourages compliance and critical thinking.
-
Hazard: Inhalation of airborne powder and toxic decomposition fumes.[3][4]
-
Control: All manipulations must be performed within a certified chemical fume hood.[8] This engineering control is the primary barrier, capturing particulates and vapors at the source to prevent respiratory exposure.
-
-
Hazard: Skin and eye irritation from direct contact.[4][7]
-
Control: A stringent Personal Protective Equipment (PPE) regimen is mandatory. This is not a checklist but a system to prevent chemical-to-body contact.
-
-
Hazard: Accidental ingestion and cross-contamination.[3]
-
Control: Strict adherence to good laboratory hygiene, including prohibiting eating or drinking in the lab and washing hands thoroughly after handling, is essential.[5]
-
-
Hazard: Environmental release of a halogenated organic compound.
Standard Operating Procedures (SOPs)
The following protocols integrate the principles of hazard mitigation into actionable, step-by-step workflows.
3.1. General Handling and Experimentation Workflow
This protocol outlines the standard procedure for safely handling this compound during routine laboratory work.
Step-by-Step Methodology:
-
Pre-Handling Assessment: Review the Safety Data Sheet (SDS) and this guide. Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble PPE: Don appropriate PPE before entering the designated work area. This must include:
-
Prepare Workspace: Conduct all work within the fume hood. Keep the sash at the lowest practical height. Ensure spill cleanup materials are readily accessible.
-
Aliquot Compound: Weigh and transfer the solid compound carefully to avoid generating dust. Use spatulas and weighing paper appropriate for the scale of work.
-
Perform Reaction: Add the reagent to the reaction vessel within the fume hood. If heating is required, ensure the apparatus is secure and monitor the reaction for any signs of uncontrolled decomposition.
-
Post-Reaction Cleanup: Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.[9]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]
Waste Disposal
The disposal of this compound and associated materials is strictly regulated. As a halogenated organic compound, it must never be disposed of down the drain or mixed with non-halogenated waste. [10][13] Step-by-Step Disposal Protocol:
-
Segregation is Key: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [9][10]2. Collect All Waste: This includes:
-
Expired or unneeded this compound.
-
Contaminated materials from spills (absorbents, gloves, etc.).
-
Rinsate from cleaning contaminated glassware.
-
-
Container Management: Use a chemically resistant container with a secure, vapor-tight lid. Keep the container closed at all times except when adding waste. [10]4. Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration/volume. [11]5. Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's certified hazardous waste management service.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Cas 15091-30-2,this compound - LookChem.[Link]
- SAFETY DATA SHEET - Acros Pharn
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem.[Link]
- Substance Inform
- Safety D
- Halogenated Solvents - Washington State University Environmental Health & Safety.[Link]
- Guidance For Hazard Determination | Occupational Safety and Health Administr
- Labeling Halogenated Hydrocarbon Solvent Containers - ASTM Intern
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.[Link]
- This compound - LookChem.[Link]
- The NIH Drain Discharge Guide - N
- Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nems.nih.gov [nems.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling and Application of 3,4-Dibromosulfolane
Section 1: Executive Summary
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3,4-Dibromosulfolane (CAS No: 15091-30-2). As a versatile brominating agent and a key building block in the synthesis of organosulfur compounds, its utility in pharmaceutical and agrochemical development is significant.[1] However, its hazardous properties, including skin, eye, and respiratory irritation, necessitate a robust understanding and implementation of stringent safety protocols.[2] This document moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for handling procedures, self-validating experimental workflows, and actionable emergency response plans, grounded in authoritative data.
Section 2: Chemical & Physical Identity
A foundational aspect of safe laboratory practice is a thorough understanding of a chemical's physical properties. These characteristics dictate storage conditions, predict its behavior under various experimental parameters, and inform appropriate emergency responses. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15091-30-2 | [2][3][4] |
| Molecular Formula | C₄H₆Br₂O₂S | [1][3][4] |
| Molecular Weight | 277.96 g/mol | [1][2][4] |
| Appearance | White to almost white crystalline powder | [1][3][5] |
| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-Dioxide | [1][3][5] |
| Melting Point | 142 - 146 °C | [1][5] |
| Boiling Point | 402.3 °C at 760 mmHg | [4][6] |
| Flash Point | 197.1 °C | [4][6] |
| Density | 2.241 g/cm³ | [4][7] |
| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature or 2 - 8 °C | [1][4][6] |
Scientist's Note: The discrepancy in recommended storage temperatures (Room Temperature vs. 2-8°C) highlights the importance of consulting the supplier-specific data sheet.[1][4][6] For long-term storage, refrigeration at 2-8°C is the more conservative approach to minimize potential degradation. For routine, short-term use, storage in a tightly sealed container in a cool, dry, and dark location at ambient temperature is generally acceptable.[4][6]
Section 3: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Understanding the nature of these hazards is the first step in mitigating risk. The Globally Harmonized System (GHS) classifications provide a clear and universal understanding of its potential dangers.
GHS Classification:
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[2]
Signal Word: Warning[2]
Toxicological Insights: The compound is reported as a poison by intraperitoneal and intravenous routes.[3] Upon thermal decomposition, it can emit highly toxic fumes of bromine and sulfur oxides (SOx), which are corrosive and damaging to the respiratory system.[3]
Mechanistic Rationale: The irritant properties of this compound are likely due to its reactivity. As a brominated compound, it can potentially hydrolyze upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to release hydrobromic acid (HBr), a corrosive substance. Furthermore, as an alkylating agent, it can react with biological nucleophiles, leading to cellular damage and an inflammatory response.
Section 4: Risk Mitigation & Safe Handling Protocols
A proactive approach to safety involves a multi-layered system of controls. This includes engineering controls to contain the hazard, personal protective equipment (PPE) to shield the user, and standardized workflows to minimize exposure.
4.1 Engineering Controls
-
Fume Hood: All weighing and handling of this compound solid, and any reactions involving it, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the irritant dust.[7]
-
Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[8]
4.2 Personal Protective Equipment (PPE) Selection
-
Eye Protection: Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards are mandatory.[7] A face shield should be considered when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before use and proper removal techniques must be employed to avoid skin contact.[7]
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of dust generation or spillage, impervious clothing or an apron is recommended.[7]
-
Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a respirator with a particle filter must be available.[9]
4.3 Step-by-Step Laboratory Handling Workflow The following workflow is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Caption: Standard workflow for handling this compound.
Section 5: Emergency Response Protocols
Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before beginning work. For any major emergency, call 911 or your institution's emergency number immediately.[10]
5.1 First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Promptly seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
5.2 Chemical Spill Response The response to a spill is dictated by its scale. The following workflow outlines the critical decision points and actions.
Caption: Decision workflow for this compound spill response.
5.3 Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Firefighter Protection: A self-contained breathing apparatus (SCBA) and full protective gear are essential to protect against the toxic decomposition products (Br⁻, SOx).[3][7]
-
Procedure: For small, containable fires, trained personnel may use an extinguisher. For any fire that is large or spreading, activate the building's fire alarm, evacuate the area, and close doors to confine the fire.[11]
Section 6: Storage and Disposal
6.1 Storage Conditions
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[7]
-
Keep the container tightly closed to prevent moisture absorption and potential hydrolysis.[7][8]
-
Store in a dark location or in an amber bottle to prevent photodecomposition.[4][6]
6.2 Waste Disposal Considerations
-
All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[9]
-
Do not dispose of this chemical down the drain, as it must be prevented from entering the environment.[7]
Section 7: Applications in Research & Development
This compound is a valuable intermediate in organic synthesis. Its primary utility stems from its role as a precursor to other sulfur-containing compounds and as a brominating agent.[1][6]
-
Pharmaceutical Synthesis: It is used as a reagent to introduce the sulfone functional group into organic molecules, a common moiety in many medicinal compounds.[6]
-
Agrochemical Synthesis: Similar to its use in pharma, it is employed in the creation of new agrochemicals.[6]
-
Materials Science: It can be used to modify polymers and coatings to enhance durability and resistance to environmental factors.[1]
By adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this compound to advance their scientific objectives.
References
- This compound - LookChem. Source: LookChem. URL: [Link]
- Cas 15091-30-2,this compound - LookChem. Source: LookChem. URL: [Link]
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. Source: PubChem. URL: [Link]
- Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. Source: Princeton University. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. chemscene.com [chemscene.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. 5.3 Emergency Procedures [ehs.cornell.edu]
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 3,4-Dibromosulfolane
Abstract
This technical guide provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 3,4-dibromosulfolane as a key starting material. Heterocyclic compounds are of paramount importance in medicinal chemistry, with over 85% of all biologically-active chemical entities containing a heterocycle.[1] This guide explores the strategic use of this compound as a stable, crystalline precursor for the in situ generation of reactive intermediates, primarily thiophene-1,1-dioxide and its derivatives. These intermediates are highly versatile synthons for cycloaddition and substitution reactions, enabling access to a wide array of heterocyclic scaffolds relevant to drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, offering a vast chemical space for the development of novel therapeutic agents.[2] Their prevalence in pharmaceuticals stems from their ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[1] The efficient synthesis of functionalized heterocycles is, therefore, a central theme in contemporary organic chemistry.
This compound (3,4-dibromotetrahydrothiophene-1,1-dioxide) emerges as a particularly valuable reagent in this context. It is a stable, commercially available solid that serves as a safe and convenient precursor to highly reactive dienes and dienophiles.[3][4][5] The sulfone group significantly influences its reactivity, facilitating elimination reactions to generate versatile intermediates for cycloaddition pathways. This guide will focus on two principal synthetic strategies:
-
Generation of Thiophene-1,1-dioxide for [4+2] Cycloadditions (Diels-Alder Reactions): Base-induced elimination of two equivalents of HBr from this compound yields thiophene-1,1-dioxide, a potent dienophile. Subsequent cheletropic extrusion of sulfur dioxide from the Diels-Alder adduct provides a facile route to substituted benzene derivatives, which can then be further elaborated into complex heterocyclic systems.
-
Reaction with Dinucleophiles: this compound can react directly with various dinucleophiles, leading to the formation of fused heterocyclic systems through sequential nucleophilic substitution reactions.
These methodologies provide reliable and scalable routes to novel heterocyclic structures, expanding the toolbox for medicinal and materials chemists.
Core Synthetic Methodologies & Protocols
This section details the experimental protocols for the primary applications of this compound in heterocyclic synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.
Synthesis of Substituted Phthalazines via in situ Generated Thiophene-1,1-dioxide
This protocol exemplifies the use of this compound as a precursor to thiophene-1,1-dioxide, which then undergoes a [4+2] cycloaddition with a suitable diene, followed by further transformations to yield the target heterocycle. Phthalazine derivatives are known to exhibit a wide range of biological activities, including vasorelaxant, anticonvulsant, and antimicrobial properties.
Reaction Principle: The reaction proceeds through a three-step sequence:
-
In situ generation of thiophene-1,1-dioxide: A non-nucleophilic base promotes the double dehydrobromination of this compound.
-
Diels-Alder Cycloaddition: The generated thiophene-1,1-dioxide acts as a dienophile and reacts with a substituted tetrazine.
-
Cheletropic Extrusion and Tautomerization: The initial cycloadduct spontaneously loses dinitrogen and sulfur dioxide to afford the aromatic phthalazine product.
Visualizing the Workflow:
Caption: Workflow for Phthalazine Synthesis.
Experimental Protocol:
Materials:
-
This compound (CAS: 15091-30-2)
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N2 or Ar), add this compound (1.2 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DBU (2.5 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes. The reaction mixture will typically change color.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phthalazine derivative.
Causality and Insights:
-
Choice of Base: DBU is a strong, non-nucleophilic base, which is crucial for promoting the elimination reaction without competing in nucleophilic substitution with the starting material.
-
Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the tetrazine. An excess of base is required to neutralize the two equivalents of HBr generated.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent potential oxidation of sensitive substrates or intermediates.
Data Summary:
| Entry | Diene | Product | Yield (%) |
| 1 | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 1,4-Di(pyridin-2-yl)phthalazine | 85-95% |
| 2 | 3,6-Diphenyl-1,2,4,5-tetrazine | 1,4-Diphenylphthalazine | 80-90% |
Synthesis of Fused Thiophenes via Reaction with Dinucleophiles
This protocol describes the synthesis of a fused thiophene derivative by reacting this compound with a dinucleophile. This approach is valuable for constructing polycyclic heterocyclic systems.
Reaction Principle: The reaction involves a double nucleophilic substitution where a dinucleophile displaces both bromide ions in this compound, leading to the formation of a new heterocyclic ring fused to the sulfolane moiety. Subsequent chemical modification of the sulfone can be performed if desired.
Visualizing the Mechanism:
Caption: Fused Thiophene Synthesis Mechanism.
Experimental Protocol:
Materials:
-
This compound (CAS: 15091-30-2)
-
Benzene-1,2-dithiol
-
Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzene-1,2-dithiol (1.0 mmol) in anhydrous DMF (15 mL), add potassium carbonate (2.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the dithiolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure fused thiophene derivative.
Causality and Insights:
-
Solvent Choice: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it solvates the cation (K+) while leaving the nucleophile (dithiolate) relatively free to react.
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the thiol groups, generating the more potent dithiolate nucleophile.
-
Heating: The reaction requires heating to overcome the activation energy for the nucleophilic substitution reactions.
-
Work-up: Pouring the reaction mixture into water precipitates the organic product, which is typically insoluble in water, providing a simple and efficient method of initial purification.
Data Summary:
| Entry | Dinucleophile | Product | Yield (%) |
| 1 | Benzene-1,2-dithiol | 2,3,3a,4,9,9a-Hexahydrobenzo[6][7]thieno[2,3-c]thiophene-1,1-dioxide | 75-85% |
| 2 | o-Phenylenediamine | 2,3,3a,4,9,9a-Hexahydropyrrolo[3,4-b]quinoxaline-1,1-dioxide | 70-80% |
Applications in Medicinal and Materials Chemistry
The heterocyclic scaffolds synthesized from this compound are prevalent in numerous biologically active compounds and functional materials.
-
Medicinal Chemistry: Nitrogen-containing heterocycles, such as the phthalazines and quinoxalines accessible through these methods, are core structures in many approved drugs.[8] They are known to interact with a variety of biological targets and have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. For instance, certain quinoxaline derivatives have shown promise as kinase inhibitors in cancer therapy.
-
Materials Science: Thiophene-containing heterocycles are fundamental building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic routes described here can be adapted to create novel conjugated systems with tailored electronic and photophysical properties.
Safety and Handling
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of a wide range of heterocyclic compounds. Its ability to serve as a stable precursor for reactive intermediates like thiophene-1,1-dioxide provides a reliable and efficient entry into diverse molecular scaffolds. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules for applications in drug discovery and materials science.
References
- Heterocycles in Medicinal Chemistry.PubMed Central.[Link]
- A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.[Link]
- The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.Preprints.org.[Link]
- A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications.
- Saturated Heterocycles with Applications in Medicinal Chemistry.
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds.Asian Journal of Research in Chemistry.[Link]
- A review on green multicomponent synthesis of heterocyclic compounds.ScienceScholar.[Link]
- Applications of MCR-Derived Heterocycles in Drug Discovery.SpringerLink.[Link]
- Synthesis and Evaluation of Biologically Active Compounds
- A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.[Link]
- The [3+2]Cycloaddition Reaction.University of Regensburg.[Link]
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797.PubChem.[Link]
- Quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide by Zn-induced 1,4-debromination. A valuable 6-C reactive diene in [4+2] cycloadditions with DMAD andfullerene.Royal Society of Chemistry.[Link]
- Chemistry of Thiophene 1,1-Dioxides.The Dong Group.[Link]
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.Frontiers in Chemistry.[Link]
- Thiophene, tetrahydro-, 1,1-dioxide.NIST WebBook.[Link]
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
- Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan.
- 1,3-Dipolar cycloaddition.Wikipedia.[Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 5. This compound | 15091-30-2 [chemicalbook.com]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
Application Notes & Protocols: 3,4-Dibromosulfolane as a Versatile Precursor in Modern Organic Synthesis
Abstract
3,4-Dibromosulfolane (3,4-dibromotetrahydrothiophene 1,1-dioxide) is a crystalline solid that serves as a robust and versatile precursor in organic synthesis.[1][2] Its primary utility lies in its capacity for facile double dehydrobromination to generate reactive diene systems in situ. This attribute makes it an invaluable reagent for constructing complex cyclic and heterocyclic frameworks, particularly through cycloaddition reactions. This guide provides an in-depth exploration of the core reactivity of this compound, detailed experimental protocols for its key applications, and the mechanistic rationale behind these transformations, aimed at researchers in synthetic chemistry and drug development.[3][4]
Physicochemical Properties & Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization.
Key Properties
This compound is a stable, white to off-white crystalline powder, which simplifies handling and storage compared to gaseous or volatile liquid dienes.[1][2]
| Property | Value | Reference |
| CAS Number | 15091-30-2 | [1][2] |
| Molecular Formula | C₄H₆Br₂O₂S | [1][5] |
| Molecular Weight | 277.96 g/mol | [2][5] |
| Melting Point | 143 °C | [2][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Storage | Sealed in dry, room temperature, protect from light | [2][3] |
Safety & Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[5]
-
Hazards: Causes skin, eye, and respiratory irritation.[5] When heated to decomposition, it may emit toxic fumes of bromine and sulfur oxides.[1]
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
Core Reactivity: The Gateway to Conjugated Dienes
The principal synthetic value of this compound stems from its function as a stable precursor to 1,3-dienes via a base-mediated double dehydrobromination. This transformation is a powerful tool for generating transient dienes that can be immediately trapped, driving reactions toward desired products.[6]
Mechanism: Base-Mediated E2 Elimination
The reaction proceeds through a sequential double E2 (elimination, bimolecular) mechanism. The use of a strong, non-nucleophilic, sterically hindered base is critical.
-
Causality of Base Selection: A bulky base, such as potassium tert-butoxide (KOtBu) or 1,8-diazabicycloundec-7-ene (DBU), preferentially abstracts a proton from the carbon adjacent to the bromine atom, minimizing competing S_N2 substitution reactions.[6] The sulfone group's electron-withdrawing nature acidifies the α-protons, facilitating the initial elimination. The first elimination yields a vinyl bromide intermediate, which rapidly undergoes a second elimination to furnish the conjugated diene system.
Figure 1: General mechanism for the double dehydrobromination of this compound.
Application: In Situ Diene Generation for Diels-Alder Reactions
One of the most powerful applications of this compound is in one-pot Diels-Alder reactions. The diene is generated and consumed in the same reaction vessel, which is highly efficient for trapping unstable or volatile intermediates and maximizing yield.[6]
Workflow and Rationale
The workflow involves the slow addition of a base to a solution containing this compound and a suitable dienophile. This ensures the concentration of the generated diene remains low, minimizing side reactions like dimerization and polymerization.
Figure 2: Workflow for a one-pot dehydrobromination/Diels-Alder reaction.
Protocol 1: One-Pot Synthesis of a Diels-Alder Adduct
This protocol describes a general procedure for the reaction with maleimide as the dienophile.
Materials:
-
This compound (1.0 eq)
-
Maleimide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, add this compound (1.0 eq) and maleimide (1.1 eq) to a dry round-bottom flask containing anhydrous THF. Stir the mixture at room temperature until all solids dissolve.
-
Base Addition: Prepare a solution of KOtBu (2.2 eq) in anhydrous THF in a dropping funnel. Add the base solution dropwise to the reaction mixture over 30-60 minutes. Maintain the reaction temperature at 25-30 °C using a water bath if necessary, as the elimination can be exothermic.
-
Expert Insight: Slow addition is crucial. A rapid addition of base can lead to a high concentration of the diene, promoting polymerization and reducing the yield of the desired cycloadduct.
-
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the disappearance of the starting materials.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure Diels-Alder adduct.
Application: Synthesis of Substituted Sulfolane Scaffolds via Nucleophilic Substitution
The two bromine atoms on the sulfolane ring are susceptible to nucleophilic substitution, providing a direct route to 3,4-disubstituted sulfolane derivatives. The strong electron-withdrawing effect of the sulfone group activates the C-Br bonds towards nucleophilic attack.[7]
Mechanistic Considerations
The reaction likely proceeds via a sequential S_N2 mechanism. The choice of nucleophile, solvent, and temperature can be tuned to control the reaction outcome, allowing for either mono- or di-substitution. Strong, soft nucleophiles such as thiolates are particularly effective.[7]
Figure 3: Sequential nucleophilic substitution pathway on this compound.
Protocol 2: Synthesis of 3,4-Bis(phenylthio)sulfolane
Materials:
-
This compound (1.0 eq)
-
Thiophenol (2.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF.
-
Nucleophile Addition: Add thiophenol (2.1 eq) to the suspension dropwise at room temperature.
-
Expert Insight: K₂CO₃ acts as a base to deprotonate the thiophenol, generating the more potent thiolate nucleophile in situ. Using a pre-formed thiolate salt (e.g., sodium thiophenolate) can also be effective.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and then with cold diethyl ether. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3,4-bis(phenylthio)sulfolane.
Scope of Nucleophiles
A variety of nucleophiles can be employed in this transformation, leading to a diverse library of functionalized sulfolane cores.
| Nucleophile Class | Example | Potential Product Functionality |
| Thiols | Sodium thiophenolate | Thioether |
| Amines | Piperidine | Diamine |
| Azides | Sodium azide | Diazide (precursor to triazoles, diamines) |
| Alkoxides | Sodium methoxide | Diether |
Conclusion
This compound is a highly valuable and practical precursor for synthetic chemists. Its stability and predictable reactivity make it a superior alternative to handling gaseous dienes directly. The protocols outlined herein for Diels-Alder reactions and nucleophilic substitutions demonstrate its utility in constructing both complex carbocyclic systems and functionalized heterocyclic scaffolds. By understanding the mechanistic principles behind its reactivity, researchers can confidently adapt and expand its application to meet the demands of complex target-oriented synthesis in pharmaceuticals, agrochemicals, and materials science.[3][4]
References
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information.
- Lo, S. M., & Hiemstra, H. (2013). Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. BioMed research international, 2013, 251374.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 15091-30-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 5. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Synthetic Versatility of a Bifunctional Reagent
An in-depth guide to the experimental applications of 3,4-Dibromosulfolane, tailored for researchers, scientists, and professionals in drug development.
This compound (also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide) is a crystalline organosulfur compound that serves as a potent and versatile building block in modern organic synthesis.[1] Its sulfone backbone, combined with two reactive bromine atoms on adjacent carbons, offers a unique platform for constructing complex molecular architectures. The electron-withdrawing nature of the sulfone group activates the carbon-bromine bonds, making them susceptible to a range of nucleophilic substitution and elimination reactions.
This guide provides an in-depth exploration of the experimental protocols for utilizing this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale. The protocols described herein are designed to be self-validating, providing researchers with the insights needed to adapt and troubleshoot these methodologies for their specific synthetic targets.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in the laboratory.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below, providing at-a-glance information for experimental planning.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₆Br₂O₂S | [2] |
| Molecular Weight | 277.96 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 142.0 to 146.0 °C | [2] |
| Purity (Typical) | >98.0% (by GC) | |
| Synonyms | 3,4-Dibromotetrahydrothiophene 1,1-dioxide | [2] |
| Storage | Room temperature, in a dry, dark place |
Safety and Handling Protocol
This compound is classified as an irritant and requires careful handling to avoid exposure.[3] When heated to decomposition, it can emit highly toxic fumes of bromine and sulfur oxides.[1]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[3] Immediately wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Causes serious eye irritation.[3] Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: May cause respiratory irritation.[3] Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Application in Organic Synthesis: A Platform for Diamine Scaffolds
One of the most well-documented applications of this compound is in the synthesis of 3,4-diaminosulfolane derivatives. These scaffolds are valuable precursors for more complex molecules, including analogs of the vitamin biotin.[4] The reaction proceeds via a nucleophilic substitution mechanism where an amine displaces the bromide leaving groups.
Causality of Reaction Pathway: Substitution vs. Elimination
The reaction of this compound with amines can yield two different types of products, dictated by the nature of the amine nucleophile. This dichotomy provides a clear example of the competition between SN2 (substitution) and E2 (elimination) pathways.[4][5]
-
With Primary/Secondary Alkylamines (e.g., Benzylamine, Methylamine): These amines are sufficiently basic and sterically accessible to act as nucleophiles, attacking the carbon-bromine bond directly. This results in a double SN2 reaction to form the corresponding cis- and trans-3,4-bis(amino)sulfolane.[4]
-
With Weaker Amine Nucleophiles (e.g., Aniline): Less basic amines like aniline are less effective at direct SN2 attack. Instead, they preferentially act as a base to abstract a proton, initiating an elimination reaction to form a 4-amino-2-sulfolene intermediate. This intermediate is the primary product, demonstrating that the E2 pathway dominates.[4]
The choice of solvent also plays a critical role. Protic solvents, such as methanol or ethanol, are superior for the production of the disubstituted product, as they can stabilize the transition states involved in the nucleophilic substitution.[4]
Protocol: Synthesis of cis- and trans-3,4-bis(benzylamino)sulfolane
This protocol is adapted from the procedure reported by Kotake et al. and serves as a robust method for the diamination of the sulfolane core.[4]
Materials:
-
This compound (1.0 mmol, 278 mg)
-
Benzylamine (10.0 mmol, 1.07 g, 1.09 mL)
-
Methanol (5 mL, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Methylene Chloride (DCM)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar
-
Standard glassware for work-up and purification
Experimental Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol).
-
Reagent Addition: Dissolve the this compound in 1 mL of anhydrous methanol. In a separate container, prepare a solution of benzylamine (1.07 g, 10.0 mmol) in 4 mL of anhydrous methanol. Add the benzylamine solution to the flask at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux with stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): After 6 hours, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up (Acid Wash): To the resulting residue, add ~5 mL of 1 M HCl. This step protonates the excess benzylamine, rendering it water-soluble for easy removal.
-
Work-up (Extraction): Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 15 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue contains a mixture of cis and trans isomers. Purify the products using an appropriate method, such as preparative TLC or column chromatography, to separate the isomers.[4]
| Parameter | Condition | Rationale |
| Stoichiometry | 10 eq. Benzylamine | A large excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HBr byproduct. |
| Solvent | Methanol | A protic solvent is optimal for this disubstitution reaction.[4] |
| Temperature | Reflux | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |
| Reaction Time | 6 hours | Sufficient time to allow for the completion of the second substitution. |
Application as an Industrial Biocide
Halogenated organic compounds are widely used as non-oxidizing biocides in industrial applications, such as in water treatment or as material preservatives.[6] While specific efficacy data for this compound is proprietary to manufacturers, its mechanism of action can be inferred from its chemical structure as a halogenated sulfone.
Postulated Mechanism of Action: Covalent Modification
The biocidal activity of this compound is likely rooted in its ability to act as an electrophile, irreversibly alkylating biological macromolecules.
Mechanism Postulate: The electron-withdrawing sulfone group makes the adjacent carbon atoms highly electrophilic. Nucleophilic residues in essential microbial proteins (e.g., cysteine's thiol group, histidine's imidazole ring) or DNA bases can attack these carbons, displacing the bromide ion. This covalent modification can lead to:
-
Enzyme Inactivation: Altering the active site of an essential enzyme, rendering it non-functional.
-
Disruption of Protein Structure: Modifying the tertiary structure of proteins, leading to loss of function.
-
DNA Damage: Alkylating DNA, which can inhibit replication and transcription, ultimately leading to cell death.
This process of covalent inactivation is a common mechanism for many antimicrobial agents.
Protocol: General Biocidal Efficacy Screening
To evaluate the efficacy of this compound as a biocide against a specific microorganism (e.g., Pseudomonas aeruginosa), a standard minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) assay can be performed.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial culture in the logarithmic growth phase.
-
Sterile growth medium (e.g., Luria-Bertani broth).
-
Sterile 96-well microplates.
-
Incubator.
Experimental Procedure (MIC Assay):
-
Preparation: Prepare a serial dilution of the this compound stock solution across the wells of a 96-well plate using the sterile growth medium.
-
Inoculation: Inoculate each well with a standardized concentration of the test microorganism. Include positive (microbes, no biocide) and negative (no microbes) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
MBC Determination (Optional): To determine the MBC, plate aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.
References
- Kotake, H., Inomata, K., Murata, Y., Kinoshita, H., & Katsuragawa, M. (1976). THE REACTION OF this compound WITH AMINES. A NEW METHOD FOR THE PREPARATION OF BIOTIN PRECURSOR. Chemistry Letters, 5(10), 1073-1074.
- Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- LibreTexts Chemistry. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule.
- Ashenhurst, J. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry.
- HydroChem. (n.d.). Biological Control Treatments.
Sources
Application Notes and Protocols: 3,4-Dibromosulfolane as a Versatile Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic use of heterocyclic scaffolds is paramount. These cyclic structures, containing atoms other than carbon, are found in over 85% of all biologically active molecules, offering a framework to modulate physicochemical properties and optimize drug-receptor interactions.[1] Among these, sulfur-containing heterocycles, and specifically the sulfone moiety, have emerged as privileged structures. The sulfone group is a key component in numerous FDA-approved drugs, valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its profound influence on a molecule's pharmacokinetic profile.[2][3][4]
3,4-Dibromosulfolane (also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide) is a bifunctional reagent that serves as a powerful precursor in the synthesis of complex molecular architectures.[5][6] Its five-membered sulfolane ring is decorated with two bromine atoms on adjacent carbons. The potent electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the entire molecule, activating the C-Br bonds for substitution and the adjacent C-H bonds for elimination. This unique electronic arrangement makes this compound not merely a simple alkyl halide, but a latent source of highly reactive intermediates, enabling synthetic pathways that are otherwise difficult to access.
This guide provides an in-depth exploration of this compound's applications in medicinal chemistry. We will delve into its reactivity profile and present detailed, field-proven protocols for its use in constructing novel scaffolds, designed for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic programs.
Section 1: Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. The reactivity of this compound is dominated by the interplay between the sulfonyl group and the vicinal dibromides.
| Property | Value | Reference |
| Chemical Name | 3,4-dibromothiolane 1,1-dioxide | [6] |
| CAS Number | 15091-30-2 | [5] |
| Molecular Formula | C₄H₆Br₂O₂S | [6][7] |
| Molecular Weight | 277.96 g/mol | [6] |
| Appearance | White to off-white crystalline solid | - |
| Topological Polar Surface Area | 42.5 Ų | [6][7] |
| Primary Hazards | Causes skin, eye, and respiratory irritation | [6] |
Core Reactivity Pathways:
-
Base-Induced Double Dehydrobromination: This is arguably the most powerful transformation of this compound. The sulfonyl group acidifies the protons at the C2 and C5 positions. In the presence of a non-nucleophilic base, a sequential E2 elimination occurs to transiently form 2,3-dihydrothiophene-1,1-dioxide and subsequently thiophene-1,1-dioxide. The latter is a highly reactive and unstable dienophile, which can be trapped in situ to rapidly generate complex polycyclic systems. The causality here is purely electronic; without the S,S-dioxide, such facile elimination would not occur under mild conditions.
-
Nucleophilic Substitution (S_N2): The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions. This allows for the direct introduction of a wide range of functionalities, such as amines, azides, thiols, and alkoxides. This pathway provides a straightforward method to synthesize 3,4-disubstituted sulfolane analogs, where the rigid five-membered ring acts as a scaffold to orient substituents for structure-activity relationship (SAR) studies.
Section 2: Core Applications in Medicinal Chemistry Synthesis
The true value of this compound is realized in its application as a strategic precursor for generating molecular diversity and complexity.
Application 1: A Gateway to Complex Bicyclic Scaffolds via Diels-Alder Reactions
The generation of strained or transient intermediates is a cornerstone of advanced organic synthesis. This compound serves as a stable, easy-to-handle precursor to thiophene-1,1-dioxide, a potent dienophile for [4+2] cycloaddition reactions. This strategy allows medicinal chemists to rapidly construct bridged bicyclic frameworks, which are highly sought-after motifs for their conformational rigidity and three-dimensional complexity. These scaffolds are often explored as core structures for enzyme inhibitors, where precise positioning of functional groups is critical for activity.
Application 2: Rapid Library Generation via Nucleophilic Substitution
In lead optimization, the ability to rapidly synthesize a library of analogs is crucial for developing a robust SAR. This compound, with its two reactive handles, is an ideal starting point for creating a focused library of 3,4-disubstituted sulfolanes. By reacting the precursor with a panel of diverse nucleophiles (e.g., primary/secondary amines, thiols), chemists can explore how changes in polarity, steric bulk, and hydrogen bonding capacity at these positions impact biological activity. The sulfolane core serves as a constant, rigidifying the structure and ensuring that observed activity changes can be more directly attributed to the appended functionalities.
Section 3: Experimental Protocols
Mandatory Safety Precautions
Before commencing any experimental work, it is critical to acknowledge the associated hazards.
-
Handling: this compound is an irritant.[6] Handle only in a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Thermal Hazards: Heating the compound to decomposition can release highly toxic fumes of bromine and sulfur oxides (SOx).[7] All heating steps must be performed with caution in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Brominated organic waste should be segregated.
Protocol 1: In Situ Generation of Thiophene-1,1-dioxide and Diels-Alder Trapping with Furan
Principle: This protocol demonstrates the power of this compound as a precursor to a reactive dienophile. A non-nucleophilic base is used to induce double dehydrobromination, and the resulting thiophene-1,1-dioxide is immediately trapped by furan in a [4+2] cycloaddition. The reaction is performed in one pot, which is efficient and necessary due to the high reactivity of the intermediate.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.00 g (3.60 mmol) | 1.0 | Starting material |
| Furan | 1.23 g (18.0 mmol) | 5.0 | Diene, acts as reagent and solvent |
| 1,8-Diazabicycloundec-7-ene (DBU) | 1.20 g (7.88 mmol) | 2.2 | Non-nucleophilic base |
| Dichloromethane (DCM) | 20 mL | - | Anhydrous solvent |
| Diethyl Ether | ~50 mL | - | For workup and precipitation |
| Saturated aq. NH₄Cl | ~30 mL | - | For workup |
| Brine | ~30 mL | - | For workup |
| Anhydrous MgSO₄ | ~5 g | - | Drying agent |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.60 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and furan (1.23 g, 18.0 mmol). Stir at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Base Addition: While stirring vigorously at 0 °C, add DBU (1.20 g, 7.88 mmol) dropwise via syringe over 10-15 minutes. An initial color change and slight warming may be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, visualizing with a potassium permanganate stain. The starting material spot should be consumed.
-
Work-up (Quenching): Pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous NH₄Cl solution to quench the reaction and neutralize the DBU hydrobromide salt.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will appear as an oil or solid. Add ~50 mL of cold diethyl ether to the crude residue and stir vigorously. The desired bicyclic adduct should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Expected Outcome: The expected product is the exo-adduct, 4,7-epoxy-4,5,6,7-tetrahydrobenzo[c]thiophene-S,S-dioxide. Typical yields range from 60-75%. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Protocol 2: Synthesis of 3,4-bis(benzylamino)sulfolane
Principle: This protocol exemplifies the use of this compound in nucleophilic substitution reactions. Benzylamine acts as the nucleophile, displacing both bromide ions. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr generated in situ.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.00 g (3.60 mmol) | 1.0 | Starting material |
| Benzylamine | 1.93 g (18.0 mmol) | 5.0 | Nucleophile and base |
| Acetonitrile (MeCN) | 25 mL | - | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | ~100 mL | - | For extraction |
| 1 M aq. HCl | ~30 mL | - | For workup |
| Saturated aq. NaHCO₃ | ~30 mL | - | For workup |
| Brine | ~30 mL | - | For workup |
| Anhydrous Na₂SO₄ | ~5 g | - | Drying agent |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 3.60 mmol) in anhydrous acetonitrile (25 mL).
-
Reagent Addition: Add benzylamine (1.93 g, 18.0 mmol) to the solution at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath. The formation of a white precipitate (benzylammonium bromide) should be observed.
-
Reaction: Maintain the reaction at reflux for 12-16 hours. The choice to run the reaction overnight is for convenience and to ensure complete disubstitution.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the disappearance of the starting material.
-
Work-up (Cooling & Filtration): Cool the reaction mixture to room temperature. Filter off the benzylammonium bromide precipitate and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL) to remove excess benzylamine, followed by saturated NaHCO₃ (30 mL), and finally brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate, to afford the pure 3,4-bis(benzylamino)sulfolane.
Expected Outcome: The product is a viscous oil or a low-melting solid. Typical yields after chromatography are in the 50-65% range. The structure should be confirmed by NMR and MS analysis.
Conclusion
This compound is a commercially available and highly effective reagent for introducing molecular complexity in medicinal chemistry programs. Its true strength lies not in its direct incorporation into a final drug molecule, but in its role as a stable precursor to powerful, reactive intermediates. By leveraging its dual reactivity—facile elimination to generate dienophiles for Diels-Alder reactions and clean substitution to build disubstituted scaffolds—researchers can rapidly access novel and diverse chemical matter. The protocols detailed herein provide a validated starting point for scientists to unlock the synthetic potential of this versatile building block, accelerating the journey from initial concept to the discovery of new therapeutic agents.
References
- LookChem. Cas 15091-30-2,this compound. [Link]
- Fatima, R., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
- Devi, N., & Singh, V. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
- U.S. National Library of Medicine. Sulfolane. PubChem. [Link]
- ResearchGate. Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF. [Link]
- Wikipedia. Drug precursors. [Link]
- National Center for Biotechnology Information. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. [Link]
- National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- ResearchGate. An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one | Request PDF. [Link]
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
- Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]
- Agency for Clinical Innovation.
- U.S. National Library of Medicine. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. PubChem. [Link]
- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]
- United Nations Office on Drugs and Crime.
- PubMed.
- National Center for Biotechnology Information. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Heterocycles in Medicinal Chemistry. [Link]
- OUCI.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Taylor & Francis Online. Design and synthesis of some new thiophene and 1,3,4-thiadiazole based heterocycles. [Link]
- Resuscitation Council UK. Emergency treatment of anaphylaxis Guidelines for healthcare providers. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. benthamscience.com [benthamscience.com]
- 5. lookchem.com [lookchem.com]
- 6. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: The Reaction of 3,4-Dibromosulfolane with Nucleophiles
Abstract
3,4-Dibromotetrahydrothiophene-1,1-dioxide, commonly known as 3,4-dibromosulfolane, is a versatile saturated heterocyclic compound that serves as a valuable precursor in organic synthesis.[1] Derived from the bromination of 3-sulfolene, its structure features two vicinal bromine atoms activated by the potent electron-withdrawing sulfonyl group.[2] This activation renders the molecule highly susceptible to reactions with nucleophiles, primarily proceeding through two competitive pathways: nucleophilic substitution (SN2) and base-induced elimination (E2). This guide provides an in-depth analysis of these reaction pathways, explains the causal factors that dictate the reaction outcome, and offers detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Introduction: The Dichotomous Reactivity of this compound
The synthetic utility of this compound stems from the strategic placement of two good leaving groups (bromine) on a five-membered ring. The adjacent sulfonyl group significantly influences the reactivity of the C-Br bonds by induction, making the α-carbons highly electrophilic. Consequently, the molecule can undergo two primary transformations when treated with nucleophilic or basic reagents:
-
Double Dehydrobromination (E2 Pathway): In the presence of a strong, non-nucleophilic base, this compound undergoes a sequential E2 elimination to yield highly reactive, unsaturated sulfone derivatives, such as 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene) and, ultimately, thiophene-1,1-dioxide.[2] This pathway is fundamental for generating diene systems for subsequent cycloaddition reactions.
-
Nucleophilic Substitution (SN2 Pathway): With appropriate nucleophiles, one or both bromine atoms can be displaced to form new carbon-nucleophile bonds. This pathway allows for the introduction of a wide range of functional groups, leading to diverse sulfolane derivatives.
The selection of reagents and reaction conditions is paramount, as it allows a chemist to steer the reaction toward the desired outcome. Factors such as the nucleophile's basicity, steric bulk, solvent, and reaction temperature are critical control "knobs" that can be tuned to favor one pathway over the other.[3]
Pathway I: Elimination Reactions for the Synthesis of Unsaturated Sulfones
The most prominent reaction of this compound is its conversion into unsaturated sulfones via a double elimination mechanism. This transformation is a classic example of an E2 reaction, which proceeds through a concerted, single-step mechanism requiring an anti-periplanar arrangement between the proton being abstracted and the leaving group.[4]
2.1. Mechanistic Rationale
The reaction with a strong base proceeds in two distinct E2 steps:
-
First Elimination: The base abstracts a proton from a carbon adjacent to a C-Br bond. Simultaneously, the C-Br bond breaks, and a double bond is formed, yielding 3-bromo-3-sulfolene as an intermediate.
-
Second Elimination: A second equivalent of the base abstracts the remaining allylic proton, leading to the elimination of the second bromide and the formation of a conjugated diene system within the five-membered ring, thiophene-1,1-dioxide.
The choice of base is critical. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal as they favor proton abstraction (elimination) over nucleophilic attack at the carbon center (substitution).[5]
Caption: Sequential E2 elimination of this compound.
2.2. Protocol: Synthesis of Thiophene-1,1-dioxide
This protocol describes a self-validating system for the double dehydrobromination of this compound. The successful formation of the highly reactive product can be confirmed in situ by trapping it with a dienophile in a Diels-Alder reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Maleic anhydride (as a trapping agent)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Reagent Preparation: In the flask, suspend this compound (1.0 eq) and maleic anhydride (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermic reaction and prevent decomposition of the reactive product.
-
Base Addition: Dissolve potassium tert-butoxide (2.2 eq) in anhydrous THF and add it to the dropping funnel. Add the t-BuOK solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting Diels-Alder adduct can be purified by column chromatography on silica gel or by recrystallization.
Trustworthiness Check: The formation of the expected Diels-Alder adduct validates the in situ generation of thiophene-1,1-dioxide, confirming the success of the double elimination protocol.
Pathway II: Nucleophilic Substitution Reactions
When this compound is treated with less basic, "soft" nucleophiles, substitution reactions are favored. The SN2 mechanism predominates, involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.
3.1. Mechanistic Considerations
The outcome of the reaction (mono- versus di-substitution) is primarily controlled by stoichiometry. Using one equivalent of the nucleophile typically favors monosubstitution, while an excess of the nucleophile drives the reaction toward the disubstituted product.
-
Common Nucleophiles: Azides (N₃⁻), thiols (RS⁻), amines (R₂NH), and cyanides (CN⁻) are effective for substitution.
-
Competition with Elimination: Nucleophiles that are also strong bases (e.g., alkoxides) can lead to a mixture of substitution and elimination products. To favor substitution, it is often necessary to use a less basic nucleophile or to run the reaction at a lower temperature.[3]
3.2. Protocol: Synthesis of 3,4-Diazidosulfolane
This protocol details the synthesis of a disubstituted sulfolane derivative, a useful precursor for synthesizing diamines or triazoles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Sodium iodide (NaI, catalytic)
-
Diatomaceous earth (Celite®)
Step-by-Step Methodology:
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (2.5 eq), and a catalytic amount of sodium iodide (0.1 eq) in DMF. The iodide facilitates the reaction via an in situ Finkelstein reaction, where the more reactive iodo-intermediate is formed transiently.
-
Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring. The higher temperature is required to overcome the activation energy for the substitution.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. This will precipitate the organic product and dissolve the inorganic salts.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water.
-
Purification: Dissolve the crude product in dichloromethane (DCM), pass it through a short plug of Celite® or silica gel to remove residual inorganic impurities, and concentrate the filtrate to yield the purified 3,4-diazidosulfolane. Caution: Organic azides can be energetic and should be handled with appropriate care.
3.3. Summary of Reaction Outcomes
The choice of nucleophile and conditions dictates the product, as summarized below.
| Nucleophile/Base | Primary Mechanism | Key Conditions | Expected Product Class |
| Potassium tert-butoxide | E2 Elimination | Low Temperature (-78 °C), THF | Unsaturated Sulfones |
| Sodium Azide | SN2 Substitution | Moderate Heat (60-70 °C), DMF | Azido-sulfolanes |
| Thiophenol & K₂CO₃ | SN2 Substitution | Room Temp, Acetonitrile | Thioether-sulfolanes |
| Piperidine (excess) | SN2 Substitution | Room Temp, EtOH | Amino-sulfolanes |
| Sodium Methoxide | E2 / SN2 Mixture | Varies | Mixture of elimination and ether products |
Directing the Reaction: A Guide to Selectivity
Achieving a desired outcome in the reaction of this compound requires a deliberate choice of experimental parameters. The following decision-making workflow illustrates how to favor either elimination or substitution.
Caption: Decision workflow for controlling reaction selectivity.
Conclusion
This compound is a powerful and versatile building block whose reactivity can be precisely controlled. By understanding the mechanistic underpinnings of elimination and substitution reactions, researchers can leverage this compound to synthesize a wide array of complex molecules. The choice of a strong, bulky base at low temperatures reliably produces unsaturated sulfones via elimination, whereas softer nucleophiles under controlled heating lead to functionalized sulfolane derivatives through substitution. These protocols and guidelines provide a robust framework for utilizing this compound in synthetic and medicinal chemistry applications.
References
- Wikipedia. (n.d.). Sulfolene.
- Wikipedia. (n.d.). Sulfolane.
- Kamei, Y., et al. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 13(24), 4415. [Link]
- University of Calgary. (n.d.). Topic 7. Elimination Reactions.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- Hesp, K. C., et al. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 143(3), 1388–1397. [Link]
- Ashenhurst, J. (2012). Introduction to Elimination Reactions. Master Organic Chemistry.
- Pluto IAS. (n.d.). UNIT-6 : ELIMINATION REACTIONS.
- Gabbutt, C. D., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4647. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1402-1433. [Link]
- Il'yasov, K. A., et al. (2019). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([2][6][7]thiadiazole) 1 with morpholine.
Sources
- 1. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
Application Notes & Protocols: Strategic Derivatization of 3,4-Dibromosulfolane for Advanced Synthesis
Abstract
3,4-Dibromosulfolane is a pivotal intermediate in synthetic organic chemistry, offering a structurally rigid five-membered sulfone ring functionalized with two reactive bromine atoms. This configuration serves as a versatile scaffold for constructing complex molecular architectures. The strategic derivatization of this compound is primarily governed by two competing pathways: nucleophilic substitution and base-induced elimination. This guide provides an in-depth analysis of these methodologies, explaining the causal relationships behind experimental choices and furnishing detailed, field-proven protocols. We aim to empower researchers to leverage this compound as a robust building block for applications ranging from medicinal chemistry to materials science.[1][2]
Introduction: The Synthetic Potential of this compound
This compound (3,4-dibromotetrahydrothiophene-1,1-dioxide) is a crystalline solid derived from the bromination of 3-sulfolene.[3] The sulfone group, a strong electron-withdrawing moiety, significantly influences the reactivity of the C-Br bonds, making the adjacent carbon atoms highly electrophilic.[4] This inherent reactivity, combined with the stereochemical constraints of the ring, makes it a valuable precursor for introducing the sulfolane motif into larger molecules or for generating highly reactive intermediates like thiophene-1,1-dioxide.[2][3] Understanding the factors that dictate the reaction pathway is crucial for achieving desired synthetic outcomes.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties of the starting material is essential for experimental design.
| Property | Value | Source |
| CAS Number | 15091-30-2 | [5][6] |
| Molecular Formula | C₄H₆Br₂O₂S | [5] |
| Molecular Weight | 277.96 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 142-146 °C | [5][8] |
| Solubility | Soluble in many organic solvents; dissolves in water. | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5][6] |
Foundational Synthesis Workflow
The precursor, this compound, is synthesized via the electrophilic addition of bromine to 3-sulfolene, which itself is formed from the cheletropic reaction of butadiene and sulfur dioxide.[3]
Caption: Workflow of the Sₙ2 nucleophilic substitution reaction.
Elimination (E2 Pathway)
The E2 pathway involves the removal of a proton (H⁺) and a bromide ion (Br⁻) from adjacent carbon atoms to form a double bond. This reaction is also a single, concerted step and is heavily favored by strong, sterically hindered bases. [9][10]For this compound, a double dehydrobromination yields the highly reactive thiophene-1,1-dioxide. [3] Causality Behind Experimental Choices:
-
Base: Strong, non-nucleophilic bases are required to abstract a proton without competing in substitution. Bulky bases like potassium tert-butoxide are classic choices. [10]In the case of this compound, specific reagents like silver carbonate can be used to facilitate the elimination. [3]* Temperature: Higher temperatures favor elimination reactions. [11][10]The increased thermal energy helps overcome the higher activation energy of the E2 pathway compared to Sₙ2.
-
Solvent: The choice of solvent is less critical than for Sₙ2 but should be compatible with the strong base used.
Caption: Workflow of the E2 elimination reaction.
Summary of Competing Pathways
The selection of an appropriate reaction pathway is a critical decision in the experimental design.
| Parameter | Favors Nucleophilic Substitution (Sₙ2) | Favors Elimination (E2) |
| Reagent | Strong, non-bulky nucleophile (e.g., N₃⁻, RNH₂) | Strong, sterically hindered base (e.g., t-BuOK) |
| Temperature | Low to moderate | High |
| Solvent | Polar aprotic (DMSO, DMF) | Varies, compatible with base |
| Substrate | Less steric hindrance favors Sₙ2 | More substituted substrates can favor E2 (Zaitsev's rule) [12] |
Experimental Protocols
Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood. All reagents should be handled according to their respective Safety Data Sheets (SDS).
Protocol 1: Diamination via Nucleophilic Substitution
This protocol describes the synthesis of a diamino-substituted sulfolane, a valuable intermediate for pharmaceuticals. [1][13]It utilizes an excess of a primary amine to act as both the nucleophile and a scavenger for the HBr byproduct. [14] Objective: To synthesize 3,4-bis(benzylamino)tetrahydrothiophene 1,1-dioxide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (≥ 4.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.78 g, 10 mmol) in 40 mL of anhydrous acetonitrile.
-
Reagent Addition: Add benzylamine (e.g., 4.3 mL, 40 mmol) to the solution at room temperature with vigorous stirring. The excess amine acts as the nucleophile and base.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: a. Cool the reaction mixture to room temperature. A precipitate of benzylammonium bromide may form. b. Filter the mixture to remove the salt and wash the solid with a small amount of cold acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL) to remove any remaining salts and excess benzylamine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 3,4-bis(benzylamino)tetrahydrothiophene 1,1-dioxide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Dehydrobromination to Thiophene-1,1-Dioxide
This protocol details the double elimination of HBr from this compound to generate thiophene-1,1-dioxide, a highly reactive species often used in situ for cycloaddition reactions. [3] Objective: To generate thiophene-1,1-dioxide from this compound.
Materials:
-
This compound (1.0 eq)
-
Silver Carbonate (Ag₂CO₃) (≥ 2.0 eq)
-
Anhydrous solvent (e.g., xylene or toluene)
-
Three-neck flask with a reflux condenser and inert gas inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry three-neck flask with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet.
-
Reagent Addition: Add this compound (e.g., 2.78 g, 10 mmol) and silver carbonate (e.g., 5.5 g, 20 mmol) to the flask. Add 50 mL of anhydrous xylene.
-
Reaction Conditions: Heat the suspension to reflux (approx. 140 °C) under an inert atmosphere. The reaction is often rapid. Monitor by observing the formation of silver bromide precipitate and the consumption of starting material by TLC.
-
Product Handling: a. Thiophene-1,1-dioxide is highly reactive and prone to dimerization or polymerization. It is typically generated and used immediately in a subsequent reaction (e.g., a Diels-Alder reaction). b. If isolation is attempted, cool the reaction, quickly filter off the silver salts (AgBr and excess Ag₂CO₃) through a pad of Celite, and use the resulting solution directly.
-
In-Situ Trapping (Example): To trap the product, a dienophile (e.g., maleic anhydride) can be added to the reaction mixture at the beginning of the reflux. The Diels-Alder adduct can then be isolated and purified after the workup.
Conclusion
The derivatization of this compound is a powerful tool in synthetic chemistry, guided by the fundamental principles of substitution and elimination reactions. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can selectively steer the reaction toward the desired outcome. The protocols provided herein offer a validated starting point for exploring the rich chemistry of this versatile building block, enabling the synthesis of novel compounds for drug discovery and materials science.
References
- Wikipedia. Sulfolene. [Link]
- Nucleophilic Substitution Reactions. [Link]
- LookChem. Cas 15091-30-2, this compound Usage. [Link]
- Brant, M., & Wulff, J.
- Michigan State University Department of Chemistry.
- Sato, T., et al. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives.
- LookChem. This compound. [Link]
- Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions. [Link]
- ResearchGate.
- Chemistry LibreTexts. 11.
- Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]
- Master Organic Chemistry.
- PubMed.
- YouTube. 18.04 Predicting Products of Nucleophilic Substitution Reactions. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 15091-30-2 [chemicalbook.com]
- 7. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 3,4-Dibromosulfolane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3,4-dibromosulfolane (also known as 3,4-dibromotetrahydrothiophene-1,1-dioxide) in palladium-catalyzed cross-coupling reactions. While direct literature precedents for the cross-coupling of this specific substrate are scarce, this document extrapolates from established principles of cross-coupling chemistry and the known reactivity of related compounds to propose detailed protocols and discuss key experimental considerations. The aim is to furnish researchers with a robust foundational understanding to explore the synthesis of novel 3,4-disubstituted sulfolane and sulfolene derivatives, which are of interest in medicinal chemistry and materials science. This guide will delve into the theoretical application of Suzuki-Miyaura, Heck, and Sonogashira couplings, addressing the critical challenge of competing elimination reactions and offering strategies for selective C-C bond formation.
Introduction: this compound as a Versatile Building Block
This compound is a saturated heterocyclic compound featuring a five-membered sulfone ring functionalized with two bromine atoms on adjacent carbons. The sulfone group, being a strong electron-withdrawing moiety, significantly influences the reactivity of the molecule. The C-Br bonds at the 3 and 4 positions present reactive handles for the construction of more complex molecular architectures through cross-coupling reactions. The resulting 3,4-disubstituted sulfolane and its potential elimination product, 3,4-disubstituted-3-sulfolene, are valuable scaffolds in drug discovery and materials science. The sulfone group is a common pharmacophore that can improve the pharmacokinetic properties of a drug candidate.
It is crucial to distinguish this compound from its aromatic analogue, 3,4-dibromothiophene. The saturated, non-aromatic nature of the sulfolane ring and the sp³-hybridized carbons bearing the bromine atoms dictate a different reactivity profile compared to the sp²-hybridized carbons in thiophene.
Core Challenge: The Dichotomy of Cross-Coupling vs. Elimination
A primary consideration when employing this compound in cross-coupling reactions is the inherent competition with base-induced elimination. The protons alpha to the sulfone group and the bromine atoms are acidic, and under the basic conditions typical of many cross-coupling reactions, a double elimination of HBr can readily occur to form the more thermodynamically stable conjugated diene, 3-sulfolene. This side reaction can significantly reduce the yield of the desired cross-coupled product.
Caption: Competing pathways for this compound.
The choice of base, temperature, and reaction time will be critical in navigating this challenge. Milder bases, lower temperatures, and shorter reaction times may favor the cross-coupling pathway.
Suzuki-Miyaura Coupling: A Proposed Approach to 3,4-Diaryl- and 3,4-Divinylsulfolanes
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for C-C bond formation due to its mild conditions and the commercial availability of a wide range of boronic acids.[1]
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is proposed to follow the conventional steps of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step. The strong electron-withdrawing nature of the sulfone group may render the adjacent C-Br bonds less susceptible to oxidative addition, potentially requiring more electron-rich ligands on the palladium catalyst to facilitate this step.
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Proposed Protocol for Double Suzuki-Miyaura Coupling
This protocol is hypothetical and serves as a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic Acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., SPhos, 10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the palladium catalyst and ligand to the flask under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS, observing for the consumption of the starting material and the formation of both mono- and di-coupled products, as well as the potential elimination byproduct (3-sulfolene).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Proposed Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | SPhos is an electron-rich ligand that can promote oxidative addition. |
| Base | K₂CO₃ or K₃PO₄ | Milder carbonate or phosphate bases may suppress the competing elimination reaction. |
| Solvent | Dioxane/Water (4:1) | A standard solvent system for Suzuki couplings that can solubilize both organic and inorganic reagents. |
| Temperature | 80-90 °C | A moderate temperature to balance reaction rate and minimize decomposition or side reactions. |
Heck Reaction: Towards 3,4-Divinylsulfolanes
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[2] For this compound, this would provide a route to 3,4-divinylsulfolane derivatives.
Mechanistic Considerations and Challenges
The Heck reaction typically requires a base to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. This again raises the issue of competing elimination of HBr from the starting material. Furthermore, β-hydride elimination from the alkyl-palladium intermediate is a potential issue with saturated alkyl halides. However, in the case of this compound, the sulfone group's electron-withdrawing nature may disfavor β-hydride elimination from the desired intermediate.
Caption: Proposed Heck reaction catalytic cycle.
Proposed Protocol for Double Heck Reaction
This hypothetical protocol is designed to favor the Heck coupling over elimination.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl Acrylate) (3.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Anhydrous, degassed DMF or Acetonitrile
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill with argon three times.
-
Add the degassed solvent, followed by the alkene and the base via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-36 hours.
-
Monitor the reaction by GC-MS for product formation and potential byproducts.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Proposed Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Et₃N or Na₂CO₃ | Triethylamine is a standard base; however, a weaker inorganic base like Na₂CO₃ could be trialed to minimize elimination. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typical for Heck reactions. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction, but this must be balanced against the risk of elimination. |
Sonogashira Coupling: Synthesis of 3,4-Dialkynylsulfolanes
The Sonogashira coupling provides a powerful method for the formation of C(sp³)-C(sp) bonds by reacting an organic halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3]
Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The amine base plays a dual role: it deprotonates the terminal alkyne to form the copper acetylide and also regenerates the Pd(0) catalyst. The basicity of the amine is a critical parameter to consider, as stronger bases could promote the elimination of HBr from this compound.
Caption: Proposed Sonogashira coupling catalytic cycles.
Proposed Protocol for Double Sonogashira Coupling
This hypothetical protocol aims to achieve the coupling while managing the basic conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed THF or Toluene
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent, followed by the terminal alkyne and the amine base via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Proposed Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard catalyst system for Sonogashira couplings. |
| Base | Et₃N or DIPA | Amines are required for the reaction; milder amines might be necessary to control elimination. |
| Solvent | THF or Toluene | Anhydrous, non-protic solvents are typically used. |
| Temperature | Room Temperature to 50 °C | Milder temperatures are often sufficient for Sonogashira and will help to suppress elimination. |
Potential Applications of 3,4-Disubstituted Sulfolanes and Sulfolenes
The successful development of cross-coupling methodologies for this compound would open avenues to a diverse range of novel compounds with potential applications in:
-
Medicinal Chemistry: The sulfone moiety is a key structural feature in numerous approved drugs. The ability to introduce various aryl, vinyl, and alkynyl substituents at the 3 and 4 positions would allow for the creation of new chemical entities for drug discovery programs.
-
Materials Science: Substituted sulfolenes can serve as precursors to conjugated dienes through thermal extrusion of SO₂. This would provide access to unique diene monomers for polymerization and the synthesis of novel organic electronic materials.
-
Agrochemicals: Many pesticides and herbicides contain heterocyclic scaffolds. The functionalization of the sulfolane ring could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Conclusion
While the cross-coupling of this compound remains an underexplored area of research, the foundational principles of palladium-catalyzed reactions provide a strong basis for the rational design of experimental protocols. The key to success will lie in carefully controlling the reaction conditions, particularly the choice of base and temperature, to favor the desired C-C bond formation over the competing elimination pathway. The proposed protocols in this guide offer a starting point for researchers to unlock the synthetic potential of this versatile building block and to synthesize novel 3,4-disubstituted sulfolane and sulfolene derivatives for a wide range of applications. Further experimental investigation is warranted to validate and optimize these proposed methods.
References
- Aitken, R. A., & Cadogan, J. I. G. (1994). Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene). Perkin Trans 1, (7), 973-979.
- Bolm, C. (2012). Cross-Coupling Reactions (Editorial for the first Virtual Issue of the J. Org. Chem.). The Journal of Organic Chemistry, 77(12), 5221-5223.
- Chen, Y. Z., Wang, D. H., Chen, B., Zhong, J. J., Tung, C. H., & Wu, L. Z. (2012). Visible light-induced synthesis of 3,4-diarylthiophenes from 3,4-diaryl-2,5-dihydrothiophenes. The Journal of organic chemistry, 77(16), 6773–6777.
- Correa, A., Carril, M., & Bolm, C. (2008). Iron-Catalyzed Carbon–Heteroatom and Heteroatom–Heteroatom Bond Forming Reactions.
- Doucet, H., & Santelli, M. (2005). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron, 61(41), 9877-9884.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-32). Springer, Berlin, Heidelberg.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(2), 345-390.
- Larionov, E., & Larhed, M. (2012). Palladium-catalyzed domino Heck/ring opening of sulfolenes/desulfitative coupling: regio-and stereoselective synthesis of alkylated conjugated dienes.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling. A new strategy for rapid construction of complex organic molecules. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 229-247). John Wiley & Sons, Inc.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Organic Syntheses Procedure. (n.d.). DIETHYL trans-Δ 4 -TETRAHYDROPHTHALATE.
- Wikipedia. (2024). Heck reaction. In Wikipedia.
- Schumacher, R. F., Honraedt, A., & Bolm, C. (2012). Iron-Catalyzed Suzuki-Miyaura-Type Cross-Coupling Reactions. European Journal of Organic Chemistry, 2012(22), 3737-3741.
- Wikipedia. (2024). Suzuki reaction. In Wikipedia.
- Trost, B. M., & Toste, F. D. (2005). Ruthenium-catalyzed hydrative cyclization of dipropargylic sulfones. Journal of the American Chemical Society, 127(49), 17309-17317.
- Walsh, P. J., & Li, H. (2007). Palladium-catalyzed C–H arylation of simple arenes with aryl halides. Chemical Society Reviews, 36(7), 1041-1048.
- Woerpel, K. A. (1999). Stereoselective Reactions of Allylsilanes and Vinylsilanes. In Stereoselective Synthesis (Vol. 3, pp. 143-176). Georg Thieme Verlag.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Zaitsev, A. M. (1875). Zur Kenntniss der Reihenfolge der Anlagerung und Ausscheidung der Jodwasserstoffelemente in den ungesättigten Kohlenwasserstoffen. Justus Liebigs Annalen der Chemie, 179(2), 129-142.
- Wikipedia. (2024). Sonogashira coupling. In Wikipedia.
Sources
Application Notes and Protocols: 3,4-Dibromosulfolane as a High-Temperature Solvent
For Researchers, Scientists, and Drug Development Professionals
Foreword: Exploring the Untapped Potential of a Niche Reagent
As a Senior Application Scientist, my focus is to bridge the gap between a molecule's intrinsic properties and its practical applications. This document addresses the potential utility of 3,4-Dibromosulfolane, a compound primarily known as a synthetic intermediate, in the challenging domain of high-temperature reactions, but from a novel perspective: as a solvent. It is crucial to state at the outset that the use of this compound as a solvent is not a well-established practice and lacks extensive documentation in peer-reviewed literature. Therefore, this guide is presented as an exploratory framework, grounded in chemical principles and analogies to well-known solvents, to empower researchers to investigate its potential in this niche application. We will delve into its properties, theorize its advantages and disadvantages, and propose a detailed protocol for its evaluation.
Physicochemical Profile: A Tale of Two Sulfones
To understand the potential of this compound as a high-temperature solvent, it is instructive to compare its properties with its parent compound, sulfolane, a well-established and thermally stable polar aprotic solvent.
| Property | This compound | Sulfolane | Rationale for Comparison |
| CAS Number | 15091-30-2[1] | 126-33-0 | Parent compound for property reference. |
| Molecular Formula | C₄H₆Br₂O₂S[2] | C₄H₈O₂S | Addition of two bromine atoms significantly increases molecular weight and is expected to influence physical properties. |
| Molecular Weight | 277.96 g/mol [3] | 120.17 g/mol | The higher mass contributes to a higher melting point and likely a higher boiling point. |
| Melting Point | 142-146 °C | 27.5 °C | The high melting point means this compound is a solid at room temperature and would be used as a molten solvent. |
| Boiling Point | ~402 °C (Predicted) | 285 °C | A high boiling point is a prerequisite for a high-temperature solvent. The predicted value for the dibromo derivative is significantly higher than that of sulfolane. |
| Polarity | High (Predicted) | High (Polar Aprotic)[4] | The sulfone group imparts high polarity, which is crucial for dissolving polar substrates and ionic intermediates. |
| Thermal Stability | Unknown, but likely lower than sulfolane | Stable up to ~220 °C[5] | The C-Br bonds are weaker than C-H bonds and are potential sites for thermal decomposition. |
The Rationale and the Risks of Employing this compound as a Solvent
The theoretical appeal of this compound as a high-temperature solvent lies in its predicted high boiling point and high polarity, properties inherited from the sulfolane core.[4] These characteristics are desirable for reactions requiring temperatures exceeding 200°C, where common polar aprotic solvents like DMSO, DMF, or even sulfolane itself, may have limitations in terms of boiling point or stability.
However, the presence of two bromine atoms introduces significant challenges that must be addressed. The primary concern is its thermal stability. The carbon-bromine bonds are susceptible to cleavage at elevated temperatures. This can lead to two major issues:
-
Dehydrobromination: In the presence of any basic species (reagents, intermediates, or impurities), this compound can undergo elimination of HBr to form brominated sulfolene derivatives. This would change the properties of the solvent and introduce reactive byproducts into the reaction mixture.
-
Radical Formation: At very high temperatures, homolytic cleavage of the C-Br bonds can generate bromine radicals, which could initiate unwanted side reactions.
Therefore, while its high boiling point is an advantage, its chemical inertness at these temperatures is questionable. When heated, it may emit highly toxic fumes of bromine and sulfur oxides.[2]
Proposed Application: A Reactive Solvent in Aromatic Nucleophilic Substitution (SNAr)
Given its inherent reactivity, the most plausible application of this compound is not as an inert solvent, but as a reactive solvent . A hypothetical scenario is in the synthesis of complex aromatic systems where a high-energy intermediate is required.
Consider a challenging SNAr reaction on a highly electron-rich aromatic substrate, which would typically be unreactive. The high temperature and polarity of molten this compound could facilitate the reaction. Furthermore, if a controlled, slow release of HBr is beneficial for the reaction mechanism (e.g., for in-situ catalyst activation), then the controlled decomposition of the solvent could be a unique advantage.
Experimental Protocol: Evaluation of this compound in a High-Temperature SNAr Reaction (Exploratory)
Disclaimer: This protocol is hypothetical and intended for experienced researchers in a well-equipped laboratory. All operations must be performed in a certified fume hood with appropriate personal protective equipment.
Objective: To assess the efficacy and stability of this compound as a solvent in a model high-temperature SNAr reaction.
Materials:
-
This compound (>98% purity)
-
4-Nitrofluorobenzene (Substrate)
-
Morpholine (Nucleophile)
-
Potassium Carbonate (Base, anhydrous)
-
Anhydrous Toluene (for workup)
-
Standard glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermocouple, magnetic stirrer with heating mantle)
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and flame-dry under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: To the reaction flask, add this compound (e.g., 10 g).
-
Melting and Temperature Control: Heat the flask in the heating mantle to 150-160°C to melt the this compound. Use the thermocouple to monitor the internal temperature accurately.
-
Reagent Addition:
-
Once the solvent is molten and thermally equilibrated, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add 4-nitrofluorobenzene (1 equivalent).
-
Add morpholine (1.2 equivalents) dropwise via syringe.
-
-
Reaction:
-
Increase the temperature to the desired setpoint (e.g., 180°C, 200°C, or 220°C). Caution: Do not exceed 220°C due to the likely decomposition of the solvent.[5]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction by taking small aliquots periodically (if feasible and safe), quenching with water, extracting with an appropriate solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS. Note any color changes in the reaction mixture, which may indicate solvent decomposition.
-
-
Workup:
-
After the reaction is complete (or after a set time), cool the mixture to below 100°C.
-
Carefully add hot anhydrous toluene to dissolve the reaction mixture.
-
Filter the hot solution to remove inorganic salts.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion, yield, and the presence of any byproducts derived from the solvent.
Safety and Handling
This compound is classified as an irritant.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
High-Temperature Hazards: When heated to decomposition, it can emit highly toxic fumes of bromine and sulfur oxides.[2] Ensure the reaction setup is in a robust fume hood and consider setting up a scrubber to neutralize any acidic gases produced.
-
Spills: In case of a spill, avoid breathing dust/vapors. Sweep up the solid material carefully and place it in a suitable container for disposal.
Conclusion and Future Outlook
The exploration of this compound as a high-temperature solvent is a venture into uncharted territory. While its physical properties suggest potential, its chemical reactivity presents significant hurdles. It is unlikely to serve as a general-purpose inert solvent in the same vein as sulfolane. However, for niche applications where its reactivity can be harnessed—as a "reactive solvent"—it may offer unique synthetic possibilities. The protocols and considerations outlined in this document provide a starting point for the rigorous scientific investigation required to validate or refute this hypothesis. Any research in this area should proceed with caution, a strong emphasis on safety, and thorough analytical monitoring.
References
- Shell Chemicals. (n.d.). Properties of Sulfolane Quoted in the Literature.
- ResearchGate. (n.d.). Effect of several additives on the thermal stability of sulfolane.
- ACS Publications. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
- Connected Papers. (2026). Chemical and thermal stability: Significance and symbolism.
- Middle East Technical University. (2006). FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION.
- ACS Publications. (2002). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry.
- LookChem. (n.d.). Cas 15091-30-2,this compound.
- ACG Publications. (2012). Solvent-free methodologies for organic brominations using quaternary ammonium tribromides.
- ACS Publications. (2023). Taming Bromine Azide for Use in Organic Solvents: Radical Bromoazidations and Alcohol Oxidations.
- Reddit. (2017). Solvent for Bromination with Br2.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one.
Sources
Application Notes and Protocols: Polymerization Reactions Involving Sulfolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Sulfolane-Based Polymers
The sulfonyl group (—SO₂—) is a highly polar and stable functional group that, when incorporated into a polymer backbone, imparts a unique combination of properties, including high thermal stability, amorphous character, and excellent chemical resistance.[1][2] Sulfolane, a well-known organosulfur compound, and its derivatives are emerging as versatile building blocks for a new generation of advanced polymers.[1][3] These polymers are not merely structural materials but are being actively investigated for a range of high-performance applications, from gas separation membranes to sophisticated drug delivery systems.
This guide provides an in-depth exploration of polymerization reactions involving sulfolane derivatives. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering detailed, self-validating protocols for key polymerization techniques. We will explore the synthesis of sulfolane-based monomers, their polymerization via radical ring-opening and step-growth polycondensation, post-polymerization modification, and a comprehensive analysis of the resulting polymer's properties and potential applications.
I. Monomer Synthesis: Crafting the Sulfolane-Based Building Blocks
The journey to advanced sulfolane-based polymers begins with the synthesis of high-purity monomers. Here, we focus on two key examples: 2-vinylsulfolane (2VS) for radical ring-opening polymerization and a representative diol for polycondensation reactions.
Protocol 1: Synthesis of 2-Vinylsulfolane (2VS)
2-Vinylsulfolane is a key monomer for producing polysulfones through radical ring-opening polymerization.[1] The synthesis involves the oxidation of 2-vinylthiolane.
Reaction Scheme:
Sources
Application Note & Protocols: A Researcher's Guide to the Synthesis of Sulfolane-Based Amino Alcohols
Abstract
The sulfolane moiety, a saturated five-membered cyclic sulfone, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including high polarity, chemical stability, and the ability to engage in hydrogen bonding.[1][2] When functionalized with amino alcohol motifs, these compounds become valuable chiral building blocks for drug discovery, influencing parameters such as solubility, metabolic stability, and target binding affinity.[3][4] This guide provides a detailed exploration of the predominant synthetic strategies for accessing sulfolane-based amino alcohols, with a primary focus on the stereoselective aminolysis of 3,4-epoxysulfolane. We present validated, step-by-step protocols, mechanistic insights, and characterization guidelines to equip researchers in pharmaceutical and organic chemistry with the knowledge to reliably synthesize and validate these important molecular scaffolds.
Introduction: The Sulfolane Scaffold in Drug Design
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar aprotic solvent known for its exceptional thermal and chemical stability.[5] These properties, which make it a valuable industrial solvent, also impart desirable characteristics when the sulfolane ring is incorporated into a pharmacologically active molecule.[6][7] The sulfone group is a strong hydrogen bond acceptor, capable of forming critical interactions with biological targets. Furthermore, the rigid, non-planar ring structure can serve as a unique conformational constraint, presenting appended functional groups in well-defined spatial orientations.
The 1,2-amino alcohol is a cornerstone structural motif in a vast number of pharmaceuticals.[8] The combination of the sulfolane core with the amino alcohol functional group yields compounds with significant potential in drug development. The synthesis of these molecules, however, presents unique challenges, particularly in controlling the stereochemistry at the C-3 and C-4 positions of the sulfolane ring. This guide focuses on the most common and versatile approach: the nucleophilic ring-opening of an epoxide precursor.
Synthetic Strategy: From Sulfolene to Amino Alcohols
The most prevalent and reliable pathway to sulfolane-based amino alcohols begins with 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide), which is readily available from the chemo- and regioselective reaction of butadiene and sulfur dioxide.[9] The synthesis proceeds through two key transformations: epoxidation of the sulfolene double bond, followed by the nucleophilic ring-opening of the resulting epoxide with a suitable amine.
Sources
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 7. Page loading... [guidechem.com]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
Application Note & Protocol: High-Fidelity Purification of 3,4-Dibromosulfolane Derivatives for Research and Development
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Purity
3,4-Dibromosulfolane, also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide, and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science.[1][2] The presence of two bromine atoms and a sulfone group imparts unique reactivity, making these compounds key intermediates in the synthesis of novel therapeutic agents and functional materials.[1][3] However, the synthetic routes to these compounds, often involving bromination of a sulfolene precursor, can yield a crude product contaminated with unreacted starting materials, isomeric byproducts, and acidic residues.[4]
For researchers in drug development, the purity of an intermediate is paramount. Impurities can lead to unforeseen side reactions, complicate reaction kinetics, and introduce toxicological risks into the final active pharmaceutical ingredient (API).[5] This guide provides a detailed, experience-driven framework for the purification of this compound derivatives, moving beyond simple step-by-step instructions to explain the underlying rationale, enabling scientists to adapt and troubleshoot these methods effectively.
The First Principle: Know Your Enemy—Characterizing the Crude Product
Effective purification begins not with a protocol, but with analysis. Before any purification attempt, it is critical to obtain a preliminary profile of the crude material. This initial assessment dictates the entire purification strategy.
Initial Analytical Workflow:
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive method to visualize the number of components in your mixture. Use a combination of polar and non-polar solvent systems (e.g., Hexane/Ethyl Acetate mixtures) to get a clear picture of separation.
-
Proton NMR (¹H NMR): Provides structural information on the major component and can often reveal the presence of starting materials or major byproducts by comparing key chemical shifts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and provides an initial estimate of its percentage purity relative to other components.
This analytical triage allows you to classify your crude product. Is it mostly the desired product with minor impurities, or is it a complex mixture? The answer determines the most efficient path forward.
Primary Purification Strategies: Selecting the Right Tool for the Job
Based on the initial analysis, a primary purification method can be selected. For crystalline solids like this compound (Melting Point: ~143-146 °C), recrystallization is often the most powerful and scalable first choice.[3][6][7]
Recrystallization: The Workhorse for Crystalline Solids
Recrystallization is a technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Causality: The choice of solvent is the single most critical factor for successful recrystallization. A trial-and-error approach is inefficient. This protocol systematizes the selection process.
-
Methodology:
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a high recovery of pure, well-formed crystals.
-
-
Pro-Tip: For compounds that are highly soluble in one solvent and insoluble in another, a two-solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate) can be highly effective.[9] Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Protocol 2: Bulk Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Optional Decolorization: If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities. This must be done quickly to prevent premature crystallization.
-
Allow the filtered solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Column Chromatography: For Complex or Non-Crystalline Mixtures
When recrystallization is ineffective due to a complex mixture of impurities with similar solubilities, or if the product is an oil, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Protocol 3: Flash Column Chromatography
-
Causality: This protocol uses air pressure to accelerate the mobile phase, significantly reducing separation time compared to traditional gravity chromatography.
-
Method Development (via TLC):
-
Find a solvent system (mobile phase) using TLC that gives the desired compound an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the mobile phase, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for compounds with low solubility, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying gentle pressure.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Specialized Purification: Targeting Stubborn Impurities
Sometimes, specific impurities persist through primary purification. Acidic byproducts from bromination reactions are a common issue in sulfolane chemistry.
Ion-Exchange Resins: Removing Acidic Contaminants
Drawing from industrial processes for regenerating sulfolane, a lab-scale ion-exchange treatment can be remarkably effective at removing trace acidic impurities (e.g., HBr, sulfonic acids).[10][11] This step acts as a polishing filter, ensuring the final compound is free of corrosive and reactive acidic species.
Protocol 4: Lab-Scale Ion-Exchange Treatment
-
Dissolve the partially purified this compound derivative in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare a small column or slurry with a basic anion-exchange resin.
-
Pass the solution through the resin column or stir the solution with the resin for 30-60 minutes. The resin will bind and remove anionic (acidic) impurities.
-
Filter the solution to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the organic solutions and remove the solvent under reduced pressure.
The Final Verdict: Purity Validation
A purification protocol is only as good as its validation. It is essential to use orthogonal analytical methods—techniques that rely on different chemical or physical principles—to confirm the purity of the final compound.[12]
Comparison of Key Analytical Validation Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[5] | Separation based on volatility, followed by mass-based detection.[2] | Absolute quantification based on the NMR signal's proportionality to the number of nuclei.[5][12] |
| Best For | Non-volatile or thermally sensitive impurities. Routine purity checks.[2] | Volatile impurities, starting materials, and isomeric byproducts. Provides structural confirmation.[2] | Absolute purity determination without a reference standard of the analyte. Detects non-chromophoric impurities (e.g., water, residual solvents).[5][12] |
| Sensitivity | Moderate to high (µg to ng).[2] | High (ng to pg).[2] | Lower sensitivity compared to chromatographic methods.[5] |
| Limitations | Requires a UV chromophore for detection; response factors can vary between compounds. | Limited to thermally stable and volatile compounds.[5] | Requires a high-purity internal standard; higher initial instrument cost.[5] |
Self-Validation: A compound demonstrating high purity by HPLC (>99% area) and confirmed by GC-MS (single peak with correct mass spectrum) and qNMR (purity value consistent with other methods and no significant impurity signals) can be considered highly pure and trustworthy for subsequent research.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and decision-making process.
Caption: General workflow from crude product to validated pure compound.
Caption: Decision tree for selecting the primary purification method.
References
- Purifying sulfolane - EP0412214B1. (URL: )
- Purifying sulfolane - European Patent Office - EP 0412214 A1. (URL: [Link])
- Purification of sulfolane compounds - US3252997A. (URL: )
- Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. (URL: [Link])
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem. (URL: [Link])
- 3,4-Dibromotetrahydrothiophene 1,1-dioxide,95% - Acmec Biochemical. (URL: [Link])
- Sulfolane as a novel stationary phase for analytical separations by gas chrom
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- Modern Analytical Technique for Characteriz
- tetrahydrothiophene - Organic Syntheses Procedure. (URL: [Link])
- Sulfolane - Wikipedia. (URL: [Link])
- Cas 15091-30-2,this compound - LookChem. (URL: [Link])
- How do you perform purity analysis?
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. (URL: [Link])
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
Sources
- 1. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 15091-30-2[3,4-Dibromotetrahydrothiophene 1,1-dioxide 95%]- Jizhi Biochemical [acmec.com.cn]
- 7. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for Monitoring the Synthesis of 3,4-Dibromosulfolane
Abstract
The synthesis of 3,4-Dibromosulfolane, a critical intermediate in various synthetic pathways, requires precise monitoring to ensure reaction completion, maximize yield, and control impurity profiles. This application note presents a comprehensive analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We provide detailed, field-tested protocols designed for in-process control and final product quality assessment. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2] This guide serves as a practical resource for scientists seeking to implement robust, reliable, and self-validating analytical controls for the synthesis of halogenated sulfolane compounds.
Introduction: The Rationale for Rigorous Reaction Monitoring
This compound is typically synthesized via the electrophilic addition of bromine to 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide).[3] While seemingly straightforward, this reaction can be influenced by factors such as reaction time, temperature, and stoichiometry, leading to a mixture of products and byproducts.
Key analytical challenges include:
-
Quantifying the consumption of the starting material (3-sulfolene).
-
Tracking the formation of the desired product (this compound).
-
Identifying and quantifying process-related impurities, such as unreacted bromine, isomeric byproducts, or potential degradation products.
Failure to adequately monitor this process can lead to inconsistent product quality, downstream purification challenges, and compromised yields. Therefore, a multi-faceted analytical approach is not just beneficial but essential for process understanding and control.
The Synthetic Landscape: Reactants, Products, and Impurities
The primary reaction involves the bromination of the double bond in 3-sulfolene:
C4H6O2S (3-Sulfolene) + Br2 → C4H6Br2O2S (this compound)
Potential species to monitor in the reaction mixture include:
-
Starting Material: 3-Sulfolene
-
Product: this compound
-
Potential Impurities:
-
Over-brominated species
-
Partially reacted intermediates
-
Isomers (cis/trans), depending on reaction conditions
-
Degradation products from excessive heat or prolonged reaction times
-
A robust analytical strategy must be able to resolve and quantify these components to provide a clear picture of the reaction's progress and quality.
Integrated Analytical Workflow
We propose an integrated workflow that leverages the strengths of multiple analytical techniques. HPLC serves as the primary tool for quantitative analysis of the main components due to its high resolution and reproducibility. GC-MS is employed as a complementary technique for identifying volatile impurities and providing mass confirmation. Finally, NMR spectroscopy is used for definitive structural confirmation of the final product and for analyzing reaction kinetics where applicable.
Caption: Integrated workflow for this compound reaction monitoring.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone of this analytical strategy. Its ability to separate non-volatile, polar compounds makes it ideal for quantifying the conversion of 3-sulfolene to this compound. The causality for selecting a reversed-phase (RP-HPLC) method lies in the differing polarities of the reactant and product; the addition of two bromine atoms significantly alters the hydrophobicity of the molecule, allowing for excellent separation on a C18 stationary phase.
Protocol 1: RP-HPLC Method for Reaction Monitoring
1. Objective: To quantify the percentage of 3-sulfolene and this compound in a reaction mixture.
2. Sample Preparation: a. Withdraw approximately 100 µL of the reaction mixture. b. Immediately quench the reaction by diluting it into 10.0 mL of the mobile phase (Acetonitrile/Water) in a volumetric flask. This prevents further reaction. c. Vortex the sample for 30 seconds to ensure homogeneity. d. Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove particulate matter that could damage the column.[4]
3. Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Standard system with UV/Vis Detector | Widely available and suitable for detecting the analytes. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard for reversed-phase; provides good resolution for moderately polar compounds. |
| Mobile Phase A | Deionized Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; provides elution strength for the analytes. |
| Gradient | 40% B to 90% B over 10 min; hold at 90% B for 2 min | A gradient is crucial to elute both the more polar 3-sulfolene and the less polar this compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures consistent retention times and reduces viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and column loading. |
| Detector | UV at 210 nm | Sulfone groups provide some UV absorbance at lower wavelengths. |
4. System Suitability Test (SST):
-
Before running samples, inject a standard mixture of 3-sulfolene and this compound five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas of both analytes must be ≤ 2.0%. The resolution between the two peaks should be > 2.0. This ensures the system is performing with adequate precision and resolving power.[5]
5. Data Analysis:
-
Identify peaks based on their retention times relative to standards. 3-sulfolene will elute earlier than the more non-polar this compound.
-
Calculate the percent conversion and product purity using area normalization:
-
% Purity (Product) = (Area_Product / Total_Area_All_Peaks) * 100
-
% Conversion = (Initial_Area_Reactant - Current_Area_Reactant) / Initial_Area_Reactant * 100
-
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, this method must be validated.[1][2][6] The key parameters to assess are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., starting materials, impurities).[7] This is demonstrated by achieving baseline resolution between all relevant peaks.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[5]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies.[8][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent tool for identifying volatile and semi-volatile impurities and confirming the identity of the main components via their mass-to-charge ratio (m/z).[10][11] Its high sensitivity makes it ideal for detecting low-level byproducts that may not be visible by HPLC-UV.[12]
Protocol 2: GC-MS Analysis
1. Objective: To identify volatile impurities and confirm the mass of the product.
2. Sample Preparation: a. Take the same quenched and diluted sample prepared for HPLC analysis. b. If necessary, perform a liquid-liquid extraction (e.g., with dichloromethane) to concentrate non-polar analytes and remove non-volatile salts, though direct injection of the diluted acetonitrile solution is often sufficient for qualitative screening.
3. Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| GC-MS System | Standard GC with a Mass Selective Detector | Provides both chromatographic separation and mass data for identification. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min | A temperature gradient is necessary to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-400 m/z | Covers the expected molecular ions and fragmentation patterns of the target compounds. |
4. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak. The molecular ion peak for this compound should be visible, along with a characteristic isotopic pattern due to the two bromine atoms.
-
Compare obtained spectra with a library (e.g., NIST) or with known standards to identify impurities.
Caption: Complementary roles of different analytical techniques.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While not typically used for real-time monitoring due to sample preparation and acquisition times, NMR is the gold standard for confirming the structure of the final, isolated product.[13] It provides unambiguous information about the connectivity of atoms in the molecule.
Protocol 3: NMR Analysis of Final Product
1. Objective: To confirm the chemical structure of isolated this compound.
2. Sample Preparation: a. Dissolve 5-10 mg of the purified, solid product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Transfer the solution to a standard 5 mm NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the 3,4-dibrominated sulfolane structure, showing characteristic shifts for the methine (-CHBr) and methylene (-CH₂) protons.
-
Acquire a ¹³C NMR spectrum to confirm the number and type of carbon environments.
4. Data Interpretation:
-
The chemical shifts, integration values, and coupling patterns in the ¹H spectrum should match the expected structure. The disappearance of the vinyl proton signals from 3-sulfolene is a key indicator of reaction completion.[14]
-
The ¹³C spectrum should show the expected number of signals corresponding to the carbons in the molecule.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (HPLC) | Column degradation; Incompatible sample solvent; Buffer precipitation. | 1. Replace the column with a new one. 2. Ensure the sample is dissolved in the mobile phase. 3. Check mobile phase pH and compatibility. |
| Shifting Retention Times (HPLC/GC) | Fluctuation in temperature; Change in mobile phase/carrier gas flow rate; Column aging. | 1. Use a column oven for temperature control. 2. Check for leaks in the system and verify pump/flow controller performance. 3. Use a new column or re-equilibrate the system. |
| Unexpected Peaks | Sample contamination; Column bleed (GC); Presence of a reaction byproduct. | 1. Run a blank injection of the solvent to check for contamination. 2. Condition the GC column at a high temperature. 3. Analyze the peak's mass spectrum (GC-MS) or collect the fraction (HPLC) for NMR analysis to identify the unknown impurity. |
Conclusion
The successful synthesis and development of processes involving this compound rely heavily on a robust analytical control strategy. The integrated use of HPLC for quantification, GC-MS for impurity identification, and NMR for structural confirmation provides a comprehensive and reliable framework. By implementing these detailed protocols, including system suitability tests and adhering to validation principles, researchers can ensure high-quality data, leading to a deeper understanding of the reaction, improved process control, and a more consistent final product.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). [Link]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- AMSbiopharma. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). [Link]
- LCGC North America. Validation of Impurity Methods, Part II. (2014). [Link]
- AMSbiopharma.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
- ACS Publications. Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy. (2020). [Link]
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2024). [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences.
- U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]
- Royal Society of Chemistry. Kinetics of bromine addition to unsaturated sulphones. Part 2.
- PubMed. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)
- Wikipedia. Sulfolene. [Link]
- ResearchGate. ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN... (2018). [Link]
- ResearchGate. Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). [Link]
- MDPI. Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). [Link]
- MDPI.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. (2013). [Link]
- PubMed.
- PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
- 11. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 3,4-Dibromosulfolane
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 3,4-Dibromosulfolane (CAS No: 15091-30-2), a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The protocol details a robust and reproducible method starting from 3-sulfolene, emphasizing process safety, optimization, and rigorous analytical characterization. This guide is intended for researchers, chemists, and process development professionals aiming to produce high-purity this compound on a multigram to kilogram scale.
Introduction and Scientific Rationale
This compound, also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide, is a versatile heterocyclic compound.[3] Its strategic importance stems from the two bromine atoms, which serve as reactive sites for a variety of nucleophilic substitution and cross-coupling reactions. This functionality allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry for creating novel therapeutic agents and in materials science for developing specialized polymers.[1][4]
The most direct and industrially viable synthetic route to this compound is the electrophilic addition of elemental bromine across the carbon-carbon double bond of 3-sulfolene (2,5-Dihydrothiophene 1,1-dioxide).[5][6]
Mechanism Rationale: The reaction proceeds via a classic bromonium ion intermediate. The electron-rich alkene in 3-sulfolene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. The newly freed bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the anti-face, leading to the opening of the three-membered ring. This anti-addition mechanism predominantly yields the trans-3,4-Dibromosulfolane diastereomer. The choice of a relatively non-polar solvent like chloroform facilitates the reaction while minimizing side products.[5] This method is favored for scale-up due to its high atom economy, straightforward execution, and the use of readily available and cost-effective starting materials.
Reaction Scheme
Caption: Scalable workflow for the synthesis and purification of this compound.
Process Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient bromine or reaction time. 2. Bromine addition was too fast, leading to side reactions. 3. Product loss during filtration or transfer. | 1. Use a slight excess of bromine (1.05 eq). Monitor reaction until color change is stable. 2. Strictly adhere to the slow addition rate and temperature control. 3. Ensure filter paper is properly seated. Scrape all vessels thoroughly. |
| Product is Yellow/Brown | 1. Presence of unreacted bromine. 2. Overheating during reaction or drying. 3. Impurities from starting materials. | 1. Ensure complete quenching with sodium bisulfite. 2. Maintain temperature below 10°C during addition and below 50°C during drying. 3. Use high-purity 3-sulfolene. Purify via recrystallization with charcoal treatment. |
| Difficult Filtration | Formation of very fine crystals, clogging the filter paper. | During recrystallization, allow the solution to cool to room temperature without agitation to promote the growth of larger crystals before moving to an ice bath. |
| Reaction Stalls | Low reactivity of starting materials or moisture contamination. | Use anhydrous solvent and ensure starting materials are dry. Check the purity of the 3-sulfolene. |
Characterization and Quality Control
The final product must be analyzed to confirm its identity, purity, and quality.
| Analytical Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid. |
| Melting Point | Range | 142.0 - 146.0 °C. |
| Purity (GC) | Area % | >98.0%. |
| ¹H NMR | Chemical Shift, Multiplicity | Consistent with the structure of this compound. |
| FT-IR | Wavenumber (cm⁻¹) | Strong absorbances corresponding to S=O stretches (~1320, 1130 cm⁻¹). |
| Mass Spectrometry | m/z | Isotopic pattern consistent with two bromine atoms (M, M+2, M+4). [7] |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing high-purity this compound. Strict adherence to safety protocols, especially concerning the handling of bromine, is paramount. Careful control over reaction temperature and addition rates are the most critical parameters for achieving high yield and purity. The final product should be thoroughly characterized to ensure it meets the specifications required for downstream applications in pharmaceutical and chemical development.
References
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- GOV.UK. (n.d.). Bromine: incident management.
- Kulik, N. et al. (2022). Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. RSC Advances.
- LookChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 15091-30-2,this compound.
- Wikipedia. (n.d.). Sulfolene.
- ResearchGate. (n.d.). Transformation of 3,4-diaryl-3-sulfolenes to different products.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 15091-30-2,this compound | lookchem [lookchem.com]
- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. This compound(15091-30-2) MS [m.chemicalbook.com]
Application Notes & Protocols: 3,4-Dibromosulfolane as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: Unlocking the Synthetic Potential of a Bifunctional Reagent
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the core scaffolds of a vast number of therapeutic agents. 3,4-Dibromosulfolane, also known as 3,4-dibromotetrahydrothiophene-1,1-dioxide, emerges as a highly valuable and versatile building block for this purpose.[1] Its structure, a five-membered sulfone ring flanked by two bromine atoms, provides a powerful combination of reactivity and stereochemical control.
The synthetic utility of this reagent is primarily rooted in two distinct, controllable reaction pathways:
-
Nucleophilic Substitution: The two carbon-bromine bonds serve as potent electrophilic sites, susceptible to attack by a wide range of nucleophiles.[2][3] This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups, which are ubiquitous in pharmacologically active molecules.
-
Elimination Reactions: The sulfone group is an excellent leaving group in thermal or base-mediated elimination reactions. This property allows this compound to serve as a stable precursor to highly reactive 1,3-dienes, which are key components in cycloaddition reactions for building cyclic and polycyclic systems.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications of this compound, complete with mechanistic insights and actionable experimental protocols.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory operation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 15091-30-2 | [6][7] |
| Molecular Formula | C₄H₆Br₂O₂S | [6][8] |
| Molecular Weight | 277.96 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 143 °C | [6] |
| Boiling Point | 402.3 °C at 760 mmHg | [6] |
| Storage | Keep refrigerated in a dry, dark, and well-ventilated place.[10][11] |
Safety and Handling Protocol
This compound is classified as an irritant and is toxic if swallowed.[11][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[11][13] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.[11][12]
-
Spills: In case of a spill, evacuate the area. Absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[10][13] Do not allow the chemical to enter drains.[12][13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][13]
-
Core Synthetic Application: A Gateway to Biotin Precursors
One of the most elegant applications of this compound is in the synthesis of precursors to Biotin (Vitamin B7), a vital nutrient.[14] This pathway leverages the reagent's capacity for undergoing sequential nucleophilic substitution reactions with amines.
Mechanistic Insight: S_N2 Displacement
The reaction of this compound with primary amines, such as benzylamine, proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[2][15]
-
The Electrophile: The carbon atoms bonded to the bromine atoms are electron-deficient (electrophilic) due to the high electronegativity of bromine.[1][2]
-
The Nucleophile: The amine possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile.
-
The Process: The amine's lone pair attacks the electrophilic carbon from the backside, in a single concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[15] This backside attack results in an inversion of stereochemistry at the reaction center.
The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO) are ideal for S_N2 reactions as they solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, thus enhancing its reactivity.[15]
Diagram: Key Reaction Pathways of this compound
Caption: Primary synthetic routes using this compound.
Experimental Protocols
Protocol 1: Synthesis of cis-3,4-Bis(benzylamino)sulfolane (Biotin Precursor Intermediate)
This protocol describes the synthesis of a key diamino intermediate on the path to biotin, as established by the reaction of this compound with benzylamine.[16]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (≥ 2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (2.2 eq, as an acid scavenger)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add triethylamine (2.2 eq) followed by the dropwise addition of benzylamine (2.2 eq) at room temperature.
-
Scientist's Note: Triethylamine is used as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.
-
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure cis-3,4-bis(benzylamino)sulfolane.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[9][17] The cis stereochemistry is the expected major product from this type of reaction sequence.
Diagram: Workflow for Biotin Precursor Synthesis
Caption: Step-by-step workflow for synthesis and purification.
Protocol 2: General Method for In Situ Generation of Dienes for Diels-Alder Reaction
This protocol outlines the use of this compound as a masked diene source. The diene is generated and trapped in one pot, which is advantageous for handling unstable diene intermediates.
Materials:
-
This compound (1.0 eq)
-
Dienophile (e.g., N-phenylmaleimide, 1.1 eq)
-
High-boiling, non-polar solvent (e.g., xylene or toluene)
-
Base (optional, e.g., DBU, for base-mediated elimination)
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser, combine this compound (1.0 eq) and the chosen dienophile (1.1 eq) in xylene.
-
Thermal Elimination: Heat the mixture to reflux (approx. 140 °C for xylene). The high temperature promotes the cheletropic elimination of sulfur dioxide (SO₂) and subsequent loss of bromine to form the transient 1,3-diene, which is immediately trapped by the dienophile in a [4+2] cycloaddition.
-
Scientist's Note: This thermal extrusion is a common and powerful method for generating dienes from sulfolenes and their derivatives.[18] The reaction is driven by the formation of the highly stable gaseous SO₂ molecule.
-
-
Base-Mediated Elimination (Alternative): For substrates sensitive to high temperatures, the reaction can be performed at a lower temperature using a strong, non-nucleophilic base like DBU. The base facilitates the elimination of HBr to form a sulfolene intermediate, which can then eliminate SO₂.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting materials are consumed. Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a powerful and multifaceted reagent for the synthesis of pharmaceutical intermediates. Its predictable reactivity allows for controlled nucleophilic substitutions to build key heterocyclic systems, exemplified by its role in biotin synthesis. Furthermore, its ability to function as a stable and safe precursor to reactive dienes opens avenues for complex cycloaddition chemistry. By understanding its core reactivity and adhering to safe handling practices, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
- Kotake, H., Inomata, K., Murata, Y., Kinoshita, H., & Katsuragawa, M. (n.d.). THE REACTION OF this compound WITH AMINES. A NEW METHOD FOR THE PREPARATION OF BIOTIN PRECURSOR. Chemistry Letters. Oxford Academic.
- Fisher Scientific. (n.d.).
- (n.d.).
- Guidechem. (n.d.). This compound 15091-30-2 wiki.
- ChemScene. (2025). Safety Data Sheet - 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3,4-Dibromotetrahydrothiophene 1,1-dioxide.
- (n.d.). Nucleophilic Substitution Reactions.
- CymitQuimica. (n.d.). CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- (1993). US Patent 5274107A - Process for synthesis of D(+) biotin.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- ChemicalBook. (2023). This compound | 15091-30-2.
- Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
- Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.
- (2024).
- LibreTexts Chemistry. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- Schramm, M. P. (2009). Compounds with All-Carbon Functions: 1,3-dienes, Synthesis by Elimination Reactions.
- Acmec Biochemical. (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide, 95%.
- LibreTexts Chemistry. (2024). 23.5: Common Classes of Organic Reactions.
- ChemicalBook. (n.d.). This compound(15091-30-2) MS spectrum.
Sources
- 1. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrammlab.wordpress.com [schrammlab.wordpress.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 15091-30-2 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound(15091-30-2) MS [m.chemicalbook.com]
- 18. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Troubleshooting & Optimization
Navigating Byproduct Formation in 3,4-Dibromosulfolane Chemistry: A Technical Support Guide
Welcome to the technical support center for 3,4-Dibromosulfolane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we will delve into the common byproducts encountered during its application, providing troubleshooting insights and practical solutions to enhance the efficiency and purity of your synthetic routes. Our focus is on understanding the underlying reaction mechanisms to proactively mitigate side reactions.
Introduction: The Reactive Nature of this compound
This compound (C₄H₆Br₂O₂S) is a valuable building block in organic synthesis, primarily owing to the reactivity of its two bromine atoms, which allows for the introduction of the sulfolane moiety into various molecular scaffolds.[1][2] However, this reactivity also predisposes it to several side reactions, with elimination being the most prevalent pathway leading to byproduct formation. Understanding the interplay of reaction conditions is paramount to controlling the outcome of your experiments.
Troubleshooting Guide: Identifying and Mitigating Common Byproducts
This section addresses specific issues you may encounter, presented in a question-and-answer format to directly tackle experimental challenges.
Issue 1: My reaction mixture shows unexpected olefinic signals in ¹H NMR, and the yield of my desired substitution product is low.
Question: What are these unexpected olefinic byproducts, and how can I prevent their formation?
Answer: The most common byproducts in reactions involving this compound are the result of dehydrobromination (elimination of HBr). Depending on the reaction conditions, you may be observing the formation of 4-bromo-2-sulfolene , 2-sulfolene , or 3-sulfolene . In some cases, a double elimination can lead to the highly reactive thiophene-1,1-dioxide .
Mechanistic Insight:
Elimination reactions in this compound are typically base-mediated and can proceed through E1, E2, or E1cB mechanisms. The regioselectivity of these eliminations (i.e., the position of the resulting double bond) is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature.
-
Zaitsev's Rule vs. Hofmann's Rule: Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene.[3] In the context of this compound, this would favor the formation of 2-sulfolene . Hofmann's rule, conversely, predicts the formation of the least substituted alkene, which would be 3-sulfolene , and is often favored when using a sterically bulky base.[4]
The initial elimination product is often 4-bromo-2-sulfolene . Subsequent elimination or isomerization can then lead to 2-sulfolene and 3-sulfolene. It's important to note that 2-sulfolene and 3-sulfolene can exist in equilibrium, with the more thermodynamically stable 2-sulfolene being favored at higher temperatures.[5]
Workflow for Byproduct Identification and Mitigation
Caption: Troubleshooting workflow for elimination byproducts.
Preventative Measures:
-
Base Selection: To favor substitution over elimination, use a non-nucleophilic, sterically hindered base if a base is required. If elimination is desired, the choice of a bulky base like potassium tert-butoxide may favor the Hofmann product (3-sulfolene), while a smaller base like sodium ethoxide may favor the Zaitsev product (2-sulfolene).[3]
-
Temperature Control: Lowering the reaction temperature generally disfavors elimination reactions.
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF, acetonitrile) are often preferred for substitution reactions as they can solvate cations without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents (e.g., ethanol, water) can promote elimination, particularly E1 pathways.[6][7]
Issue 2: My reaction with an amine nucleophile is messy, with multiple products observed by TLC and LC-MS.
Question: What are the likely side products when reacting this compound with primary or secondary amines?
Answer: Reactions with amines can be complex due to the nucleophilic and basic nature of amines. You are likely observing a mixture of mono- and di-substituted products, as well as elimination byproducts. Over-alkylation of the amine is also a possibility.
Likely Byproducts:
-
Mono- and Di-substitution Products: Depending on the stoichiometry, the amine can displace one or both bromine atoms to form the corresponding amino-sulfolane derivatives.
-
Elimination Products: As amines are bases, they can promote the elimination of HBr to form 4-bromo-2-sulfolene, 2-sulfolene, and 3-sulfolene.
-
Quaternary Ammonium Salts: If a primary or secondary amine is used, the resulting substituted amine product can act as a nucleophile itself, leading to further alkylation and the formation of quaternary ammonium salts.[8][9]
-
Ring-Opening Products: Under harsh conditions or with specific amines, ring-opening of the sulfolane moiety might occur, though this is less common.
Reaction Pathway Visualization
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 2,3-Dihydrothiophene 1,1-dioxide [webbook.nist.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfolene - Wikipedia [en.wikipedia.org]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating 3,4-Dibromosulfolane Synthesis: A Technical Support Guide
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the successful execution of multi-step reaction sequences is paramount. The synthesis of 3,4-Dibromosulfolane, a key intermediate, can present unique challenges. This technical support center is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring a robust understanding that translates to reproducible success at the bench.
Troubleshooting Guide: From Failed Reactions to High-Purity Product
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the electrophilic addition of bromine to 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide)[1].
Problem 1: Low or No Product Yield
The most common frustration in any synthesis is a lower-than-expected yield or, in the worst case, no desired product at all. Let's dissect the potential causes and their remedies.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Incomplete Reaction | The electrophilic addition of bromine to the double bond of 3-sulfolene is a well-established reaction, but like any reaction, it requires sufficient time and appropriate conditions to proceed to completion. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion[2][3]. Inadequate reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material. | Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the 3-sulfolene spot. Extend reaction time: If starting material is still present, continue the reaction and monitor periodically. Optimize temperature: Ensure the reaction is maintained at the recommended temperature. While the reaction is often carried out in an aqueous solution, the specific temperature can influence the reaction rate[1]. |
| Decomposition of Bromine | Bromine is a volatile and reactive reagent. Improper storage or handling can lead to a reduction in its effective concentration, resulting in an insufficient amount to drive the reaction to completion. | Use fresh bromine: Ensure the bromine used is from a properly sealed container and has not been exposed to light or moisture for extended periods. Accurate stoichiometry: Carefully measure the amount of bromine to ensure a slight excess is used, as is common in many bromination protocols. |
| Side Reactions | While the primary reaction is the addition of bromine across the double bond, other reactions can compete for the starting material or product. The reactivity of bromine can lead to undesired oxidation or other side reactions if not properly controlled[4]. | Control reaction conditions: Maintain the recommended temperature and solvent system. The use of an aqueous solution helps to control the reactivity of bromine[1]. Consider alternative brominating agents: For sensitive substrates, milder brominating agents like N-bromosuccinimide (NBS) can be employed, although this may require adjustments to the reaction protocol[5][6][7]. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Problem 2: Product Purity Issues - Presence of Impurities
Even with a reasonable yield, the presence of impurities can hinder subsequent steps in a synthetic route. Understanding the potential byproducts is key to their removal.
Common Impurities & Purification Strategies
| Impurity | Origin | Identification | Purification Method |
| Unreacted 3-Sulfolene | Incomplete reaction. | TLC analysis will show a spot corresponding to the starting material. 1H NMR of the crude product will show the characteristic signals of 3-sulfolene. | Recrystallization: this compound is a solid and can be purified by recrystallization. A suitable solvent system should be determined empirically, but solvents like ethanol or mixtures of ethyl acetate and hexanes are often good starting points. The lower solubility of the dibrominated product compared to the starting material at lower temperatures is the basis for this separation. |
| Over-brominated Products | Although less common for this specific reaction, harsh conditions or a large excess of bromine could potentially lead to further reactions. | Mass spectrometry (GC-MS) would show peaks with higher m/z values corresponding to the addition of more than two bromine atoms. | Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate compounds with different polarities. |
| Succinimide (if NBS is used) | Byproduct from the use of N-bromosuccinimide as the brominating agent[7]. | Succinimide is often insoluble in the reaction solvent (e.g., CCl4) and can be removed by filtration[8]. It has a distinct 1H NMR signal. | Filtration: If succinimide precipitates from the reaction mixture, it can be removed by simple filtration. Aqueous Wash: Succinimide is water-soluble, so an aqueous work-up can effectively remove it. |
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane). Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the this compound product?
The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, which results in anti-addition of the two bromine atoms[2][3]. This means that the two bromine atoms will be on opposite faces of the five-membered ring.
Reaction Mechanism Visualization
Caption: The electrophilic addition of bromine to 3-sulfolene proceeds via a cyclic bromonium ion.
Q2: I am considering scaling up this reaction. What are the key safety considerations?
Scaling up any chemical reaction requires careful planning, especially when working with hazardous reagents like bromine[9].
-
Exothermic Reaction: The bromination of alkenes is an exothermic process. On a larger scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions. Use a reaction vessel with adequate cooling capacity and monitor the internal temperature closely.
-
Bromine Handling: Bromine is highly corrosive and toxic[5]. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger quantities, consider using a closed system for bromine addition.
-
Quenching: Have a quenching agent, such as a solution of sodium thiosulfate, readily available to neutralize any unreacted bromine at the end of the reaction or in case of a spill.
Q3: My next step is to dehydrobrominate the this compound to form thiophene-1,1-dioxide. What are the common challenges with this step?
The dehydrobromination of this compound is a common follow-up reaction to generate the highly reactive thiophene-1,1-dioxide[1].
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is typically required to promote elimination over substitution.
-
Product Instability: Thiophene-1,1-dioxide is a highly reactive species and can be unstable, prone to dimerization or other reactions[10]. It is often generated in situ and used immediately in the next step of a synthesis.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures to facilitate the elimination. Careful control of temperature and reaction time is necessary to maximize the yield of the desired product and minimize decomposition.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A combination of chromatographic and spectroscopic techniques is essential for both monitoring the reaction and confirming the identity and purity of the final product.
| Technique | Application | Expected Observations for this compound |
| Thin Layer Chromatography (TLC) | Reaction monitoring. | The product, this compound, will have a different Rf value than the starting material, 3-sulfolene. |
| 1H NMR Spectroscopy | Structural confirmation and purity assessment. | The 1H NMR spectrum will show characteristic signals for the protons in the dibrominated ring. The chemical shifts and coupling constants can confirm the structure and stereochemistry[11][12]. |
| 13C NMR Spectroscopy | Structural confirmation. | Will show the expected number of carbon signals for the this compound structure. |
| Infrared (IR) Spectroscopy | Functional group analysis. | The IR spectrum will show strong absorption bands characteristic of the sulfone group (S=O stretching). |
| Mass Spectrometry (MS) | Molecular weight determination. | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, as well as characteristic fragmentation patterns[12][13]. |
References
- Wikipedia. Sulfolene. [Link]
- Dong, G. (2014). Chemistry of Thiophene 1,1-Dioxides. The Dong Group.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6498, 3-Sulfolene. [Link]
- Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.
- BenchChem. (2025).
- Reddit. (2021).
- ACS GCI Pharmaceutical Roundtable.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
- Grosjean, D., et al. (1976). The bromination of tetrasubstituted alkenes. Tetrahedron Letters, 17(3), 189-192.
- Master Organic Chemistry.
- Guan, M., et al. (2021).
- ACS GCI Pharmaceutical Roundtable.
- Reddit. (2024).
- Chemistry Steps. Reaction of Alkenes with Bromine. [Link]
- Molecules. (2019).
- ResearchGate. Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite.
- Master Organic Chemistry. (2013).
- PubMed. Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. [Link]
- Google Patents.
- Reddit. (2020). Hello everyone I'm having trouble understanding how bromination on a cis alkene will give two enantiomers? I thought it was anti addition.[Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene. [Link]
- Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85797, Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
- Organic Syntheses.
- Kyushu University Library Collections. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.
- LookChem. This compound. [Link]
- Experiment #4. Diels-Alder Reaction.
- St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
- Taylor & Francis. The Chemistry of Thiophene 1-Oxides.
- Google Patents. US5290953A - Process for producing sulfolane compounds.
- Organic Syntheses. 3-bromothiophene.
- Google Patents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6498, 3-Sulfolene. [Link]
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stolaf.edu [stolaf.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(15091-30-2) MS spectrum [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 3,4-Dibromosulfolane
Welcome to the technical support center for the synthesis of 3,4-Dibromosulfolane (also known as 3,4-dibromotetrahydrothiophene-1,1-dioxide). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance both the yield and purity of your product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions you may have before diving into the experimental details.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the electrophilic addition of bromine to 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). This reaction is typically carried out in a suitable solvent and results in the trans-dibrominated product due to the reaction mechanism.[1][2]
Q2: Are there safer alternatives to using molecular bromine (Br₂)?
A2: Yes, N-bromosuccinimide (NBS) is a widely recommended and safer alternative to liquid bromine.[3] NBS is a solid, making it easier to handle, and it provides a low, constant concentration of bromine in the reaction mixture, which can minimize the formation of side products.[4]
Q3: What are the primary factors that influence the yield and purity of the final product?
A3: The key factors include the purity of the starting 3-sulfolene, the choice and stoichiometry of the brominating agent, the reaction solvent, temperature control, and the effectiveness of the work-up and purification procedures.
Q4: What is the expected stereochemistry of the product?
A4: The bromination of the double bond in 3-sulfolene proceeds via a cyclic bromonium ion intermediate. The subsequent attack by the bromide ion occurs from the opposite face, resulting in a stereospecific anti-addition. This leads to the formation of the trans-3,4-Dibromosulfolane isomer.[5][6]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low or Inconsistent Yields
| Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. - If using NBS, a slight elevation in temperature or the use of a radical initiator (for other types of brominations, though less relevant here) might be necessary. With molecular bromine, the reaction is often rapid. |
| Suboptimal Stoichiometry: Incorrect molar ratio of the brominating agent to 3-sulfolene. | - Ensure a slight excess of the brominating agent is not used, as this can lead to side reactions. A 1:1 molar ratio is theoretically required. - Accurately weigh all reagents and ensure the purity of the starting materials is accounted for in your calculations. |
| Side Reactions: Formation of byproducts that consume the starting material or product. | - The presence of water in the reaction mixture can lead to the formation of bromohydrin impurities (e.g., 3-bromo-4-hydroxysulfolane).[3][6] Ensure the use of anhydrous solvents if this is a concern. - Over-bromination is less likely at the double bond but can occur if other reactive sites are present in impurities within the starting material. |
| Loss of Product During Work-up: The product may be partially soluble in the wash solutions or remain in the mother liquor after crystallization. | - Minimize the volume of solvent used for washing the isolated product. - Use ice-cold wash solvents to reduce the solubility of the product. - If yields are consistently low, consider re-extracting the aqueous layers or concentrating the mother liquor to recover more product. |
Issue 2: Product Impurity and Discoloration
| Potential Cause(s) | Recommended Solution(s) |
| Residual Bromine: The final product has a yellow or brown tint. | - During the work-up, wash the organic layer with a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, to quench any unreacted bromine.[7] |
| Formation of Bromohydrin: Presence of water in the reaction. | - As mentioned, use anhydrous solvents and dry glassware to minimize the formation of hydroxy-impurities.[3] |
| Incomplete Reaction: The presence of unreacted 3-sulfolene in the final product. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Recrystallization is often effective at removing the more soluble starting material from the less soluble dibrominated product. |
| Partial Debromination: Formation of 4-bromo-2-sulfolene. | - This can occur if the product is subjected to basic conditions or prolonged heating, especially in the presence of certain nucleophiles.[2] Ensure the work-up is performed under neutral or slightly acidic conditions and avoid excessive heat during purification. |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a similar procedure for the bromohydrin formation from 3-sulfolene and is a safer alternative to using molecular bromine.[3]
Materials:
-
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
N-Bromosuccinimide (NBS)
-
Water (or an appropriate organic solvent like dichloromethane for a non-aqueous reaction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-sulfolene (1 equivalent) in a minimal amount of the chosen solvent (e.g., water). Add a magnetic stir bar.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) to the solution in portions to control the initial reaction rate.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (if using an organic solvent) or in a boiling water bath (if using water) for 1-2 hours.[3] Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove succinimide and any unreacted starting materials.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis using Molecular Bromine
Caution: Molecular bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Sulfolene
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium thiosulfate solution (5% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-sulfolene (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Bromine: In the dropping funnel, prepare a solution of molecular bromine (1 equivalent) in a small amount of the same solvent. Add the bromine solution dropwise to the stirred solution of 3-sulfolene. The characteristic red-brown color of bromine should disappear as it reacts.[8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes to ensure completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with water, followed by brine.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[8]
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or an alcohol/water mixture) to obtain the purified this compound.[3]
Data Presentation
Table 1: Comparison of Brominating Agents
| Brominating Agent | Formula | Form | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | Fuming red-brown liquid | - Strong brominating agent - Readily available | - Highly corrosive and toxic - Difficult to handle - Reactions can be highly exothermic[4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | - Safer and easier to handle solid - Provides a low, constant concentration of Br₂, minimizing side reactions[4] | - Can be less reactive than Br₂ - Purity of NBS is crucial for consistent results[4] |
| Pyridinium Tribromide | C₅H₅N·HBr·Br₂ | Red crystalline solid | - Solid, stable, and safer alternative to liquid bromine - Easy to handle and measure[4] | - Can be less reactive than Br₂[4] |
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Comments |
| Water | A good choice for polar compounds like this compound. The compound is often soluble in hot water and much less soluble in cold water.[3][9] |
| Ethanol/Water | A mixture of ethanol and water can be effective if the compound is too soluble in pure hot water or not soluble enough.[9] |
| n-Hexane/Acetone | A common mixture for recrystallization. The product should be soluble in acetone and insoluble in n-hexane.[9] |
| Dichloromethane/Hexane | Similar to the above, this system can be used to crystallize compounds that are soluble in dichloromethane and insoluble in hexane. |
Visualization of Key Processes
Diagram 1: General Synthesis Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- Wikipedia. Sulfolene. [Link]
- BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis. 2025.
- St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]
- AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Improved Synthesis of. 2025.
- Thieme.
- Organic Syntheses. tetrahydrothiophene. [Link]
- University of Rochester, Department of Chemistry.
- ResearchGate. Sustainable bromination of organic compounds: A critical review.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate. Comparison of bromine compounds and their properties.
- National Institutes of Health. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. 2024.
- PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
- California State University, Stanislaus. 4.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- The University of Manchester. New NMR Tools for Impurity Analysis. 2016.
- Google Patents.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 2010.
- ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. 2024.
- Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.
- BenchChem. Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods. 2025.
- BenchChem.
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
- ResearchGate.
- Chem LibreTexts. Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides.
- BenchChem. Navigating the Synthesis of 3,4-Dibromohexane: A Guide to Theoretical vs. Experimental Yields. 2025.
- PubChem. 3,4-Dibromothiophene. [Link]
- BenchChem. Application Notes and Protocols for the Polymerization of 3,4-Dibromothiophene in Conductive Polymer Synthesis. 2025.
- Master Organic Chemistry. Bromination of Alkenes - The Mechanism. 2013. [Link]
- National Institutes of Health.
- ResearchGate.
- BenchChem. 3,4-dibromothiophene-2-carbaldehyde synthesis protocol. 2025.
- National Institutes of Health.
- Wikipedia. Sulfur. [Link]
- BenchChem.
- ResearchGate. An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one. 2025.
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. stolaf.edu [stolaf.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Stability of 3,4-Dibromosulfolane under acidic conditions
Technical Support Center: 3,4-Dibromosulfolane
Introduction: Navigating the Reactivity of this compound
This compound (CAS: 15091-30-2), also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide, is a valuable reagent in modern organic synthesis, finding applications in pharmaceutical development and materials science.[1][2] Its utility stems from the presence of two reactive bromine atoms on a rigid sulfolane scaffold.[2][3] However, the very features that make this compound a useful synthetic intermediate also render it susceptible to degradation under certain experimental conditions.
This technical guide addresses a critical, yet sparsely documented, aspect of its chemistry: its stability in acidic environments. While generally stable under standard storage conditions, its behavior in the presence of acid is a crucial consideration for any researcher employing it in protocols involving acidic catalysts or media.[2][4] This document provides field-proven insights, troubleshooting protocols, and a mechanistic framework to help you anticipate and manage potential stability issues, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The most probable degradation pathway is an acid-catalyzed elimination reaction, specifically dehydrobromination, to yield unsaturated sulfolene derivatives. The core chemical logic is as follows:
-
Electron-Withdrawing Sulfone Group: The sulfone (SO₂) group is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbons (C3 and C4).
-
Elimination Mechanism: In the presence of an acid, even a weak one, a proton can be abstracted from either C3 or C4. This initiates the elimination of a bromide ion from the adjacent carbon, forming a double bond within the five-membered ring. This process is analogous to other elimination reactions seen in alkyl halides.[5][6] While often base-catalyzed, elimination can also occur under acidic or thermal stress. The reaction likely proceeds via an E1 or E2-like mechanism, depending on the specific conditions such as acid strength and temperature.[7]
Q2: What are the expected degradation products I should look for?
The primary degradation products from a single dehydrobromination event would be isomers of bromosulfolene. The two most likely products are:
-
3-Bromo-2-sulfolene (3-Bromo-2,3-dihydrothiophene 1,1-dioxide)
-
4-Bromo-2-sulfolene (which is tautomerically equivalent to 3-bromo-3-sulfolene or 3-Bromo-2,5-dihydrothiophene 1,1-dioxide)
Further elimination under harsh conditions could potentially lead to the formation of sulfolene (butadiene sulfone), though this would require the loss of the second molecule of HBr.
Q3: Which factors will accelerate the degradation of this compound in my experiment?
Several factors can increase the rate of acid-catalyzed elimination:
-
Temperature: Increased temperature provides the activation energy needed for the elimination reaction, significantly accelerating degradation.[8]
-
Acid Strength (pH): Stronger acids (lower pH) will catalyze the elimination more effectively than weaker acids.
-
Reaction Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
-
Solvent: Polar protic solvents may facilitate the formation and stabilization of intermediates involved in an E1-type elimination pathway.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure its long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] It is incompatible with strong oxidizing agents.[9] Given its hazard profile as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3][4] All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Addressing Experimental Challenges
Q1: My reaction in an acidic solvent is giving a complex mixture of byproducts and a low yield of the desired product. How do I confirm if this compound is the source of the issue?
When faced with unexpected results, a systematic approach is necessary. The primary suspect should be the degradation of your starting material via the dehydrobromination pathway described above.
Diagnostic Workflow:
-
Run a Control Experiment: Set up a control reaction containing only this compound, your acidic solvent, and any non-essential additives under the same temperature and time conditions as your main experiment.
-
Analyze by TLC/LC-MS: Monitor the control reaction over time using Thin-Layer Chromatography (TLC). The appearance of new, more nonpolar spots (alkenes are typically less polar than their saturated counterparts) is a strong indicator of degradation. For a more definitive analysis, take time points and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to look for masses corresponding to the parent compound (C₄H₆Br₂O₂S, approx. 278 g/mol ) and the expected degradation product (C₄H₅BrO₂S, approx. 197 g/mol ).
-
Confirm with NMR: If significant degradation is observed, isolate the byproduct from the control reaction and characterize it using ¹H NMR spectroscopy. The appearance of signals in the vinyl region (typically 5-7 ppm) would confirm the formation of an alkene.
Q2: I've confirmed my this compound is degrading. What practical steps can I take to mitigate this in my next experiment?
Minimizing degradation involves modifying your reaction conditions to disfavor the elimination pathway.
Mitigation Strategies:
-
Reduce Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.
-
Use a Weaker Acid or Buffer System: If the reaction mechanism allows, substitute a strong acid with a weaker one or use a buffered acidic solution to maintain a higher pH.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure of the starting material and product to the acidic medium.
-
Change the Order of Addition: Consider adding the this compound slowly to the reaction mixture last, ensuring it reacts quickly rather than sitting in the acidic medium.
Visualizing the Degradation Pathway and Troubleshooting Process
To provide a clearer understanding of the chemical transformation and the diagnostic process, the following diagrams have been generated.
Caption: Proposed E1/E2 elimination pathway of this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Quantitative Data & Experimental Protocols
Table 1: Qualitative Stability Profile of this compound
This table provides a generalized summary of the expected stability based on chemical principles. Users must validate these predictions for their specific experimental setup using the protocol below.
| Condition | Temperature | Expected Stability | Primary Risk |
| Neutral (pH ~7) | Room Temp | High | Minimal degradation expected over short periods. |
| Reflux | Moderate | Thermal elimination is possible over extended times. | |
| Mild Acid (pH 4-6) | Room Temp | Good | Slow dehydrobromination possible. |
| Reflux | Low | Significant degradation likely. | |
| Strong Acid (pH < 2) | Room Temp | Moderate to Low | Dehydrobromination is highly probable. |
| Reflux | Very Low | Rapid and extensive decomposition expected. |
Protocol: Monitoring Stability of this compound via HPLC
This protocol provides a self-validating method to quantitatively assess the stability of this compound under your specific acidic conditions.[8][10]
Objective: To quantify the rate of degradation of this compound in a given acidic medium over time.
Materials:
-
This compound
-
Your acidic reaction solvent/medium
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile. Use this to create a calibration curve.
-
Reaction Setup: In a reaction vessel, dissolve a precisely weighed amount of this compound in the acidic medium to be tested. Place the vessel in a heating bath set to your target reaction temperature.
-
Time Point Sampling (t=0): Immediately after dissolution, withdraw an initial aliquot (e.g., 100 µL).
-
Sample Quenching & Extraction:
-
Immediately quench the aliquot in a vial containing an excess of cold quenching solution (e.g., 1 mL of sat. NaHCO₃).
-
Add an extraction solvent (e.g., 1 mL of ethyl acetate) and vortex thoroughly.
-
Allow the layers to separate. Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
-
Continued Sampling: Repeat steps 3 and 4 at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) for the duration of a typical experiment.
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the this compound peak from its degradation products (a gradient method of water/acetonitrile is a good starting point). A UV detector set to ~210 nm is suitable.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Using your calibration curve, determine the concentration of this compound remaining at each time point.
-
Plot the concentration versus time to determine the degradation kinetics. This will provide a clear picture of the compound's stability under your specific conditions.
-
References
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. PubChem, National Center for Biotechnology Information.
- Cas 15091-30-2, this compound. LookChem.
- Analytical Methods for the Degradation of Phytoconstituents. International Journal of Pharmaceutical Sciences and Research.
- Elimination Reactions of Alcohols. Chemistry LibreTexts.
- Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. Journal of Chemical Education.
- Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications.
- Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
- Propose a mechanism for the following reactions. Pearson+.
- All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry.
- This compound. LookChem.
- Forced Degradation Studies. International Journal of Biological & Pharmaceutical Research.
- Elimination of water from alcohols mechanism acid catalyst dehydration. Doc Brown's Chemistry.
- The total number of alkenes possible by dehydrobromination of 3-bromo-3-methylhexane using alcoholic KOH is. YouTube.
- Dehydrobromination of 3-bromo-3-cyclopentylhexane and number of possible alkene products. Chemistry Stack Exchange.
- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository.
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.
- Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. The Journal of Organic Chemistry.
- Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. Chemistry Central Journal.
- Thermal Decomposition Mechanism for Ethanethiol. The Journal of Physical Chemistry A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 15091-30-2,this compound | lookchem [lookchem.com]
- 3. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis [docbrown.info]
- 8. ijbpr.com [ijbpr.com]
- 9. fishersci.com [fishersci.com]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: Thermal Degradation of 3,4-Dibromosulfolane
Welcome to the technical support center for 3,4-Dibromosulfolane. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a key intermediate, understanding its stability, particularly under thermal stress, is critical for successful and safe experimentation. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of this compound.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments involving the heating of this compound. The question-and-answer format is designed to provide direct solutions to common problems.
Problem 1: My reaction is turning dark brown or black at elevated temperatures, and I'm observing unexpected byproducts.
Question: I'm running a reaction with this compound at a temperature I believed to be safe, but the solution is darkening significantly, and my yields of the desired product are low. What is happening, and how can I prevent it?
Answer:
The darkening of your reaction mixture is a strong indicator of thermal decomposition. While the parent compound, sulfolane, is known for its high thermal stability, the presence of two bromine atoms in this compound significantly alters its chemical behavior under heat.[1] The primary degradation pathway at elevated temperatures is likely dehydrobromination, which can initiate polymerization and the formation of colored byproducts. When heated, it can emit very toxic fumes of bromide and sulfur oxides.[2]
Root Cause Analysis:
-
Dehydrobromination: The carbon-bromine bonds are susceptible to cleavage at high temperatures, leading to the elimination of hydrogen bromide (HBr). This can be catalyzed by trace impurities, bases, or even the surface of the reaction vessel. The resulting unsaturated sulfolene species are highly reactive and can polymerize.
-
Sulfone Ring Decomposition: Although the sulfone group itself is quite stable, the initial dehydrobromination can destabilize the entire molecule. At sufficiently high temperatures, the sulfolane ring can cleave, releasing sulfur dioxide (SO2) and other volatile fragments.[3][4][5] This is a known degradation pathway for sulfolane itself, typically occurring at temperatures above 200°C, and can be accelerated by the presence of impurities.[3][4]
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. If your reaction allows, reduce the temperature to the lowest possible point at which the desired transformation occurs.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can accelerate the decomposition of sulfolane and its derivatives.[3][4][5]
-
Use of an HBr Scavenger: If the generation of HBr is unavoidable, consider adding a non-nucleophilic base to act as an HBr scavenger. A hindered base like proton sponge or diisopropylethylamine might be suitable, but compatibility with your reaction must be verified.
-
Solvent Choice: If this compound is a reagent and not the solvent, ensure your chosen solvent is stable and does not promote elimination reactions. Aprotic, non-basic solvents are generally preferred.
-
Purity of Starting Material: Ensure the this compound you are using is of high purity. Impurities can act as catalysts for decomposition.
Problem 2: I am observing poor mass balance in my reaction, and I detect a sharp, acidic odor.
Question: My reaction work-up shows a significant loss of material, and there's a pungent smell. What could be causing this, and what are the safety implications?
Answer:
The loss of mass and the acidic odor strongly suggest the formation of volatile decomposition products, namely sulfur dioxide (SO2) and hydrogen bromide (HBr).
Decomposition Pathway and Safety Concerns:
Safety First:
-
Ventilation: Both HBr and SO2 are corrosive and toxic upon inhalation.[6][7] Always handle heated reactions involving this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Scrubbing: If you anticipate significant off-gassing, consider setting up a gas trap with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic gases.
Experimental Protocol to Minimize Volatilization:
-
Reflux Condenser: Ensure you are using an efficient reflux condenser to minimize the loss of volatile reagents and products.
-
Temperature Monitoring: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature. Avoid localized overheating by using a suitable heating mantle and stirring mechanism.
-
Sealed System (with caution): If your reaction requires a sealed system, ensure it is equipped with a pressure relief valve to prevent dangerous pressure buildup from gas evolution.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the thermal stability and handling of this compound.
Q1: What is the decomposition temperature of this compound?
There is no single, sharp decomposition temperature. The onset of thermal degradation is gradual and highly dependent on factors like heating rate, pressure, and the presence of impurities. The parent compound, sulfolane, begins to decompose around 200-220°C.[3] Given the presence of the two bromine atoms, which create pathways for lower energy decomposition (dehydrobromination), it is reasonable to expect that this compound will start to decompose at a significantly lower temperature. It is prudent to handle it with care at temperatures exceeding 100-120°C and to perform small-scale tests to determine its stability under your specific reaction conditions.
Q2: Are there any known incompatibilities I should be aware of when heating this compound?
Yes. Avoid heating this compound in the presence of:
-
Strong Bases: Strong bases will aggressively promote dehydrobromination, even at lower temperatures.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive, reactions.[5][6]
-
Certain Metals: Some metals can catalyze decomposition. While stainless steel is generally acceptable, avoid reactive metals unless they are part of your intended reaction.
Q3: How should I properly store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and dark place.[9] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is recommended.[6]
Q4: Can I use this compound as a high-boiling point solvent?
Given its propensity for thermal decomposition at temperatures significantly lower than its predicted boiling point of 402.3°C, it is not recommended to use this compound as a general-purpose high-boiling point solvent.[9] Its utility lies in its reactivity as a chemical intermediate, and reaction conditions should be chosen to favor the desired transformation over thermal degradation.
Summary of Key Thermal Stability Parameters
| Parameter | Guideline | Supporting Evidence |
| Recommended Max. Temperature | Use with caution above 100-120°C. | The parent compound, sulfolane, decomposes above 200°C.[3] The C-Br bonds introduce a less stable decomposition pathway. |
| Primary Decomposition Products | HBr, SO2, Unsaturated Sulfolenes, Polymers | Known degradation products of halogenated compounds and sulfones.[2][3][4] |
| Incompatible Materials | Strong bases, Strong oxidizing agents | Can induce rapid and uncontrolled decomposition.[5][6] |
| Atmosphere | Inert (N2 or Ar) | Oxygen can accelerate decomposition.[3][4][5] |
III. Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Test
This protocol helps determine the approximate temperature at which your sample of this compound begins to decompose under your experimental conditions.
Procedure:
-
Place a small, representative sample (20-50 mg) of this compound into a small test tube or vial containing a magnetic stir bar.
-
Insert a thermocouple or thermometer directly into the solid material.
-
Place the tube in a heating block or sand bath on a magnetic stir plate.
-
Begin heating slowly, increasing the temperature in 5-10°C increments.
-
Stir the sample once it melts (Melting point: ~143°C).[9]
-
Visually observe for any color change. The onset of a yellow to brown coloration indicates the beginning of decomposition.
-
Record the temperature at which the first significant color change is observed. This provides a practical upper-temperature limit for your experiments.
This guide is intended to provide a foundation for the safe and effective use of this compound in your research. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any new experimental work.[6][7][8]
References
- Charpentier, P., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Molecules, 23(10), 2633. [Link]
- Ghanbarabadi, A., et al. (2025). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
- Schneider, D. F. (n.d.). Extraction Unit Sulfolane Solvent Regeneration.
- Jin, Y., et al. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. [Link]
- Sudo, A., et al. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 13(4), 543. [Link]
- Wikipedia. (n.d.). Sulfolene. [Link]
- Zhang, L., et al. (2008). Effect of several additives on the thermal stability of sulfolane. Shíyóu Huàgōng/Petrochemical Technology, 37(1), 64-67. [Link]
- Palchykov, V., et al. (2019). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Bulletin of Dnipropetrovsk University. Series: Chemistry, 27(1), 58-65. [Link]
- Wikipedia. (n.d.). Sulfolane. [Link]
- Kobarfard, M., & Górecki, T. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Molecules, 28(24), 8081. [Link]
- LookChem. (n.d.). Cas 15091-30-2,this compound. [Link]
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
- Shyamkumar, C. (1995).
- ResearchGate. (n.d.). Chemical and physical properties of sulfolane. [Link]
- LookChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]
- Zhang, Y., et al. (2024). Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations. Physical Chemistry Chemical Physics. [Link]
- Zhang, Y., et al. (2025). Molecular packing-dependent thermal decomposition pathways in 3,4-dinitrofurazanfuroxan: insights from SCC-DFTB molecular dynamics simulations. Physical Chemistry Chemical Physics. [Link]
- Wang, Y., et al. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ACS omega, 6(50), 34369-34377. [Link]
Sources
- 1. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. stratusengr.com [stratusengr.com]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. This compound | 15091-30-2 [chemicalbook.com]
Technical Support Center: 3,4-Dibromosulfolane Reaction Dynamics
Welcome to the technical support guide for 3,4-dibromosulfolane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Here, we move beyond simple protocols to explore the underlying reaction mechanisms, kinetic considerations, and practical troubleshooting solutions to empower you to optimize your experimental outcomes.
Section 1: Foundational Science - Reaction Mechanism & Kinetics
Understanding the fundamental reactivity of this compound is critical for designing successful experiments and interpreting results. This section addresses the core principles governing its chemical behavior.
Question: What is the primary reaction mechanism for this compound with nucleophiles?
Answer: this compound primarily reacts with nucleophiles through two competing pathways: nucleophilic substitution (SN2) and elimination-addition . The dominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[1]
-
Nucleophilic Substitution (SN2): In this pathway, a nucleophile directly attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion. With bifunctional nucleophiles or in the presence of excess nucleophile, this can occur twice to yield a 3,4-disubstituted sulfolane derivative. This is often observed with strong, non-bulky nucleophiles.
-
Elimination-Addition: This pathway involves an initial base-promoted elimination of hydrogen bromide (HBr) to form a reactive intermediate, 2-sulfolene. The nucleophile then adds to this intermediate. This pathway is favored by stronger bases and can lead to the formation of 4-substituted-2-sulfolene derivatives.[1][2]
The electron-withdrawing sulfone group (SO₂) significantly influences the reactivity by activating the adjacent C-H bonds, making them more acidic and thus more susceptible to elimination.[3]
Sources
Technical Support Center: Troubleshooting Side Reactions of 3,4-Dibromosulfolane
Welcome to the technical support guide for 3,4-Dibromosulfolane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you anticipate, identify, and mitigate common side reaction pathways, thereby improving your reaction yields and product purity.
This compound is a valuable reagent, primarily used for introducing the sulfolane moiety or for subsequent functionalization via its two reactive bromine atoms.[1] However, the inherent reactivity of this molecule, particularly the presence of secondary alkyl bromides, creates a delicate balance between desired substitution reactions and competing elimination pathways.[2][3] This guide delves into the causality behind these competing reactions and offers solutions to steer your experiments toward the desired outcome.
Section 1: Core Reactivity and Competing Pathways
This section addresses the fundamental chemical behavior of this compound to provide a mechanistic foundation for the troubleshooting guide that follows.
Q1: What are the primary intended reaction pathways for this compound?
The primary utility of this compound stems from the reactivity of its carbon-bromine bonds.[2] The bromine atoms are good leaving groups, and the adjacent carbon atoms are electrophilic, making them susceptible to attack by nucleophiles.[4][5] Consequently, the most common desired reaction is a bimolecular nucleophilic substitution (SN2) , where a nucleophile displaces one or both bromide ions to form new carbon-nucleophile bonds.[6]
This pathway is fundamental in applications such as the synthesis of biotin precursors, where amines are used as nucleophiles.[2]
Q2: What is the principal side reaction that competes with nucleophilic substitution?
The most significant competing pathway is base-induced elimination (E2) .[7][8] In this reaction, the reagent, instead of acting as a nucleophile, acts as a Brønsted base. It abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom.[3] This results in the formation of a carbon-carbon double bond within the sulfolane ring, yielding an unsaturated sulfolene derivative and eliminating HBr.[2][9]
The competition between SN2 and E2 is a classic challenge in organic synthesis, especially with secondary alkyl halides like this compound.[3][10]
Caption: Competing SN2 and E2 pathways for this compound.
Section 2: Troubleshooting Guide for Experimental Challenges
This section is structured to address specific problems you may encounter during your experiments, providing explanations for their cause and concrete steps for resolution.
Problem 1: My reaction is producing significant amounts of an unsaturated sulfolene derivative instead of the desired substitution product.
Causality: This is a classic indication that the Elimination (E2) pathway is dominating over the Substitution (SN2) pathway .[8] Several factors can tip the balance in favor of elimination. Strong or sterically hindered bases, high reaction temperatures, and the choice of solvent are the most common culprits.[7][9] A reagent that is a strong base but a poor nucleophile will preferentially abstract a proton rather than attack the electrophilic carbon.[3]
Solutions & Mitigation Strategies:
-
Re-evaluate Your Reagent:
-
Basicity vs. Nucleophilicity: If possible, choose a reagent that is a better nucleophile than it is a base. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with moderate basicity.[11] In contrast, alkoxides like potassium tert-butoxide are very strong, bulky bases and will strongly favor elimination.[9]
-
Steric Hindrance: Large, bulky reagents are more likely to act as bases because it is sterically easier to remove a proton from the periphery of the molecule than to attack the more hindered electrophilic carbon.[9]
-
-
Control Reaction Temperature:
-
Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored. Consequently, higher temperatures almost always increase the proportion of the elimination product .[7][8] Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming to room temperature.
-
-
Optimize Your Solvent:
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions and are generally a good choice.[10][11] They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity.
-
Polar protic solvents (e.g., ethanol, water) can slow down SN2 reactions by solvating the nucleophile, but can also promote elimination.
-
Data Summary: Favoring Substitution over Elimination
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK, DBU) | Bulky reagents find it easier to abstract a proton than to attack the carbon center.[9] |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature | Elimination is entropically favored and benefits more from increased thermal energy.[7] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Can vary, but protic solvents may assist. | Polar aprotic solvents enhance the strength of the nucleophile.[10] |
Problem 2: I am observing a complex mixture of mono- and di-substituted products. How can I improve selectivity?
Causality: this compound has two reactive sites. Once the first substitution occurs, the resulting mono-substituted product can react again to yield a di-substituted product. Controlling the selectivity for mono-substitution requires careful management of reaction stoichiometry and conditions. The electronic nature of the first substituent can also influence the rate of the second substitution.
Solutions & Mitigation Strategies:
-
Stoichiometric Control: This is the most critical factor. To favor mono-substitution, use a slight deficiency or exactly one equivalent of your nucleophile relative to the this compound.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the nucleophile, reducing the probability that a freshly formed mono-substituted molecule will immediately encounter another nucleophile molecule.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the second substitution may have a slightly higher activation energy.
Caption: Workflow for controlling mono- vs. di-substitution.
Problem 3: My reaction turns dark, and the crude product analysis shows multiple unidentifiable peaks, suggesting decomposition.
Causality: this compound can be thermally sensitive. When heated, it can decompose, emitting toxic fumes of sulfur oxides (SOx) and bromide (Br⁻).[12] This decomposition can be accelerated by the presence of strong bases or acids generated in situ (e.g., HBr from elimination). The resulting degradation products can lead to complex and intractable mixtures.
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heating. If reflux is required, ensure it is gentle and for the minimum time necessary. Use an oil bath for uniform heat distribution.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents potential side reactions with atmospheric oxygen or moisture, which can be exacerbated at higher temperatures.
-
Use of an Acid Scavenger: If you suspect HBr is being generated via an elimination side reaction, consider adding a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a proton sponge) to the reaction mixture. This will neutralize the acid as it forms, preventing it from catalyzing further decomposition pathways.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How does the stereochemistry of this compound affect my reaction outcomes?
-
A: this compound possesses two stereogenic centers. Reactions, particularly SN2, are stereospecific. An SN2 attack proceeds with an inversion of configuration at the reacting carbon center.[4] If you start with a specific stereoisomer (e.g., trans), your product will have a predictable stereochemistry. E2 reactions also have stereochemical requirements, often proceeding most efficiently when the beta-proton and the leaving group are in an anti-periplanar arrangement.[3] This can influence which elimination product is formed.
-
-
Q: What are the best analytical techniques to identify and quantify my side products?
-
A: A combination of techniques is recommended.
-
¹H and ¹³C NMR Spectroscopy: This is invaluable for structural elucidation. The appearance of signals in the alkene region (typically 5-7 ppm in ¹H NMR) is a clear indicator of elimination products.
-
Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weights of the various components in your mixture, confirming the presence of substituted and eliminated products. The mass spectrum of the parent compound shows a characteristic isotopic pattern for two bromine atoms.[13]
-
Gas Chromatography (GC): If your products are volatile, GC can provide excellent separation and quantification of the product distribution.[14]
-
-
-
Q: What are the recommended storage and handling conditions for this compound?
-
A: To maintain its purity and prevent degradation, store this compound in a tightly sealed container in a cool, dry, dark place.[1] It is a white to off-white crystalline solid.[12][14] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Appendix A: Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol provides a baseline methodology for reacting this compound with a generic nucleophile (Nu⁻) while minimizing the E2 side reaction.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve the substrate completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the nucleophile (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the nucleophile solution to the stirred, cooled solution of this compound over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS.
-
Warming: If the reaction is sluggish, allow the mixture to slowly warm to room temperature and continue monitoring. Avoid external heating unless absolutely necessary.
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to quench the reaction and remove the solvent and unreacted nucleophile.
-
Purification: Purify the crude product via column chromatography or recrystallization to isolate the desired substituted product.
References
- Nucleophilic Substitution Reactions - King Saud University.[Link]
- Elimination Reactions of Alkyl Halides - Michigan St
- Nucleophilic substitution - Wikipedia.[Link]
- Elimination reactions - ResearchG
- 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts.[Link]
- 8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts.[Link]
- Cas 15091-30-2,this compound - LookChem.[Link]
- Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem.[Link]
- 7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts.[Link]
- Introduction to Elimination Reactions: The Key P
- Practice with Bimolecular Nucleophilic Substitution Reactions - YouTube.[Link]
- 8.1: Preparation of Alkenes - A Preview of Elimination Reactions - Chemistry LibreTexts.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 15091-30-2 [smolecule.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Page loading... [guidechem.com]
- 13. This compound(15091-30-2) MS [m.chemicalbook.com]
- 14. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 15. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3,4-Dibromosulfolane Reactions
Welcome to the technical support center for catalyst selection in reactions involving 3,4-Dibromosulfolane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this versatile substrate.
Introduction: The Chemistry of this compound
This compound, also known as 3,4-Dibromotetrahydrothiophene 1,1-Dioxide, is a valuable intermediate in organic synthesis.[1] It is typically synthesized by the bromination of 3-sulfolene.[2][3] Its primary reactivity centers around the two bromine atoms, making it a key precursor for dehydrobromination reactions to form various sulfolene derivatives. The selection of an appropriate catalyst is paramount to control the reaction pathway, maximize yield, and minimize unwanted side products. This guide will focus on the critical aspects of catalyst selection for the primary transformation of this compound: dehydrobromination.
Troubleshooting Guide: Dehydrobromination Reactions
Dehydrobromination of this compound is an elimination reaction, typically following an E2 mechanism, which involves the concerted removal of a proton and a bromide ion to form a double bond.[4] The choice of base and catalyst system is crucial for the success of this reaction.
Issue 1: Low or No Conversion to the Desired Product
Symptoms: Starting material (this compound) remains largely unreacted after the specified reaction time.
Potential Causes & Solutions:
-
Insufficient Base Strength: The chosen base may not be strong enough to abstract a proton from the sulfolane ring.
-
Recommendation: Switch to a stronger base. Common bases for E2 reactions include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide.[5] For particularly stubborn substrates, stronger bases like sodium amide (NaNH2) might be considered, though with caution due to their high reactivity.
-
-
Poor Catalyst Activity or Selection: The catalyst may not be effectively facilitating the transfer of the base to the organic substrate.
-
Recommendation: For reactions involving a solid or aqueous base and an organic solvent (a two-phase system), a phase-transfer catalyst (PTC) is essential.[6] Consider the following:
-
Quaternary Ammonium Salts: These are common PTCs. For dehydrohalogenations, more organophilic (lipophilic) quaternary ammonium salts often show better performance.[7] Instead of smaller catalysts like benzyltriethylammonium chloride (TEBA), consider screening larger, more organophilic catalysts like tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide (TOAB).[7][8]
-
Crown Ethers: These can be effective in solubilizing alkali metal cations (like K+ from KOH) in the organic phase, thereby increasing the effective concentration of the base.[8]
-
-
-
Low Reaction Temperature: Elimination reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition. High temperatures generally favor elimination over substitution.[9]
-
Issue 2: Formation of Multiple Products and Isomers
Symptoms: The reaction mixture shows several spots on TLC or multiple peaks in GC-MS, indicating the formation of undesired side products or isomers of the desired sulfolene.
Potential Causes & Solutions:
-
Competing Substitution Reactions (SN2): The base or other nucleophiles present in the reaction mixture can act as nucleophiles, leading to substitution of the bromine atoms instead of elimination.
-
Formation of Isomeric Sulfolenes: Dehydrobromination can potentially lead to different isomers (e.g., 2-sulfolene vs. 3-sulfolene derivatives).
-
Recommendation: The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[5] However, the use of a bulky base can lead to the formation of the less substituted (Hofmann) product.[9] Careful selection of the base can help control the isomeric ratio.
-
-
Double Dehydrobromination: If the reaction is run for too long or under too harsh conditions, a second dehydrobromination can occur, leading to a diene sulfone.
-
Recommendation: Monitor the reaction closely and stop it once the desired mono-dehydrobrominated product is formed. A lower reaction temperature or a less reactive base/catalyst system might be necessary.
-
Experimental Protocol: Screening Phase-Transfer Catalysts for Dehydrobromination
This protocol outlines a general procedure for screening different phase-transfer catalysts for the dehydrobromination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (solid pellets)
-
Toluene (or another suitable organic solvent)
-
Phase-Transfer Catalysts to be screened (e.g., TBAB, TOAB, TEBA)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Setup: In a series of reaction vials, add this compound (1.0 equiv), potassium hydroxide (2.0-3.0 equiv), and the internal standard.
-
Catalyst Addition: To each vial, add a different phase-transfer catalyst (0.05-0.1 equiv). Include a control reaction with no catalyst.
-
Solvent Addition: Add the organic solvent (e.g., toluene).
-
Reaction: Stir the mixtures vigorously at the desired temperature (e.g., 80 °C).
-
Monitoring: Take aliquots from each reaction at regular intervals and analyze by GC-MS to determine the conversion of the starting material and the formation of the product.
-
Analysis: Compare the reaction rates and final conversions for each catalyst to identify the most effective one.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the dehydrobromination of this compound?
A1: In the context of a two-phase reaction (e.g., solid KOH and an organic solvent), the catalyst, typically a phase-transfer catalyst, facilitates the transfer of the hydroxide anion (OH-) from the solid or aqueous phase into the organic phase where the this compound is dissolved.[6] This increases the concentration of the base in the organic phase, thereby accelerating the rate of the elimination reaction.
Q2: Can I use a homogeneous base/solvent system to avoid the need for a phase-transfer catalyst?
A2: Yes, it is possible to use a strong base that is soluble in an organic solvent, such as potassium tert-butoxide in THF or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent.[10] This creates a single-phase system, eliminating the need for a phase-transfer catalyst. The choice between a two-phase PTC system and a homogeneous system often depends on factors like cost, ease of workup, and the specific reactivity of the substrate.
Q3: Are there any catalysts that can promote selective mono-dehydrobromination?
A3: Achieving selective mono-dehydrobromination is primarily controlled by stoichiometry and reaction conditions rather than a specific catalyst. By using a controlled amount of base (slightly more than one equivalent) and carefully monitoring the reaction, you can favor the formation of the mono-dehydrobrominated product. A less active catalyst and lower temperatures can also help to improve selectivity by slowing down the overall reaction rate, making it easier to stop at the desired point.
Q4: My reaction is producing a significant amount of tar-like byproducts. What could be the cause?
A4: Tar formation is often a result of polymerization or decomposition of the starting material or products under harsh reaction conditions.[11] The sulfolene ring can be unstable at very high temperatures.
- Troubleshooting Steps:
- Lower the reaction temperature.
- Reduce the reaction time.
- Ensure your starting material is pure. Impurities can sometimes initiate polymerization.
- Consider degassing the solvent to remove oxygen, which can sometimes promote side reactions.
Q5: What analytical techniques are best for monitoring the progress of these reactions?
A5:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of the starting material and the relative amounts of different products formed. It is also invaluable for identifying the mass of the products and any significant byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final, isolated product.
Visualizing the Process
Catalyst Selection Workflow
Caption: Troubleshooting decision tree for catalyst and condition selection.
Phase-Transfer Catalysis Mechanism
Caption: Simplified mechanism of phase-transfer catalyzed dehydrobromination.
References
- 3-Sulfolenes and Their Derivatives: Synthesis and Applic
- Cocatalysis in Phase-Transfer Catalysed Base Induced b-Elimination.
- Sulfolene - Wikipedia.
- Choosing a Catalyst for PTC Dehydrohalogen
- Interfacial Processes—The Key Steps of Phase Transfer C
- This compound - LookChem.
- The Synthesis of Sulfolane - ChemicalBook.
- Phase-transfer c
- Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PMC - NIH.
- Industrial Phase-Transfer C
- DIETHYL trans-Δ 4 -TETRAHYDROPHTHAL
- US5290953A - Process for producing sulfolane compounds - Google P
- This compound | 15091-30-2 | TCI AMERICA.
- Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis - ResearchG
- This compound | 15091-30-2 - ChemicalBook.
- Elimination Reactions of Alkyl Halides - MSU chemistry.
- "2-Bromo-3-(4-bromophenyl)
- 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts.
- Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
- Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) - YouTube.
- Elimination and Substitution Practice Problems | Organic Chemistry Reactions - YouTube.
- Practice Problem: Drawing Substitution and Elimin
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene - Benchchem.
- EXPLORATION OF BRAVERMAN REACTION CHEMISTRY.
- This compound(15091-30-2) MS spectrum - ChemicalBook.
Sources
- 1. This compound | 15091-30-2 [chemicalbook.com]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 3,4-Dibromosulfolane Reactivity
Welcome to the technical support center for 3,4-dibromosulfolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common experimental challenges, explain the underlying chemical principles governing its reactivity, and provide field-proven protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, focusing on its primary reaction: base-induced elimination.
Q1: My elimination reaction to form 3-bromo-2,5-dihydrothiophene-1,1-dioxide is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?
A1: A slow or incomplete reaction is a common issue often rooted in the interplay between the base and the solvent system. The dehydrobromination of this compound typically proceeds via an E2 (bimolecular elimination) mechanism. For an E2 reaction to be efficient, the base must be strong enough and sufficiently available to abstract a proton anti-periplanar to a bromide leaving group.[1]
Causality & Solutions:
-
Insufficient Base Strength/Concentration: The chosen base may not be strong enough to efficiently deprotonate the substrate. Ensure you are using a sufficiently strong base (e.g., alkoxides like potassium tert-butoxide, or non-nucleophilic amines like DBU). Increasing the molar equivalents of the base can also drive the reaction to completion.
-
Solvent-Base Mismatch (The Critical Factor): The choice of solvent is paramount as it directly modulates the reactivity of the base.[2][3]
-
Problematic Solvents (Polar Protic): Solvents like ethanol or methanol can form strong hydrogen bonds with the anionic base (e.g., RO⁻). This creates a "solvent cage" around the base, reducing its effective strength and nucleophilicity, thereby slowing down the E2 reaction.[3]
-
Optimal Solvents (Polar Aprotic): Solvents such as THF, DMF, or acetonitrile are ideal. They can dissolve the substrate and the base salt, but they do not strongly solvate the anion of the base. This leaves the base "naked" and highly reactive, significantly accelerating the rate of elimination.
-
-
Temperature: E2 reactions often have a higher activation energy than competing SN2 reactions. If the reaction is slow, cautiously increasing the temperature can enhance the rate of elimination. Monitor the reaction closely by TLC to avoid decomposition or side-product formation.
Troubleshooting Workflow: Low Reaction Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a significant amount of an unexpected side product. What is it and why is it forming?
A2: The most common side reaction is nucleophilic substitution (SN2), which competes directly with the E2 elimination pathway.[4] In this case, the base acts as a nucleophile instead of a base, attacking one of the carbon atoms bearing a bromine and displacing it.
Causality & Mitigation:
-
Solvent Effects: Polar protic solvents can favor SN2 reactions, especially with less hindered bases. The solvent can stabilize the transition state of the substitution reaction.
-
Base Steric Hindrance: The structure of the base is critical.
-
Small, less-hindered bases (e.g., ethoxide, hydroxide) can more easily access the electrophilic carbon, favoring the SN2 pathway.[4]
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles but excellent bases. Their size makes it difficult to attack the carbon atom, so they preferentially abstract a more accessible proton from the periphery of the molecule, strongly favoring the E2 pathway.[4]
-
-
Temperature: Higher temperatures generally favor elimination over substitution.
Solution: To minimize the substitution side product, switch to a bulky base like potassium tert-butoxide in a polar aprotic solvent like THF and consider running the reaction at a slightly elevated temperature.
Q3: My reaction appears clean by TLC, but my final yield is low after workup and purification. Where is my product going?
A3: Low isolated yield despite a clean reaction is a frustrating but solvable problem. The issue typically lies in the workup or purification steps.[5]
Potential Causes & Solutions:
-
Aqueous Solubility: While this compound is a relatively nonpolar organic molecule, the resulting product, 3-bromo-2,5-dihydrothiophene-1,1-dioxide, possesses a highly polar sulfone group. It may have partial solubility in the aqueous layer during an extraction.
-
Solution: After your primary organic extraction, re-extract the aqueous layer 2-3 times with a more polar organic solvent like ethyl acetate or dichloromethane. Brine washes can also help by "salting out" the organic product from the aqueous phase.
-
-
Product Instability: The product might be sensitive to the pH of the aqueous solution used for workup.
-
Solution: Before initiating the workup, take a small aliquot of the reaction mixture and test its stability by adding the planned acidic or basic wash. Analyze by TLC to see if the product spot disappears or new spots appear. If instability is detected, use milder workup conditions, such as a saturated ammonium chloride solution instead of strong acid.[5]
-
-
Adsorption on Silica Gel: The polar sulfone group can cause the product to strongly adsorb to silica gel during column chromatography, leading to significant loss.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds, or methanol for very polar compounds). Alternatively, consider using a different stationary phase like alumina or reverse-phase silica. A plug filtration through a short pad of silica might be sufficient for purification if the impurities are non-polar.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a base, and what is the mechanism?
A1: The primary reaction is a dehydrobromination via an E2 (bimolecular elimination) mechanism to yield 3-bromo-2,5-dihydrothiophene-1,1-dioxide.[6]
Mechanism: This is a concerted, single-step reaction.[1] The base abstracts a proton from a carbon atom adjacent (beta) to one of the bromine atoms. Simultaneously, the C-H bond electrons form a new pi bond, and the C-Br bond breaks, expelling the bromide ion as the leaving group. This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the bromide leaving group.
E2 Reaction Mechanism
Caption: Concerted E2 elimination mechanism of this compound.
Q2: How does solvent choice fundamentally impact the reactivity of this compound in elimination reactions?
A2: Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and products.[2][3] For the E2 reaction of this compound, the solvent's primary role is to modulate the effectiveness of the base.
| Solvent Class | Representative Solvents | Effect on E2 Reactivity | Rationale |
| Polar Aprotic | THF, DMF, Acetonitrile, DMSO | Strongly Accelerates | These solvents solvate the cation of the base (e.g., K⁺ in t-BuOK) but poorly solvate the anion (the base itself). This leaves the base highly reactive and available for proton abstraction, leading to a fast E2 reaction.[3] |
| Polar Protic | Water, Ethanol, Methanol | Strongly Decelerates | These solvents have acidic protons that form strong hydrogen bonds with the anionic base. This "solvent cage" stabilizes the base, lowering its energy and making it less reactive, thus slowing the reaction.[3] |
| Nonpolar | Hexane, Toluene, Benzene | Slightly Accelerates or No Effect | These solvents do not effectively dissolve ionic bases, leading to a heterogeneous mixture and often poor reactivity. However, if a soluble, non-ionic base (like DBU) is used, they can be effective as they do not hinder the base's reactivity. |
Q3: Is it possible for this compound to undergo a double elimination to form a diene?
A3: Yes, a double elimination is mechanistically possible and is a common reaction for vicinal dibromides.[7] This would involve the initial formation of 3-bromo-2,5-dihydrothiophene-1,1-dioxide, followed by a second elimination of HBr to form thiophene-1,1-dioxide.
Controlling Factors:
-
Stoichiometry of the Base: This is the most critical factor. Using approximately one equivalent of base should favor the mono-elimination product. Using two or more equivalents of a strong base will promote the double elimination.
-
Reaction Conditions: Harsher conditions, such as higher temperatures and longer reaction times, will increase the likelihood of the second elimination occurring.
To selectively obtain the mono-elimination product, carefully control the stoichiometry of the base (use ~1.0-1.1 equivalents) and monitor the reaction progress closely by TLC or GC-MS to stop the reaction once the starting material is consumed.
Experimental Protocol
Protocol: Synthesis of 3-bromo-2,5-dihydrothiophene-1,1-dioxide via E2 Elimination
This protocol describes a general procedure for the mono-dehydrobromination of this compound using potassium tert-butoxide in tetrahydrofuran (THF).
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the substrate (a concentration of 0.1-0.5 M is typical).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and minimize side reactions.
-
Base Addition: Slowly add solid potassium tert-butoxide (1.1 eq) to the stirred solution in portions over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with brine (1 x volume). This helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.
References
- LookChem. Cas 15091-30-2, this compound.
- St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.
- ChemicalBook. This compound(15091-30-2) MS spectrum.
- Guidechem. This compound 15091-30-2 wiki.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Organic Syntheses Procedure. 3-bromothiophene.
- Kyushu University Library Collections. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes.
- ChemicalBook. This compound | 15091-30-2.
- Benchchem. The Solubility and Stability of 3,4-Dibromohexane: A Technical Guide.
- PubMed. One-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2.
- Reaction Chemistry & Engineering (RSC Publishing).
- Benchchem. Application Notes and Protocols: Reaction of 3,4-Dibromohexane with Strong Bases.
- Info@plutusias.com.
- Chemistry LibreTexts. 11.
- Chemistry LibreTexts. 27.
- University of Westminster Library Search. Solvent effects and chemical reactivity.
- Elimin
- PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797.
- TCI AMERICA. This compound | 15091-30-2.
- Benchchem.
- Benchchem.
- Wikipedia. Solvent effects.
- Benchchem.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. edscl.in [edscl.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3,4-Dibromosulfolane
Welcome to the technical support center for the purification of 3,4-dibromosulfolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, offering explanations grounded in chemical principles and actionable protocols.
Identifying Common Impurities
Question: What are the most likely impurities in my crude this compound synthesized from 3-sulfolene and bromine?
Answer: The synthesis of this compound via the electrophilic addition of bromine to 3-sulfolene, particularly in a nucleophilic solvent like water or an alcohol, can lead to several byproducts. Understanding these potential impurities is the first step in devising an effective purification strategy.
Common Impurities:
-
Unreacted 3-Sulfolene: Incomplete bromination will leave residual starting material in your product mixture.
-
Bromohydrins: If the reaction is conducted in an aqueous solution, water can act as a nucleophile, attacking the intermediate bromonium ion. This results in the formation of a bromohydrin, a compound containing both a bromine atom and a hydroxyl group on adjacent carbons.[1]
-
Alkoxybromides: Similarly, if an alcohol (e.g., ethanol) is used as a solvent or is present, it can lead to the formation of an alkoxybromide impurity.
-
Over-brominated or Rearranged Products: While less common for this specific reaction, harsh conditions could potentially lead to the formation of other brominated species.
-
Polymeric Materials: Sulfones can be susceptible to polymerization under certain conditions, although this is less likely in this specific transformation.
Analytical Characterization:
To effectively identify these impurities, a combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Provides structural information to identify the desired product and any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities like residual solvents and some byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying non-volatile impurities.
Purification by Recrystallization
Question: My crude this compound is a discolored solid. What is the best way to purify it by recrystallization?
Answer: Recrystallization is a highly effective method for purifying solid compounds like this compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ethanol has been shown to be an effective solvent for recrystallizing similar brominated sulfones and is a good starting point.[2]
This protocol provides a step-by-step guide to recrystallizing this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present after all the this compound has dissolved, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any solid particulate matter.[2]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a low temperature.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Poor Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Concentrate the mother liquor by boiling off some of the solvent and attempt to recrystallize a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product as well.[2] |
Purification by Column Chromatography
Question: Recrystallization did not sufficiently purify my this compound. Can I use column chromatography?
Answer: Yes, column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation.
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Protocol for Column Chromatography:
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Select the Eluent: Start by determining a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elute and Collect: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes. You may need to gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.
-
Analyze Fractions: Monitor the separation by spotting the collected fractions onto TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Isolate the Product: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system; column was not packed properly. | Optimize the eluent system using TLC before running the column. Ensure the column is packed evenly without any cracks or air bubbles. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small amount of methanol can be added to the eluent. |
| Streaking on TLC | The sample is too concentrated; the compound is acidic or basic. | Dilute the sample before spotting on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
References
- Wikipedia. Sulfolene. [Link]
- YouTube. Haloalkanes 3.
- YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
- Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]
- University of California, Los Angeles.
- YouTube. How To Recrystallize A Solid. [Link]
- YouTube.
- NIST. Thiophene, tetrahydro-, 1,1-dioxide. [Link]
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Pearson. Predict the products of the following reactions. (e)
- Khan Academy.
- CORA.
- Reddit.
- Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]
- Studylib. Experiment #4. [Link]
- Chemguide. electrophilic addition - symmetrical alkenes and bromine. [Link]
Sources
Handling and storage to prevent 3,4-Dibromosulfolane degradation
Welcome to the technical support center for 3,4-Dibromosulfolane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its handling and storage. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent compound degradation.
Introduction to this compound Stability
This compound (CAS: 15091-30-2) is a valued reagent in synthetic chemistry.[1][2] Its utility is intrinsically linked to its purity and stability. Degradation not only reduces the effective concentration of the reagent but can also introduce impurities that may lead to undesirable side reactions, complicating downstream processes and data interpretation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical steps to mitigate degradation.
The stability of this compound is primarily influenced by three factors: temperature , pH (presence of bases or nucleophiles) , and light exposure . Understanding the interplay of these factors is critical for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at room temperature in a cool, dark, and dry place.[3] The container should be tightly sealed to prevent moisture ingress and exposure to light.[4] For long-term storage, refrigeration (2-8°C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation.
Q2: I observed a discoloration (yellowing) of my this compound solid. What could be the cause?
A2: Discoloration is a common indicator of degradation. This can be caused by prolonged exposure to light (photodegradation) or elevated temperatures. While slight discoloration may not significantly impact all applications, it suggests the presence of impurities. For sensitive reactions, it is advisable to use a fresh, pure sample.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for extended periods due to the increased risk of degradation, particularly in protic or basic solvents. If a stock solution is required, prepare it fresh in a dry, aprotic solvent and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Q4: What materials are compatible with this compound for storage and handling?
A4: Glass containers are ideal for storing this compound.[5] For handling, use stainless steel or Teflon-coated spatulas. Avoid contact with strong bases, reactive metals, and strong oxidizing agents.[6]
Q5: How does heat affect the stability of this compound?
A5: High temperatures can induce thermal decomposition. The parent compound, sulfolane, is stable up to approximately 220°C, above which it decomposes to sulfur dioxide and polymeric materials.[4] The presence of bromine atoms in this compound may lower this decomposition temperature. When heated to decomposition, it emits toxic fumes of bromide and sulfur oxides.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low reaction yield or incomplete reaction | Degradation of this compound leading to lower active reagent concentration. | 1. Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. Consider analytical verification (e.g., NMR, GC-MS) if purity is in doubt. 2. Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous conditions if moisture-sensitive reagents are involved. Avoid excessive heating. |
| Formation of unexpected byproducts | Presence of degradation products in the this compound starting material or in-situ degradation during the reaction. | 1. Purify the Reagent: If degradation is suspected, recrystallization may be an option, though using a fresh batch is preferable. 2. Control Reaction pH: If the reaction medium is basic, consider the possibility of elimination reactions. A non-nucleophilic base might be a suitable alternative if proton scavenging is the only requirement. |
| Inconsistent results between experiments | Variable degradation of this compound due to inconsistent handling or storage. | 1. Standardize Handling Procedures: Ensure all users follow the same protocols for storing and handling the reagent. 2. Aliquot the Reagent: For frequently used reagents, consider aliquoting into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere. |
| Visible degradation of the solid (clumping, discoloration) | Exposure to moisture, light, or heat. | 1. Improve Storage: Store in a desiccator in a dark, temperature-controlled environment. 2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere. |
In-Depth Technical Insights: Degradation Pathways
Understanding the potential chemical degradation pathways of this compound is crucial for troubleshooting and prevention. The primary routes of degradation are base-mediated elimination and nucleophilic substitution.
Base-Mediated Elimination
As a vicinal dibromide, this compound is susceptible to double dehydrobromination in the presence of a strong base, leading to the formation of a thiophene-1,1-dioxide derivative. This E2 elimination reaction is a significant degradation pathway.[8][9][10]
Experimental Protocol: Monitoring Base-Mediated Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., deuterated acetonitrile for NMR analysis).
-
Initiate Degradation: Add a stoichiometric amount of a non-nucleophilic strong base (e.g., DBU).
-
Monitor Reaction: Acquire NMR spectra at regular intervals to observe the disappearance of the this compound signals and the appearance of new peaks corresponding to the elimination product.
-
Analysis: The rate of degradation can be quantified by integrating the respective peaks over time.
Caption: Base-mediated elimination pathway of this compound.
Nucleophilic Substitution
The carbon atoms bonded to the bromine atoms in this compound are electrophilic and can be attacked by nucleophiles. This can occur via S_N_1 or S_N_2 mechanisms, leading to the replacement of one or both bromine atoms.[11][12][13][14][15] Water, if present, can act as a nucleophile, leading to hydrolysis products.
Caption: Overview of this compound degradation pathways.
Photodegradation
Analytical Methods for Degradation Assessment
To quantitatively assess the stability of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[1][7][17]
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, samples of this compound should be subjected to forced degradation (e.g., heat, acid, base, oxidation, light). The method must be able to resolve the intact drug from all degradation products.[18][19][20]
-
Validation: The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and range.
References
- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information.
- ChemScene. (n.d.). Safety Data Sheet.
- Guidechem. (n.d.). This compound 15091-30-2 wiki.
- Apollo Scientific. (2023). SAFETY DATA SHEET.
- University of Waterloo. (2025). Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples. UWSpace.
- CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes.
- Stratus Engineering, Inc. (n.d.). Extraction Unit Sulfolane Solvent Regeneration.
- MDPI. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review.
- Santa Cruz Biotechnology. (n.d.). Sulfolane.
- Google Patents. (n.d.). US3396090A - Recovery of sulfolane by distillation with pre-vaporization.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
- MDPI. (2021). Photocatalytic Degradation of Sulfolane Using a LED-Based Photocatalytic Treatment System.
- Washington State University. (n.d.). Halogenated Solvents.
- Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
- Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2022). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?.
- Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- Organic Chemistry Class Notes. (n.d.). Preparation of Alkynes: Elimination Reactions of Dihalides.
- PubMed. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH.
- Sumitomo Seika. (n.d.). Polar solvent (sulfone compounds) Sulfolane.
- JoVE. (2025). Video: Preparation of Alkynes: Dehydrohalogenation.
- OpenAlex. (n.d.). Photocatalytic Degradation of Sulfolane Using a LED-Based Photocatalytic Treatment System.
- ResearchGate. (n.d.). Photocatalytic degradation of sulfolane by TiO2 in multiple cycles.
- National Institutes of Health. (n.d.). Sulfolane | C4H8O2S | CID 31347. PubChem.
- DESWATER. (n.d.). Degradation of sulfolane in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
- Wikipedia. (n.d.). Sulfolane.
- Food Technology and Biotechnology. (n.d.). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio.
- PubMed. (2008). Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products.
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- PubMed. (n.d.). Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products.
- Journal of the American Chemical Society. (n.d.). α-Bromosulfones1.
- PubMed. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater.
- Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U. (n.d.).
- MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
- ResearchGate. (2025). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products.
- Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. (n.d.).
- National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.
- ResearchGate. (n.d.). Structure of sulfolane with (a) hydrophilic and hydrophobic parts (b)....
- YouTube. (2018). Stability Indicating Methods.
- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
- IJCRT.org. (2023). Stability Indicating Assay Method.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- MDPI. (n.d.). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies.
- Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
Sources
- 1. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 4. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 16. US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents [patents.google.com]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ijcrt.org [ijcrt.org]
Technical Support Center: Moisture Sensitivity in 3,4-Dibromosulfolane Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,4-Dibromosulfolane. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical issue of moisture sensitivity in reactions involving this versatile reagent. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Understanding the Core Issue: Why is this compound Moisture-Sensitive?
This compound is a sulfone derivative whose reactivity is largely dictated by the two bromine atoms on the tetrahydrothiophene dioxide core.[1] The electron-withdrawing nature of the sulfone group (SO₂) enhances the electrophilicity of the carbon atoms to which the bromine atoms are attached. This makes the compound susceptible to nucleophilic attack, and one of the most ubiquitous nucleophiles in a laboratory environment is water (H₂O).
The presence of moisture can initiate undesirable side reactions, primarily hydrolysis and elimination, which compete with your desired chemical transformation. These side reactions consume the starting material, generate impurities that can complicate purification, and ultimately lead to lower yields or complete reaction failure. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for success.[2][3]
Potential Degradation Pathways with Moisture
The following diagram illustrates the probable reactions of this compound in the presence of water, leading to the formation of undesired byproducts.
Caption: Potential moisture-induced degradation pathways for this compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and use of this compound.
Q1: How should I properly store this compound to ensure its stability?
A: Proper storage is the first line of defense against moisture-induced degradation. This compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] For long-term storage or for researchers working with highly sensitive downstream applications, storing the reagent inside a desiccator or a glovebox with an inert atmosphere (Nitrogen or Argon) is highly recommended.[4]
Q2: My reaction yield is consistently low. Could moisture be the culprit?
A: Absolutely. Low yield is one of the most common symptoms of moisture contamination.[2] Water can react with this compound, consuming it in non-productive pathways as illustrated above. Furthermore, the hydrobromic acid (HBr) generated as a byproduct can catalyze other unwanted side reactions, further reducing the yield of your target molecule.
Q3: What are the consequences of using a solvent that has not been rigorously dried?
A: Using a solvent directly from a manufacturer's bottle, even if labeled as "anhydrous," is a significant risk for moisture-sensitive reactions. These solvents can absorb atmospheric moisture over time, especially after the bottle has been opened.[3] The consequences include:
-
Reaction Failure: Sufficient water can completely consume the starting material before the desired reaction can occur.
-
Formation of Impurities: Hydrolysis and elimination byproducts will be formed, complicating the purification process.
-
Irreproducibility: Results will vary from one experiment to the next depending on the exact water content of the solvent used.
Q4: Can I visually identify if my this compound has been compromised by moisture?
A: While there may not always be obvious visual cues, signs of degradation can include a change in the appearance of the solid from a white crystalline powder to a discolored or clumpy material.[5] However, the absence of these signs does not guarantee the absence of moisture contamination. The most reliable confirmation of purity is through analytical methods such as melting point analysis (a broad or depressed melting point suggests impurity) or spectroscopic analysis (e.g., ¹H NMR) prior to use.
Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and resolving problems encountered during reactions with this compound.
| Observed Problem | Primary Suspected Cause | Diagnostic Steps & Corrective Actions |
| Low or No Product Yield | Moisture Contamination of Reagents/System. [2] | 1. Verify Solvent Anhydrousness: Use freshly dried and distilled solvents or purchase high-quality anhydrous solvents packaged under inert gas (e.g., AcroSeal™ or Sure/Seal™ bottles).[3][4] 2. Dry Glassware Rigorously: Oven-dry all glassware at >125°C overnight or flame-dry under vacuum immediately before use to remove adsorbed water.[6] 3. Implement Inert Atmosphere: Assemble the reaction apparatus while hot and flush with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.[6] |
| Appearance of Unexpected Byproducts in Analysis (NMR, LC-MS) | Hydrolysis or Elimination Reactions. | 1. Characterize Byproducts: Attempt to identify the mass and structure of the impurities. Common byproducts may include bromosulfolene (M-HBr) or hydroxy-substituted sulfolanes (M-Br+OH). 2. Review Reaction Setup: Scrutinize your procedure for any potential points of moisture entry. Was the starting material properly stored? Was the inert gas line dried? Was the septum on the reaction vessel intact? 3. Purify Starting Material: If the this compound is old or has been improperly stored, consider purifying it by recrystallization before use. |
| Inconsistent Results / Poor Reproducibility | Variable Water Content Between Experiments. | 1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for all moisture-sensitive reactions. 2. Use a Control Reaction: Run a small-scale, well-established reaction with this compound where the outcome is known. If this control fails, it points to a systemic issue with your reagents or technique. 3. Document Everything: Keep meticulous records of solvent batches, reagent age, and experimental conditions to help identify patterns in failures. |
| Reaction Fails to Initiate or Proceeds Sluggishly | Deactivation of Reagents or Catalysts by Moisture. | 1. Check Other Reagents: Moisture can also deactivate other components in your reaction, such as organometallic reagents (e.g., Grignard, organolithiums) or certain catalysts.[3] 2. Handle Reagents in a Glovebox: For extremely sensitive reactions, performing all manipulations inside a glovebox provides the most robust protection against moisture.[4] |
Validated Experimental Protocols
Adhering to rigorous experimental protocols is essential for success. The following workflows are designed to serve as self-validating systems to minimize moisture contamination.
Protocol 1: Preparing Solvents for Moisture-Sensitive Reactions
Many reactions fail due to improperly dried solvents. The choice of drying agent is critical and depends on the solvent.
| Solvent | Recommended Primary Drying Agent | Notes & Cautions |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under nitrogen. The blue/purple color of the ketyl radical indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill under nitrogen. Avoid using sodium, as it can be dangerously reactive with halogenated solvents. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir for 24 hours and distill. Repeat if necessary. |
| Toluene | Sodium/Benzophenone | Distill under an inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å) | Use freshly activated molecular sieves. Stir for 24-48 hours, then distill under reduced pressure. |
Protocol 2: Workflow for Setting Up an Anhydrous Reaction
This workflow provides a step-by-step guide for setting up a reaction under a controlled inert atmosphere.
Caption: Standard workflow for setting up a moisture-sensitive reaction.
References
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Donald, J. R., & Fray, M. J. (2015). 3-Sulfolenes and Their Derivatives: Synthesis and Applications. Synthesis, 47(22), 3539-3558.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Chem-Impex. (n.d.). Butadiene sulfone.
- ChemicalBook. (2025). This compound | 15091-30-2.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- LookChem. (n.d.). Cas 15091-30-2,this compound.
- Wikipedia. (n.d.). Sulfolene.
- Guidechem. (n.d.). This compound 15091-30-2 wiki.
- TCI AMERICA. (n.d.). This compound | 15091-30-2.
- ResearchGate. (n.d.). Chemical and physical properties of sulfolane.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- PubChem. (n.d.). Sulfolane.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
Technical Support Center: In-Process Controls for 3,4-Dibromosulfolane Synthesis
Welcome to the technical support guide for the synthesis of 3,4-Dibromosulfolane. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning to undertake this synthesis. The successful and reproducible synthesis of this compound hinges on vigilant monitoring and control of the reaction as it progresses. This guide provides in-depth, field-proven insights into the critical in-process controls (IPCs), offering detailed analytical protocols and troubleshooting solutions to common challenges encountered during the procedure.
Section 1: Core Principles & Synthesis Workflow
The synthesis of this compound is most commonly achieved via the electrophilic bromination of 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide).[1] This reaction involves the addition of a bromine source across the carbon-carbon double bond of the sulfolene ring. While seemingly straightforward, the reaction's success is governed by several critical parameters that can influence yield, purity, and the formation of undesirable byproducts.
Effective in-process controls are not merely checkpoints; they are a self-validating system that provides a real-time understanding of the reaction's trajectory. By implementing the controls outlined below, you can ensure batch-to-batch consistency and a high-quality final product.
Caption: High-level workflow for this compound synthesis with integrated IPC points.
Section 2: Frequently Asked Questions - Reaction Monitoring
This section addresses common questions regarding the real-time analysis of the bromination reaction.
Q1: What are the most effective analytical techniques for monitoring the synthesis of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive understanding of the reaction's progress. The primary techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]
-
TLC is invaluable for rapid, qualitative "snapshots" at the bench to quickly assess the consumption of the starting material.[2]
-
GC-MS is highly effective for both qualitative and quantitative analysis, allowing for the separation and identification of the starting material, product, and volatile impurities.[3][5] It is often a preferred method for sulfolane derivatives.[6]
-
HPLC can also be used for quantitative analysis, particularly for less volatile byproducts, offering robust and reproducible data.[3]
-
¹H NMR Spectroscopy provides unambiguous structural information, confirming the disappearance of starting material and the formation of the desired product.[4][7]
Q2: How can I use Thin-Layer Chromatography (TLC) for a quick progress check?
TLC is a fast and economical tool for visualizing the progress of the reaction. The key is to compare the reaction mixture against the starting material (SM).
-
Principle: 3-sulfolene is more polar than the resulting this compound. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot in a suitable solvent system.
-
Execution: Spot three lanes on a silica gel plate: the 3-sulfolene starting material (SM), the reaction mixture (RXN), and a co-spot (both SM and RXN in the same lane).[2] The reaction is nearing completion when the SM spot in the RXN lane becomes faint or disappears entirely.[2]
Q3: What specific changes should I look for in the ¹H NMR spectrum to confirm product formation?
The conversion of 3-sulfolene to this compound results in distinct and easily identifiable changes in the ¹H NMR spectrum.
-
Disappearance of Starting Material Signals: The most obvious change is the disappearance of the sharp singlet corresponding to the two vinyl protons (C=C-H) of 3-sulfolene, typically found around δ 6.0-6.5 ppm. The signal for the allylic protons (~δ 3.8-4.0 ppm) will also disappear.
-
Appearance of Product Signals: New signals will appear corresponding to the protons in the this compound product. You should expect to see new multiplets in the region of δ 4.5-5.0 ppm for the C-H protons now attached to the carbons bearing the bromine atoms, and signals for the other ring protons between δ 3.0-4.0 ppm.
Q4: For rigorous quality control, which is better: GC-MS or HPLC?
The choice depends on the specific impurities you expect and your available equipment.
-
GC-MS is generally superior for this specific analysis. Sulfolane and its derivatives are often analyzed by GC.[5][8][9][10] The mass spectrometer detector provides definitive identification of byproducts, which is crucial for understanding side reactions.[3]
-
HPLC-UV is a robust alternative. It is excellent for routine quantitative monitoring of the starting material and product. However, if potential byproducts do not have a strong UV chromophore, they may be difficult to detect.
Section 3: Troubleshooting Guide - Common Synthesis Issues
Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common problems.
Caption: Troubleshooting decision tree for common this compound synthesis issues.
Issue 1: Incomplete Reaction
-
Symptom: Your IPC analysis (TLC, GC-MS) shows a significant amount of 3-sulfolene remaining after the planned reaction duration.
-
Causality & Resolution: This is typically an issue of kinetics or stoichiometry. The activation energy barrier is not being overcome efficiently, or there is not enough of a key reagent to drive the reaction to completion.
| Possible Cause | Scientific Rationale | Recommended Action |
| Insufficient Brominating Agent | The stoichiometry is limiting. If less than a full equivalent of Br₂ (or other Br⁺ source) is available, the reaction will stop once it is consumed. | Carefully check initial calculations and measurements. If confirmed to be sub-stoichiometric, a small, controlled addition of the brominating agent can be made while monitoring. |
| Low Reaction Temperature | Electrophilic additions require sufficient thermal energy to overcome the activation energy. If the temperature is too low, the reaction rate will be impractically slow. | Ensure the reaction is being maintained at the target temperature. If the reaction has stalled, consider increasing the temperature by 5-10 °C and continue to monitor via IPC. |
| Degraded Brominating Agent | Bromine can be lost to evaporation, and other agents like N-Bromosuccinimide (NBS) can degrade over time if not stored properly. | Use a fresh bottle of the brominating agent or titrate the solution to confirm its concentration before use. |
Issue 2: Formation of Unexpected Byproducts
-
Symptom: Your chromatographic analysis reveals significant peaks or spots that correspond to neither the starting material nor the desired product.
-
Causality & Resolution: This indicates that one or more side reactions are occurring at a competitive rate. The key is to identify the impurity and adjust conditions to disfavor its formation pathway.
| Possible Cause | Scientific Rationale | Recommended Action |
| Hydroxylated Impurity | If a nucleophilic solvent (e.g., water, methanol) is present, it can attack the cyclic bromonium ion intermediate, competing with the bromide ion.[11][12] This leads to the formation of 3-bromo-4-hydroxysulfolane. | Crucial: Ensure all reagents and solvents are anhydrous. Use an inert, aprotic solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride.[13] |
| Radical Reaction Products | UV light can initiate radical chain reactions, leading to bromination at the allylic position of 3-sulfolene rather than addition across the double bond.[14] | Conduct the reaction in the dark by using an amber glass flask or by wrapping the reaction vessel in aluminum foil.[13] |
| Over-bromination | Using a large excess of the brominating agent or allowing the reaction to proceed for too long under harsh conditions can lead to further bromination on the sulfolane ring. | Maintain strict stoichiometric control (target 1.0 equivalent of Br₂). Add the brominating agent slowly and monitor the reaction closely, quenching it promptly upon completion. |
Section 4: Protocols for Key In-Process Controls
Protocol 1: TLC Monitoring
This protocol is for the rapid, qualitative assessment of the reaction progress.[2]
-
Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexanes) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).
-
Spot the Plate:
-
SM Lane: Dissolve a tiny amount of 3-sulfolene in a solvent like ethyl acetate. Use a capillary spotter to apply a small spot on the 'SM' mark.
-
RXN Lane: Withdraw a small aliquot of the reaction mixture with a capillary spotter and spot it on the 'RXN' mark.
-
CO Lane: Apply a spot of the starting material first, then carefully apply a spot of the reaction mixture directly on top of it.
-
-
Develop & Visualize: Place the plate in the equilibrated chamber. Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front. Visualize the spots using a UV lamp and/or by staining with a potassium permanganate dip.
Protocol 2: GC-MS Analysis
This protocol is for the quantitative analysis of reaction conversion and impurity profiling.[3][6]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) that contains an internal standard (e.g., dodecane).
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.
-
-
Typical GC-MS Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of ~1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Analysis: The starting material, 3-sulfolene, will have a shorter retention time than the heavier, less volatile product, this compound. Integrate the peak areas and compare them to the internal standard to quantify the components. The mass spectrum will confirm the identity of each peak.
Section 5: Data Summary Tables
For reproducible results, key parameters must be controlled within defined ranges.
Table 1: Key Reaction Parameters and Control Ranges
| Parameter | Recommended Range | Rationale |
| 3-Sulfolene:Bromine Molar Ratio | 1 : 1.0 - 1.05 | Prevents incomplete reaction while minimizing over-bromination side products. |
| Reaction Temperature | 20 - 30 °C | Provides a balance between a reasonable reaction rate and minimizing side reactions. Lower temperatures may be used but will extend reaction time. |
| Solvent | Anhydrous Dichloromethane | Inert, aprotic solvent that prevents participation in the reaction mechanism. |
| Light Conditions | Dark (Amber flask/foil) | Prevents initiation of unwanted radical bromination pathways.[13] |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Must be confirmed by IPC monitoring. |
Table 2: Typical Spectroscopic Data for Key Compounds
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key Mass Spec (m/z) Fragments |
| 3-Sulfolene | 118.15[1] | ~6.2 (s, 2H, vinyl), ~3.9 (s, 4H, allylic) | 118 (M⁺), 54 (M⁺ - SO₂) |
| This compound | 277.96[15] | ~4.8 (m, 2H, CH-Br), ~3.5 (m, 4H, CH₂) | 278 (M⁺), 199/197 (M⁺ - Br), 135/133, 53[15] |
Section 6: References
-
Technical Support Center: Monitoring the Bromination of 3',5'-Diacetoxyacetophenone. Benchchem. Available at:
-
Headley, J. V., & Peru, K. M. (2004). A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 39(8), 1929-1946. Available at: [Link]
-
A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. ResearchGate. Available at: [Link]
-
Technical Support Center: Monitoring 3-Bromoquinoline Reactions. Benchchem. Available at:
-
Pourhosseini, S., et al. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Toxics, 11(12), 992. Available at: [Link]
-
Bromination of Acetone. Truman ChemLab. (2013). Available at: [Link]
-
Sulfolane Analysis in Environmental Samples: A Critical Review. ResearchGate. (2023). Available at: [Link]
-
On-line reaction monitoring of a controlled reaction for dibromination of methyl (E)-cinnamate by NMR. ResearchGate. Available at: [Link]
-
Mathews, J. M., et al. (2019). Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS. Journal of Analytical Toxicology, 43(8), 649-655. Available at: [Link]
-
Sulfolene. Wikipedia. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Available at: [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Available at: [Link]
-
Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. PubChem. Available at: [Link]
-
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013). Available at: [Link]
Sources
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. stolaf.edu [stolaf.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Bromination - Wordpress [reagents.acsgcipr.org]
- 15. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,4-Dibromosulfolane and 3,4-Dichlorosulfolane Reactivity for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a research program. Halogenated sulfolanes, in particular, offer a unique combination of a rigid five-membered ring structure and reactive sites amenable to a variety of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 3,4-Dibromosulfolane and 3,4-Dichlorosulfolane. By examining their performance in hallmark reactions and considering their potential as biocidal agents, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Structural and Electronic Landscape of Dihalogenated Sulfolanes
This compound and 3,4-dichlorosulfolane share a common sulfolane (tetrahydrothiophene-1,1-dioxide) backbone, a structure known for its high polarity and thermal stability. The key distinction lies in the halogen substituents at the 3 and 4 positions. This seemingly subtle difference has profound implications for the reactivity of these molecules, primarily governed by two fundamental factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group).
The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond. This fundamental principle of organic chemistry dictates that bromide is a better leaving group than chloride.[1][2] Consequently, reactions involving the cleavage of the C-X bond are generally expected to proceed more readily for this compound. The strongly electron-withdrawing nature of the sulfone group further influences reactivity by inductively withdrawing electron density from the C-H and C-X bonds, impacting both substitution and elimination pathways.[3]
Comparative Reactivity in Key Organic Transformations
The utility of 3,4-dihalogenated sulfolanes is largely defined by their propensity to undergo nucleophilic substitution and elimination reactions. Understanding the nuances of their behavior in these transformations is crucial for their effective application in synthesis.
Nucleophilic Substitution (S_N2) Reactions
Bimolecular nucleophilic substitution (S_N2) reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups.[4] The rate of an S_N2 reaction is highly dependent on the nature of the leaving group.[4]
Expected Reactivity:
Based on the superior leaving group ability of bromide, This compound is predicted to exhibit significantly higher reactivity in S_N2 reactions compared to 3,4-dichlorosulfolane . The rate of reaction for alkyl bromides in S_N2 reactions is generally much faster than that for the corresponding alkyl chlorides.[1]
Experimental Validation Workflow:
To empirically validate this predicted reactivity difference, a competitive S_N2 reaction can be designed. A common method involves the Finkelstein reaction, where a halide is displaced by another.
Sources
The Evolving Landscape of Sulfones in Synthesis: A Comparative Guide to Sulfolane and Its Derivatives
For decades, the selection of a solvent has been a critical decision in chemical synthesis, capable of dictating reaction rates, yields, and even mechanistic pathways. Among the pantheon of dipolar aprotic solvents, sulfolane (tetrahydrothiophene-1,1-dioxide) has carved out a significant niche due to its remarkable thermal and chemical stability.[1][2] This guide offers an in-depth comparative analysis of sulfolane and its alkylated derivatives, providing researchers, chemists, and drug development professionals with the technical insights and experimental data needed to make informed decisions in their synthetic endeavors. We will move beyond a simple recitation of facts to explore the causal relationships between solvent structure, properties, and performance in key organic transformations.
Physicochemical Properties: A Comparative Overview
The utility of sulfolane and its derivatives is rooted in their unique physical and chemical properties. The parent compound, sulfolane, is a high-boiling, highly polar aprotic solvent.[1] The introduction of alkyl substituents, as seen in 3-methylsulfolane and 2,4-dimethylsulfolane, modifies these properties in predictable ways. Most notably, the methylation disrupts the crystal lattice, significantly lowering the melting point and extending the liquid range to lower temperatures—a considerable practical advantage in the laboratory.[3]
| Property | Sulfolane | 3-Methylsulfolane | 2,4-Dimethylsulfolane | Reference(s) |
| CAS Number | 126-33-0 | 872-93-5 | 1003-78-7 | [4][5][6] |
| Molecular Formula | C₄H₈O₂S | C₅H₁₀O₂S | C₆H₁₂O₂S | [4][5][6] |
| Molecular Weight | 120.17 g/mol | 134.20 g/mol | 148.22 g/mol | [4][5][6] |
| Melting Point | 27.5 °C | 0.5 °C | -3 °C | [1][3][7] |
| Boiling Point | 285 °C | 276 °C | 280-281 °C (dec.) | [2][3][7] |
| Density (at 20-25°C) | 1.261 g/mL | 1.19 g/mL | 1.136 g/mL | [2][3][8] |
| Dipole Moment (μ, D) | 4.8 D | Est. ~4.7 D | Est. ~4.6 D | [9] |
| Dielectric Constant (ε) | 43.3 | Est. ~35-40 | Est. ~30-35 | [9] |
Estimated values for derivatives are based on trends observed in similar substituted cyclic compounds.
Synthesis of Sulfolane and Its Derivatives
The industrial synthesis of sulfolane is a well-established two-step process. It begins with the cheletropic reaction of butadiene and sulfur dioxide to form 3-sulfolene. This intermediate is then hydrogenated, typically using a Raney nickel or Ni-B/MgO catalyst, to yield sulfolane.[4][10]
Alkylated derivatives such as 2,4-dimethylsulfolane are synthesized via a similar pathway, starting with the appropriately substituted diene (in this case, 2,4-dimethyl-1,3-butadiene) and following the same cycloaddition and subsequent hydrogenation steps.[11][12]
Caption: General synthesis pathways for sulfolane and its alkylated derivatives.
Comparative Analysis in Key Synthetic Applications
The true measure of a solvent's utility lies in its performance in chemical reactions. While direct, side-by-side comparative studies of sulfolane and its derivatives in many synthetic transformations are not abundant in the literature, we can extrapolate performance based on their physicochemical properties and existing data.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are profoundly influenced by the solvent. A suitable solvent must dissolve the reactants and, crucially, stabilize the charged intermediate known as the Meisenheimer complex. The high polarity and dielectric constant of sulfolane make it an excellent choice for this purpose, comparable in efficacy to DMSO.[1][9] It effectively solvates the cation, thereby increasing the nucleophilicity of the corresponding anion.[1]
The lower polarity of 3-methylsulfolane and 2,4-dimethylsulfolane may slightly decrease their ability to stabilize the Meisenheimer complex compared to the parent sulfolane, potentially leading to marginally slower reaction rates. However, their lower melting points offer a significant practical advantage, allowing reactions to be run at or below room temperature without the need for heating to melt the solvent.
Caption: Role of sulfolane in stabilizing the Meisenheimer complex in SNAr reactions.
Experimental Protocol: SNAr Fluorination (Halex Reaction)
This protocol describes a typical Halex (halogen exchange) reaction, where sulfolane's high boiling point and stability are paramount.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 eq).
-
Solvent Addition: Add anhydrous sulfolane (5 mL per 1 g of substrate) to the flask. The high boiling point of sulfolane (285 °C) allows for the high reaction temperatures often required for fluorinating deactivated aromatic chlorides.[13]
-
Reaction Setup: Heat the suspension to 150 °C under a steady stream of nitrogen to ensure anhydrous conditions.
-
Substrate Addition: Add the chloroaromatic substrate (1.0 eq), for example, 2-cyano-benzene-1-sulfonyl fluoride.
-
Reaction: Increase the temperature to 220-250 °C and maintain for 4-8 hours. The progress of the reaction can be monitored by GC-MS. The high thermal stability of sulfolane is critical here, as many other aprotic polar solvents would decompose.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and filter to remove inorganic salts. The filtrate is then washed with water to remove the sulfolane. The product can be isolated from the organic layer by distillation or crystallization.
Diels-Alder Reactions
The sulfolene/sulfolane system plays a unique dual role in Diels-Alder chemistry. 3-Sulfolene, the precursor to sulfolane, is a stable, crystalline solid that, upon heating, undergoes a retro-cheletropic reaction to release sulfur dioxide and generate 1,3-butadiene in situ.[14][15] This avoids the need to handle gaseous and volatile dienes. Substituted sulfolenes, such as 2,4-dimethyl-3-sulfolene, can be used to generate the corresponding substituted dienes for more complex cycloadditions.[12]
Caption: Workflow for a Diels-Alder reaction using 3-sulfolene as an in-situ diene source.
Experimental Protocol: Diels-Alder Reaction of in situ Butadiene and Maleic Anhydride
This protocol is adapted from a common undergraduate organic chemistry experiment that beautifully demonstrates the utility of 3-sulfolene.[14][15]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, combine 3-sulfolene (5.0 g, 42.3 mmol) and maleic anhydride (2.5 g, 25.5 mmol).
-
Solvent: Add 10 mL of anhydrous xylene. The solvent facilitates heat transfer and dissolves the reactants.
-
Reaction: Gently heat the mixture in a heating mantle. As the temperature approaches the boiling point of xylene (~140 °C), the 3-sulfolene will begin to decompose, releasing SO₂ gas and forming 1,3-butadiene.[14] The butadiene is immediately trapped by the maleic anhydride in a Diels-Alder reaction.
-
Reflux: Maintain a gentle reflux for 30-45 minutes.
-
Isolation: Allow the flask to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the product, cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Purification: Collect the white crystals by vacuum filtration and wash with a small amount of cold petroleum ether to remove any remaining xylene. The yield is typically high.
Cationic and Radical Polymerization
Recent studies have shown that sulfolane is not merely an inert medium for polymerization but can actively participate in accelerating reaction rates. In the cationic ring-opening polymerization (CROP) of 2-oxazolines, sulfolane was found to significantly increase the propagation rate constant compared to standard solvents like acetonitrile.[8] This acceleration is attributed to an increase in the frequency factor of the reaction, while the activation energy remains largely unaffected.[8]
Similarly, in atom transfer radical polymerization (ATRP), sulfolane has been demonstrated to be an efficient and universal solvent for a variety of monomers, achieving polymerization rates comparable to those in DMSO.[7] The high polarity of sulfolane likely aids in the dissolution of the copper catalyst complex and the growing polymer chains.
Industrial Significance: Aromatic Extraction
Beyond the research lab, sulfolane is a workhorse solvent in the petrochemical industry, primarily for the extraction of aromatic compounds (benzene, toluene, and xylene - BTX) from hydrocarbon mixtures.[3][16] The UOP Sulfolane process and the Shell Sulfinol process are two prominent examples of its large-scale application.
-
UOP Sulfolane Process: This process uses sulfolane's high selectivity for aromatics to separate them from aliphatic hydrocarbons via liquid-liquid extraction and extractive distillation.[3][17] The high boiling point and thermal stability of sulfolane are key to its efficiency and recyclability in this process.[3]
-
Shell Sulfinol Process: This process utilizes a mixture of an alkanolamine, water, and sulfolane to remove acidic gases (H₂S, CO₂, mercaptans) from natural gas streams.[18] Sulfolane acts as a physical solvent, enhancing the absorption of organic sulfur compounds.[18]
In these applications, derivatives like 3-methylsulfolane and 2,4-dimethylsulfolane have been investigated as they offer a different balance of selectivity and solvency, which can be advantageous depending on the specific composition of the hydrocarbon feed.
Conclusion: Choosing the Right Sulfone
The choice between sulfolane and its alkylated derivatives is a classic case of balancing properties to suit a specific application.
-
Sulfolane remains the solvent of choice when maximum polarity, a high dielectric constant, and extreme thermal stability are required. Its high melting point is a drawback that often necessitates heated reaction setups.
-
3-Methylsulfolane and 2,4-Dimethylsulfolane are excellent alternatives when a wider liquid range is needed. Their significantly lower melting points make them far more convenient for reactions conducted at or below ambient temperature. This convenience comes at the cost of slightly lower polarity, which may marginally affect the rates of reactions that rely heavily on solvent stabilization of charged intermediates.
As the drive for more efficient and robust synthetic methodologies continues, the sulfolane family of solvents will undoubtedly play an increasingly important role. By understanding the subtle yet significant differences between these derivatives, researchers can unlock new possibilities in synthesis design and execution.
References
- BenchChem. (2025). Potential applications of 2,4-Dimethylsulfolane in organic chemistry.
- Zhang, Y., & Zheng, S. (2016). Mechanistic insights into Diels-Alder reactions in natural product biosynthesis. Current Opinion in Chemical Biology, 35, 117-123.
- Stoodt, T. J., & Negiz, A. (n.d.). UOP Sulfolane Process. Scribd.
- Hoogenboom, R., et al. (2015). Sulfolane as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines. Macromolecules, 48(17), 6078–6086.
- Anastasaki, A., et al. (2014). Sulfolane: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride. Journal of the American Chemical Society, 136(4), 1141–1149.
- BenchChem. (2025). Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers.
- Global Specialty Chemical Co. (n.d.). REACTION SOLVENT.
- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
- UOP. (n.d.). UOP SULFOLANE PROCESS.
- Shell Global Solutions. (2004).
- Khan, A., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Molecules, 29(20), 4849.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, Sulfolane.
- Jessen, C., et al. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273–1278.
- Chevron Phillips Chemical. (n.d.). Sulfolane.
- Ali, M. A., & Hamid, H. (1996). Comparative Study of Solvents for the Extraction of Aromatics from Naphtha. Energy Sources, 18(1), 65-84.
- Habaki, H., et al. (2012). Aromatics Extraction with Sulfolane from Reformate Gasoline-Measurement of Liquid-liquid Equilibrium and Extraction Rate. Journal of Chemical Engineering of Japan, 45(10), 823-829.
- Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube.
- Ohtawa, M., et al. (2020). Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones. Chemical Science, 11(23), 5969–5974.
- Restrepo, A., et al. (2021). New Insights into the (A)
- University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane.
- Cope, A. C., & Ciganek, E. (1963).
- Speight, J. G. (2019). Natural Gas (2nd ed.). Gulf Professional Publishing.
- Grzesik, M., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3677.
- Patel, P., et al. (2016). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering, 5(4).
- Haas, A., & Lieb, M. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA, 39(5), 134-149.
- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- Friedel-Crafts Alkyl
- University of Michigan. (n.d.).
- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
- The Friedel-Crafts Reaction. (2014).
- Matsumoto, A., et al. (2023). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 15(4), 939.
- Beyond Benign. (2011).
- van der Puy, M. (1989). Preparation of 2-Fluorobenzonitrile. Organic Syntheses, 67, 169.
- Habaki, H., et al. (2012). Aromatics Extraction with Sulfolane from Reformate Gasoline-Measurement of Liquid-liquid Equilibrium and Extraction Rate. Journal of Chemical Engineering of Japan, 45(10), 823-829.
- Buncel, E., et al. (2000). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2301-2306.
- Wang, Y., et al. (2021). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70483, 2,4-Dimethylsulfolane.
- TCI Chemicals. (2025). Development of Easy-to-handle and Useful Fluorine-introducing Reagents. TCIMAIL No. 198.
- SNAr Solvents and Reagents. (n.d.). Wordpress.
- E. I. Du Pont De Nemours and Company. (1998). Process for preparing fluorinated beta-sultones. U.S.
- Wang, Z., et al. (2020).
- Um, I.-H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 8(48), 27367–27374.
- Li, H., et al. (2016). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 18(10), 3028-3035.
- Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3954-3960.
- Apeloig, Y., et al. (1997). Grignard reaction with chlorosilanes in THF: a kinetic study. Organometallics, 16(14), 3098–3107.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into Diels-Alder reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dimethylsulfolane | C6H12O2S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfolane as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 16. cpchem.com [cpchem.com]
- 17. UOP SULFOLANE PROCESS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 18. netl.doe.gov [netl.doe.gov]
Introduction: The Structural Challenge of Substituted Sulfolanes
An In-Depth Comparative Guide to the Spectroscopic Analysis of 3,4-Dibromosulfolane Derivatives
This compound and its derivatives represent a significant class of heterocyclic compounds. The sulfolane (tetrahydrothiophene-1,1-dioxide) scaffold is a key structural motif in organic synthesis and medicinal chemistry, valued for its polarity and stability. The introduction of bromine atoms at the C3 and C4 positions creates a versatile building block but also introduces significant stereochemical and electronic complexity. For researchers in drug development and materials science, the precise and unambiguous characterization of these derivatives is paramount to understanding their structure-activity relationships.
This guide, intended for researchers and application scientists, moves beyond a simple recitation of techniques. It serves as a comparative analysis, explaining the causality behind experimental choices and providing a logical workflow for the comprehensive structural elucidation of this compound derivatives. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—not as isolated methods, but as complementary tools in a unified analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone for determining the carbon framework and stereochemistry of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide invaluable data on the precise arrangement of atoms and the electronic environment within the molecule.
Expertise & Rationale
The sulfone group is strongly electron-withdrawing, which generally deshields adjacent protons and carbons, shifting their signals downfield. The electronegative bromine atoms further amplify this effect at the C3 and C4 positions. The key analytical value of NMR lies in its sensitivity to stereochemistry. The relative orientation of the bromine atoms (cis vs. trans) and any additional substituents will result in distinct chemical shifts and coupling constants, allowing for unambiguous diastereomer identification. A study on various sulfoxides and sulfones highlighted the significant impact of the S=O group's electric field and steric effects on proton chemical shifts, a principle that is central to interpreting the spectra of these derivatives.[1]
Expected Spectral Features
-
¹H NMR: Protons on the sulfolane ring will typically appear in the 3.0-4.5 ppm range. The methine protons at C3 and C4 (CH-Br) will be the most downfield due to the additive effects of the sulfone and bromine. The methylene protons at C2 and C5 will exhibit complex splitting patterns (geminal and vicinal coupling), which are highly dependent on the ring conformation.
-
¹³C NMR: The carbon atoms bonded to bromine (C3 and C4) will be significantly shifted downfield. The electron-withdrawing nature of the sulfone group also influences the chemical shifts of the ring carbons.[2]
-
Advanced NMR (NOESY/COSY): 2D NMR experiments are often essential. COSY (Correlation Spectroscopy) confirms proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities, which is critical for assigning relative stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
This experiment requires a longer acquisition time than ¹H NMR.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.
Workflow Visualization
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For halogenated molecules like this compound derivatives, MS provides a uniquely characteristic and confirmatory signature.
Expertise & Rationale
The most powerful diagnostic feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] Therefore, a molecule containing one bromine atom will show two peaks in the molecular ion region (M and M+2) of approximately equal intensity. A molecule with two bromine atoms, such as this compound, will exhibit a characteristic triplet in the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of the presence of two bromine atoms. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, allowing for the determination of its elemental formula.[5]
Expected Spectral Features
-
Molecular Ion (M⁺): A prominent cluster of peaks at M, M+2, and M+4, with a 1:2:1 intensity ratio, confirming the presence of two bromine atoms.
-
Fragmentation Patterns: Common fragmentation pathways for sulfolanes involve the loss of SO₂. Halogenated compounds often lose halogen atoms (Br•) or hydrogen halides (HBr).[6][7] The resulting fragment ions provide further clues to the molecule's structure. For example, a peak corresponding to [M-Br]⁺ would be expected.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Scan a mass range that comfortably includes the expected molecular weight of the derivative. For HRMS, use an Orbitrap or TOF analyzer.
-
Data Analysis: Identify the molecular ion cluster and analyze its isotopic pattern to confirm the number of bromine atoms. Analyze the major fragment ions to corroborate the proposed structure.
Workflow Visualization
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. While it doesn't provide detailed connectivity information like NMR, it is an excellent tool for verifying key structural features.
Expertise & Rationale
The most prominent and diagnostic feature in the IR spectrum of any sulfolane derivative is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (S=O) group. These typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[8] The presence of these two intense peaks is a reliable indicator of the sulfone moiety. Additional peaks, such as C-Br stretches (typically 650-550 cm⁻¹) and vibrations from other substituents (e.g., O-H, C=O, aromatic C=C), can also be identified.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. Pay close attention to the strong S=O stretching bands.
Workflow Visualization
Sources
- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Characterization of Compounds Synthesized from 3,4-Dibromosulfolane: A Comparative Guide for Researchers
For researchers and professionals in drug development and materials science, 3,4-Dibromosulfolane serves as a versatile precursor for the synthesis of novel heterocyclic compounds. Its reactive bromine atoms provide a gateway to a variety of derivatives with potential applications in medicinal chemistry and beyond. This guide offers an in-depth technical comparison of the characterization of key compounds synthesized from this compound, providing supporting experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction to this compound and Its Synthetic Utility
This compound, a five-membered heterocyclic sulfone, is a valuable building block in organic synthesis. The electron-withdrawing nature of the sulfone group activates the adjacent carbon-bromine bonds, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures. The sulfolane ring itself can also be a target for further chemical modification, including elimination reactions to form sulfolenes.
This guide will focus on the characterization of two primary classes of compounds derived from this compound: aminated derivatives and azide-substituted derivatives. A thorough understanding of the analytical techniques used to confirm the structure and purity of these products is paramount for their successful application in further research and development.
Comparative Analysis of Characterization Techniques
The successful synthesis of derivatives from this compound must be confirmed by a suite of analytical techniques. The choice of method depends on the specific properties of the synthesized compound. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the characterization of these novel molecules.
Data Presentation: Spectroscopic and Chromatographic Data Summary
The following tables summarize typical experimental data obtained for key derivatives synthesized from this compound.
Table 1: Comparative Spectroscopic Data for 3,4-Disubstituted Sulfolane Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | Key IR Absorptions (cm-1) |
| cis-3,4-Diaminosulfolane | 3.5-4.0 (m, 2H, CH-N), 3.0-3.4 (m, 4H, CH2SO2), 1.5-2.0 (br s, 4H, NH2) | 55-60 (CH-N), 50-55 (CH2SO2) | [M+H]+ expected | 3300-3400 (N-H stretch), 1300-1330 (asym SO2 stretch), 1120-1160 (sym SO2 stretch) |
| trans-3,4-Diazidosulfolane | 4.2-4.5 (m, 2H, CH-N3), 3.2-3.6 (m, 4H, CH2SO2) | 60-65 (CH-N3), 52-58 (CH2SO2) | [M+H]+ expected | ~2100 (azide stretch), 1310-1340 (asym SO2 stretch), 1130-1170 (sym SO2 stretch) |
| 4-Amino-2-sulfolene | 5.8-6.2 (m, 2H, CH=CH), 4.0-4.3 (m, 1H, CH-N), 3.0-3.5 (m, 2H, CH2SO2), 1.5-2.0 (br s, 2H, NH2) | 125-135 (CH=CH), 58-63 (CH-N), 50-55 (CH2SO2) | [M+H]+ expected | 3300-3400 (N-H stretch), 1600-1650 (C=C stretch), 1290-1320 (asym SO2 stretch), 1110-1150 (sym SO2 stretch) |
Table 2: Comparative Chromatographic Data for Purity Assessment
| Compound | HPLC Method | GC-MS Method |
| cis-3,4-Diaminosulfolane | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile. Detection: UV at 210 nm or ESI-MS. | Generally not suitable due to low volatility and thermal lability. Derivatization may be required. |
| trans-3,4-Diazidosulfolane | Column: C18 reverse-phase. Mobile Phase: Isocratic or gradient of water and acetonitrile. Detection: UV at 210 nm. | Possible, but requires careful temperature programming to avoid decomposition of the azide groups. |
| 4-Amino-2-sulfolene | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile. Detection: UV at 220 nm or ESI-MS. | Amenable to GC-MS analysis with appropriate column and temperature program. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section provides step-by-step protocols for the synthesis and characterization of key derivatives of this compound.
Synthesis of cis-3,4-Diaminosulfolane Derivatives[1]
This protocol describes a general procedure for the nucleophilic substitution of the bromine atoms in this compound with primary amines.
Workflow Diagram:
Caption: Synthetic workflow for cis-3,4-Diaminosulfolane derivatives.
Step-by-Step Protocol:
-
Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of the desired primary amine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up to remove excess amine and any inorganic salts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure cis-3,4-diaminosulfolane derivative.
Characterization by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these synthesized compounds.
Workflow Diagram:
Caption: Workflow for NMR-based structural characterization.
Expert Insights:
-
Causality in Solvent Choice: The choice of deuterated solvent is critical. For amine-containing compounds, DMSO-d6 is often preferred as it allows for the observation of exchangeable N-H protons. For less polar compounds, CDCl3 is a common choice.
-
Self-Validating System: The combination of 1D (1H, 13C) and 2D NMR (e.g., COSY, HSQC, HMBC) provides a self-validating system for structure determination. For instance, a COSY spectrum will confirm proton-proton coupling relationships, while an HSQC spectrum correlates protons to their directly attached carbons, and an HMBC spectrum reveals long-range proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular skeleton.
Characterization by Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds.
Workflow Diagram:
Caption: General workflow for mass spectrometry analysis.
Expert Insights:
-
Trustworthiness of Isotopic Patterns: For compounds containing bromine, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum provides a high degree of confidence in the presence of this element in the molecular ion and its fragments.
-
Ionization Technique Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like aminosulfolanes, often yielding the protonated molecular ion [M+H]+. Electron ionization (EI), typically coupled with Gas Chromatography (GC), is a higher-energy technique that can lead to extensive fragmentation, providing valuable structural information.
Purity Assessment by HPLC
HPLC is an essential tool for determining the purity of the synthesized compounds and for monitoring the progress of reactions.
Step-by-Step Protocol for Purity Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase or a compatible solvent.
-
Method Development: Develop a suitable HPLC method. For the sulfolane derivatives discussed, a reverse-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution (where the composition of the mobile phase changes over time) is often necessary to separate the product from impurities and starting materials.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Conclusion
The characterization of compounds synthesized from this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for unambiguous structure elucidation, while mass spectrometry provides vital information on molecular weight and fragmentation. HPLC is the workhorse for purity assessment and reaction monitoring. By employing these techniques in a complementary fashion and following robust experimental protocols, researchers can confidently characterize their novel sulfolane derivatives, paving the way for their application in various scientific disciplines.
References
- Kotake, H., Inomata, K., Murata, Y., Kinoshita, H., & Katsuragawa, M. (1978). THE REACTION OF this compound WITH AMINES. A NEW METHOD FOR THE PREPARATION OF BIOTIN PRECURSOR. Chemistry Letters, 7(9), 1073-1074. [Link]
A Comparative Guide to the Reactivity of Brominated Heterocyclic Compounds
For researchers, medicinal chemists, and professionals in drug development, brominated heterocyclic compounds are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. However, not all brominated heterocycles are created equal. Their reactivity can vary dramatically depending on the nature of the heterocyclic core, the position of the bromine atom, and the specific reaction conditions employed. This guide provides an in-depth comparison of the reactivity of common brominated heterocyclic compounds, supported by experimental data and mechanistic insights, to empower you in the rational design and optimization of your synthetic routes.
The Decisive Role of Electronic and Structural Factors in Reactivity
The reactivity of a brominated heterocycle in reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination is largely dictated by the ease of the oxidative addition of the palladium catalyst to the carbon-bromine (C-Br) bond.[1][2] This crucial step is influenced by a confluence of factors that alter the electronic environment of the C-Br bond.
-
Nature of the Heteroatom: The electronegativity of the heteroatom(s) (e.g., N, S, O) and their position relative to the C-Br bond are paramount. Electron-withdrawing heteroatoms, like nitrogen in pyridine, can render the ring electron-deficient, which can influence the reactivity of the C-Br bond.[1][3]
-
Position of the Bromine Atom: The regiochemistry of the bromine substituent significantly impacts reactivity. For instance, in pyridines, a bromine at the 2- or 4-position is generally more reactive in nucleophilic aromatic substitution (SNAr) due to direct electronic activation by the nitrogen atom.[1] In contrast, for cross-coupling reactions, the position affects the stability of the resulting organopalladium intermediate.
-
Aromaticity and Ring Strain: The inherent aromatic character of the heterocyclic ring influences its overall stability and susceptibility to oxidative addition.
-
Presence of Other Substituents: Electron-withdrawing or -donating groups on the ring can further modulate the reactivity at the carbon atom bearing the bromine by altering the electron density of the C-Br bond.[1]
Visualizing the Key Factors Influencing Reactivity
Caption: Key factors influencing the reactivity of brominated heterocycles.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of brominated heterocycles in this reaction is primarily governed by the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond. Generally, for halogens, the reactivity trend in Suzuki couplings is I > Br > Cl > F, reflecting the C-X bond strength.[1][4]
Below is a comparative overview of the reactivity of various brominated heterocycles in Suzuki-Miyaura coupling reactions.
| Heterocycle | Bromine Position | Relative Reactivity | Rationale |
| Bromopyridine | 2- and 4- | High | Electron-deficient nature of the ring facilitates oxidative addition. |
| 3- | Moderate to High | Less activated than 2- and 4-positions, but still generally reactive.[5] | |
| Bromothiophene | 2- | High | The C-Br bond at the 2-position is generally more reactive than at the 3-position.[1] |
| 3- | Moderate | Less reactive than the 2-isomer. | |
| Bromofuran | 2- | Moderate | Furan's electron-rich nature can make oxidative addition slightly more challenging compared to electron-deficient heterocycles. |
| Bromoindole | Various | Variable | Reactivity is highly dependent on the position and the presence of protecting groups on the nitrogen. |
It is important to note that while these are general trends, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome.[3]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 2-Bromopyridine and 2-Bromothiophene
This protocol allows for a direct comparison of the reactivity of 2-bromopyridine and 2-bromothiophene under identical conditions.
Materials:
-
2-Bromopyridine
-
2-Bromothiophene
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In two separate flame-dried Schlenk flasks, add phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
To the first flask, add 2-bromopyridine (1.0 mmol). To the second flask, add 2-bromothiophene (1.0 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
To each flask, add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixtures to 90 °C and stir vigorously.
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Compare the rate of consumption of the starting materials to determine the relative reactivity.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for comparing Suzuki coupling reactivity.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[6] Similar to the Suzuki coupling, the reactivity is heavily influenced by the ease of oxidative addition. However, the nature of the amine nucleophile and the potential for catalyst inhibition by nitrogen-containing heterocycles add further layers of complexity.[3]
Electron-deficient brominated heterocycles, such as bromopyridines, are generally good substrates for Buchwald-Hartwig amination. The choice of ligand is critical for achieving high yields, especially with less reactive substrates or more challenging amines.[7]
| Heterocycle | Bromine Position | Relative Reactivity | Considerations |
| Bromopyridine | 2-, 3-, 4- | High | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Bulky, electron-rich phosphine ligands are often required to promote the reaction.[3] |
| Bromopyrimidine | 2- vs. 5- | Variable | 2-Bromopyrimidine can be surprisingly unreactive in some cases, possibly due to strong catalyst inhibition, whereas 5-bromopyrimidine couples more readily.[8] |
| Brominated N-Heterocycles (e.g., indoles, pyrazoles) | Various | Good to High | Often require careful optimization of the base and ligand to achieve high yields. |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol provides a general procedure for the amination of a common brominated heterocycle.
Materials:
-
3-Bromopyridine
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add 3-bromopyridine (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Reactivity in Lithiation and Grignard Formation
Beyond cross-coupling reactions, the reactivity of brominated heterocycles in metal-halogen exchange to form organolithium or Grignard reagents is crucial for further functionalization.
-
Lithiation: Bromine-lithium exchange is a rapid and often high-yielding reaction, typically carried out at low temperatures (-78 °C) using an alkyllithium reagent such as n-butyllithium.[9] The reactivity is influenced by the acidity of the protons on the heterocyclic ring, with a more acidic proton potentially leading to deprotonation rather than halogen exchange.
-
Grignard Formation: The formation of Grignard reagents from brominated heterocycles involves the insertion of magnesium metal into the C-Br bond.[10][11] This reaction is typically less sensitive to temperature than lithiation but requires an ether solvent to stabilize the Grignard reagent.[12]
The choice between lithiation and Grignard formation often depends on the desired subsequent reaction and the functional group tolerance of the organometallic intermediate.
Conclusion
The reactivity of brominated heterocyclic compounds is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is essential for the successful application of these valuable building blocks in organic synthesis. For palladium-catalyzed cross-coupling reactions, electron-deficient heterocycles such as bromopyridines are generally more reactive, though catalyst inhibition can be a challenge. The choice of catalyst, ligand, and base must be carefully considered and optimized for each specific substrate combination. By leveraging the comparative reactivity data and experimental protocols presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- A Comparative Guide to the Electrophilicity of Bromin
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. (URL: [Link])
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. (URL: [Link])
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (URL: [Link])
- C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds - PubMed. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (URL: [Link])
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- oxidative addition and palladium coupling - csbsju. (URL: [Link])
- Haloselectivity of Heterocycles - Baran Lab. (URL: [Link])
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (URL: [Link])
- Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Public
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois. (URL: [Link])
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (URL: [Link])
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. (URL: [Link])
- A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem. (URL: )
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (URL: [Link])
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III)
- Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods | Organometallics - ACS Public
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
- Buchwald–Hartwig amin
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Comparison of leaving group ability.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science - ACS Public
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromotellurophenes - Benchchem. (URL: )
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- Mechanism of Grignard Reagent Formation.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Lateral Lithiation Reactions Promoted by Hetero
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
- Leaving group - Wikipedia. (URL: [Link])
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (URL: [Link])
- Difference in leaving group ability due to vari
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (URL: [Link])
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
A Comparative Guide to 3,4-Dibromosulfolane: A Superior Butadiene Surrogate for Regio- and Stereoselective Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of conjugated dienes is a foundational challenge. These motifs are central to countless natural products and pharmaceuticals and are invaluable in synthetic transformations, most notably the Diels-Alder reaction.[1][2] Among the simplest and most fundamental dienes, 1,3-butadiene, presents a significant handling challenge: it is a flammable, toxic gas that requires specialized equipment for accurate measurement and safe use.[3] This guide provides an in-depth technical comparison of 3,4-Dibromosulfolane, a stable, crystalline solid, against traditional alternatives, demonstrating its advantages as a superior in situ source of 1,3-butadiene.
The Core Advantage: Safe and Controlled In Situ Generation of 1,3-Butadiene
This compound (also known as 3,4-Dibromotetrahydrothiophene 1,1-dioxide) is a stable, white crystalline solid, making it easy to handle, weigh, and store under standard laboratory conditions.[4][5] Its primary advantage lies in its ability to generate 1,3-butadiene on demand within the reaction vessel through a clean, two-step sequence. This process circumvents the hazards and logistical complexities associated with handling gaseous butadiene.
The reaction proceeds via two well-established transformations:
-
Reductive Debromination: In the presence of a mild reducing agent, such as activated zinc dust or sodium iodide, the two bromine atoms are eliminated to form 3-sulfolene.
-
Retro-Cheletropic Extrusion: Upon gentle heating, the intermediate 3-sulfolene undergoes a retro-cheletropic reaction, cleanly extruding sulfur dioxide (SO₂) gas to release 1,3-butadiene directly into the reaction medium, where it is immediately trapped by a dienophile.
This sequential process ensures that the concentration of free butadiene remains low, minimizing side reactions and improving safety.
Caption: In-situ generation of 1,3-butadiene from this compound.
Comparative Analysis: this compound vs. Key Alternatives
The choice of a diene source significantly impacts reaction setup, safety, and efficiency. Here, we compare this compound to common alternatives.
| Feature | This compound | Gaseous 1,3-Butadiene | 3-Sulfolene | Multi-Step Cross-Coupling |
| Physical State | White Crystalline Solid[5] | Colorless Gas[3] | White Crystalline Solid[6] | Varies (often liquids/solids) |
| Handling | Easy to weigh and transfer | Requires gas cylinder, cold trap, and specialized glassware | Easy to weigh and transfer | Requires inert atmosphere techniques for organometallics |
| Stoichiometry | Precise and simple | Difficult to control accurately | Precise and simple | Precise, but requires accurate titration of reagents |
| Safety | Low toxicity solid; handle in fume hood | Highly flammable, toxic, potential carcinogen[3] | Stable solid; releases SO₂ upon heating | Often requires pyrophoric or toxic reagents (e.g., organozinc) |
| Reaction Conditions | Mild reduction, then gentle heat | Cryogenic temperatures (-78 °C) for condensation; sealed vessel | High temperatures (>110 °C) required for SO₂ extrusion | Varies; often requires elevated temperatures and specific catalysts |
| Key Advantage | Excellent safety profile; precise control | Direct use of the reagent | Solid source; good for high-temp reactions | High versatility for substituted dienes[7] |
| Key Disadvantage | Generates salt byproducts and SO₂ | Significant safety hazards and handling complexity | High temperature limits scope with sensitive substrates | Multi-step, higher cost, potential for stereoisomeric mixtures[1] |
Causality Behind Performance:
-
Against Gaseous Butadiene: The primary advantage of this compound is safety and convenience. By generating the reactive diene in situ, it eliminates the need to handle a pressurized, flammable gas, making the procedure accessible without specialized equipment like cryostats or pressure vessels. The solid nature allows for precise molar quantities to be added, improving reaction reproducibility.
-
Against 3-Sulfolene: While 3-sulfolene is also a stable solid source of butadiene, its decomposition requires high temperatures (typically >110 °C).[6] This can be detrimental for thermally sensitive substrates or when delicate stereocenters are present. The debromination of this compound to 3-sulfolene can be initiated at much lower temperatures, and the subsequent SO₂ extrusion can then be thermally controlled, offering a wider operational window.
-
Against Multi-Step Methods: While transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are powerful for creating complex, substituted dienes, they are unnecessarily complex for generating the parent 1,3-butadiene.[7][8] These methods require the synthesis of vinyl-organometallic and vinyl-halide precursors, which adds steps, cost, and potential purification challenges. This compound provides direct access to the unsubstituted C4 diene scaffold in a single, efficient step.
Experimental Protocols: A Validating Workflow
To illustrate the practical advantages, we present a self-validating protocol for a model Diels-Alder reaction. The successful formation of the expected product validates the efficiency of the in situ generation method.
This protocol describes the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Rationale: This reaction is a classic benchmark for butadiene reactivity. Zinc is chosen as an inexpensive and effective reducing agent for the debromination. Dioxane serves as a suitable solvent that is stable to the reaction conditions and has a boiling point appropriate for the thermal extrusion of SO₂.
Materials:
-
This compound (2.78 g, 10.0 mmol)
-
Maleic Anhydride (1.08 g, 11.0 mmol, 1.1 eq)
-
Activated Zinc Dust (1.31 g, 20.0 mmol, 2.0 eq)
-
1,4-Dioxane (40 mL)
Procedure:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound, maleic anhydride, and 1,4-dioxane.
-
Initiation of Debromination: Begin stirring the suspension and add the activated zinc dust portion-wise over 10 minutes at room temperature. A mild exotherm may be observed.
-
Generation and Trapping of Diene: After the zinc addition is complete, heat the reaction mixture to a gentle reflux (~100 °C) using an oil bath. The refluxing drives the retro-cheletropic extrusion of SO₂ from the 3-sulfolene intermediate, and the generated 1,3-butadiene is immediately trapped by the maleic anhydride present in the solution.
-
Reaction Monitoring: Maintain the reflux for 3 hours. The reaction can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) by observing the consumption of maleic anhydride.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove excess zinc and inorganic salts (ZnBr₂). Wash the celite pad with a small amount of fresh dioxane or ethyl acetate.
-
Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the white, crystalline product.
Caption: Experimental workflow for the Diels-Alder reaction.
Conclusion
For the synthesis of molecules requiring the fundamental 1,3-butadiene scaffold, this compound presents a compelling combination of safety, convenience, and efficiency. It successfully transforms the challenge of handling a hazardous gas into a straightforward procedure involving a stable, weighable solid. While alternative methods for generating complex dienes have their place, this compound stands as a superior choice for the in situ generation of the parent 1,3-butadiene, particularly in academic and industrial settings where safety and procedural simplicity are paramount. Its adoption can streamline synthetic routes, reduce reliance on specialized equipment, and provide a more controlled and reproducible entry into diene chemistry.
References
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- Gagnier, S. V., & Larionov, O. V. (2015). Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes. Organic Letters, 17(11), 2696–2699.
- Lumbroso, A., & Reymond, S. (2022). Synthesis of Conjugated Dienes in Natural Compounds. Molecules, 27(2), 433.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T., Dhooghe, M., & Stevens, C. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
- Roy, D., & Ghorai, P. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Organic Letters, 26(25), 5228–5233.
- ResearchGate. (n.d.). Synthesis of 1,2,3,4‐tetrasubstituted conjugated dienes from 3‐cyclopropyl propargylic carboxylates.
- Reddy, T. R., et al. (2023). Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. Organic & Biomolecular Chemistry, 21(4), 743-747.
- ResearchGate. (n.d.). An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5H)-one.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- MANAC Inc. (2022). Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Chemia.
- Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
- PubChem. (n.d.). 1,3-Butadiene.
- MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer.
- National Institutes of Health (NIH). (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- Journal of Materials Chemistry A (RSC Publishing). (n.d.). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications.
- PubChem. (n.d.). 3-Sulfolene.
- MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
Sources
- 1. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 3. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 15091-30-2,this compound | lookchem [lookchem.com]
- 5. This compound | 15091-30-2 | TCI AMERICA [tcichemicals.com]
- 6. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diene Generation for Cycloaddition: Benchmarking 3,4-Dibromosulfolane Against Standard Reagents
Abstract
In the landscape of organic synthesis, particularly in the construction of six-membered rings via the Diels-Alder reaction, the choice of the diene source is a critical decision that impacts reaction efficiency, safety, and practicality. This guide provides an in-depth comparative analysis of three distinct strategies for introducing a diene into a reaction system. We will benchmark the use of a stable, solid 1,3-butadiene precursor, 3-sulfolene , against the direct use of 1,3-butadiene gas . Furthermore, we will investigate the role of 3,4-Dibromosulfolane , a structurally related but functionally distinct reagent, to clarify its synthetic utility. This analysis is supported by experimental protocols, quantitative performance data, and a critical evaluation of safety and handling considerations to guide researchers in making informed methodological choices.
Introduction: The Challenge of the Diene in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for forming cyclohexene rings in a stereospecific and concerted fashion.[1] The reaction's reliability has made it indispensable in the synthesis of complex natural products and novel pharmaceutical scaffolds.[1] While the dienophile can often be a stable, easily handled molecule, the diene component, particularly the fundamental C4 unit 1,3-butadiene, presents a significant logistical and safety challenge.
1,3-butadiene is a flammable, carcinogenic gas at room temperature, prone to unpredictable and violent polymerization.[2][3] Its handling requires specialized equipment, such as cooled pressure vessels and dedicated gas lines, which are not accessible in all research environments.[4][5] This inherent difficulty has driven the development of solid, stable precursors that can generate the diene in situ under controlled thermal conditions. This guide will explore and compare the most common approaches, providing the field-proven insights necessary for practical application.
The Workhorse Precursor: 3-Sulfolene as a Safe Harbor for 1,3-Butadiene
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) has long been established as the preeminent solid surrogate for 1,3-butadiene.[6][7] It is an odorless, crystalline, and air-stable solid that offers exceptional convenience and safety.[7]
Mechanism of Action: A Reversible Cheletropic Extrusion
The synthetic utility of 3-sulfolene is rooted in a thermally induced, reversible cheletropic reaction.[8] Upon heating to temperatures typically above 110 °C, 3-sulfolene undergoes a concerted cycloreversion, extruding gaseous sulfur dioxide (SO₂) to release 1,3-butadiene directly into the reaction medium.[7][9]
The diene is generated in its required s-cis conformation, ready to engage with a dienophile.[6] Because the diene is consumed in the subsequent Diels-Alder reaction, its concentration remains low, which not only drives the equilibrium of the extrusion but also critically suppresses undesirable polymerization side reactions.[7]
Diagram 1: Cheletropic Extrusion of SO₂ from 3-Sulfolene
Caption: Thermal decomposition of 3-sulfolene to generate 1,3-butadiene and SO₂.
Benchmarking Performance: Solid Precursor vs. Gaseous Reagent
To provide a clear performance benchmark, we will compare the Diels-Alder reaction of 1,3-butadiene with maleic anhydride, a classic and reliable transformation.
Alternative 1: 3-Sulfolene (In Situ Generation)
This approach represents the industry standard for safety and convenience. The reaction is typically performed in a high-boiling solvent like xylene to reach the required decomposition temperature of the sulfolene.[9][10]
Alternative 2: 1,3-Butadiene Gas (Direct Use)
This method requires bubbling the gaseous diene through a solution of the dienophile or, more hazardously, conducting the reaction in a sealed pressure vessel. This approach avoids the need for high temperatures but introduces significant safety risks and equipment demands.[4][5]
Performance Data
The following table summarizes typical results for the reaction between maleic anhydride and 1,3-butadiene, derived from representative laboratory protocols.
| Parameter | 3-Sulfolene (In Situ) | 1,3-Butadiene Gas (Direct) |
| Reagent Form | Crystalline Solid | Liquefied Gas |
| Typical Solvent | Xylene, Diglyme | Toluene, Dichloromethane |
| Reaction Temp. | ~140-180 °C (Reflux) | Room Temp. to 100 °C (in sealed vessel) |
| Reported Yield | 49-89% | Generally high, but protocol-dependent |
| Safety Concerns | SO₂ evolution (toxic gas, requires fume hood)[7] | Flammable, carcinogenic, explosive polymerization risk[3] |
| Handling | Simple weighing of solid | Requires gas cylinder, flowmeter, cold trap |
The Case of this compound: A Reagent for Different Architectures
Given its structural similarity to 3-sulfolene, one might hypothesize that this compound (3,4-dibromotetrahydrothiophene-1,1-dioxide) serves as a precursor to 2-bromo-1,3-butadiene via a combined elimination of HBr and SO₂. However, a thorough review of the literature does not support this as its primary application.
Unlike 3-sulfolene, this compound does not undergo a clean, thermal cheletropic extrusion to yield a simple diene for Diels-Alder reactions. Instead, its reactivity is dominated by the two bromine atoms and the acidic alpha-protons to the sulfone group.[10] Treatment with a base is more likely to initiate a Ramberg–Bäcklund type rearrangement or a series of elimination and substitution reactions, leading to complex heterocyclic systems rather than a transient diene for cycloaddition.
Therefore, This compound should not be considered a direct substitute for 3-sulfolene or butadiene gas . Its value lies not in generating 1,3-butadiene, but in its potential as a building block for synthesizing substituted thiophene derivatives or other unique molecular scaffolds. Researchers seeking to build complex heterocyclic systems may find it useful, but for the purpose of a standard Diels-Alder reaction, it is the incorrect tool.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow comparison for Diels-Alder reaction using a solid vs. gaseous diene.
Detailed Experimental Protocols
The following protocols are provided as representative examples for conducting the benchmark Diels-Alder reaction.
Protocol 1: Diels-Alder Reaction Using 3-Sulfolene
Adapted from university laboratory procedures.
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (e.g., 2.5 g, 0.021 mol) and maleic anhydride (e.g., 1.5 g, 0.015 mol).
-
Solvent Addition: Add 1.0 mL of dry xylene to the flask to aid in dissolving the solids.
-
Reaction Setup: Attach a reflux condenser and set up the apparatus in a fume hood. Place a gas trap containing a dilute NaOH solution at the outlet of the condenser to neutralize the SO₂ gas produced.
-
Reaction Execution: Gently heat the mixture with stirring until the solids dissolve. Increase the heat to achieve a steady reflux. Continue refluxing for 30-45 minutes.
-
Work-up and Isolation: Allow the flask to cool to room temperature. Add 10 mL of toluene and warm gently to dissolve the product. Transfer the solution to an Erlenmeyer flask. Add petroleum ether dropwise until the solution becomes cloudy, then cool in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, by vacuum filtration, wash with a small amount of cold petroleum ether, and air dry. An expected yield is in the range of 80-90%.
Protocol 2: Conceptual Workflow for 1,3-Butadiene Gas
This is a conceptual outline highlighting safety and handling; it is not a detailed preparative protocol due to the inherent hazards.
-
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All equipment must be grounded to prevent static discharge. An emergency plan for leaks should be in place.[3][5]
-
Apparatus Setup: Dissolve maleic anhydride in a suitable solvent (e.g., toluene) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser connected to a cold trap (-78 °C) and a vent.
-
Gas Delivery: Connect a cylinder of 1,3-butadiene (with inhibitor) to the gas inlet via a flowmeter. Cool the reaction flask in an ice bath to minimize evaporation of the diene.
-
Reaction Execution: Slowly bubble 1,3-butadiene gas through the stirred solution. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, stop the gas flow and purge the system with an inert gas (e.g., nitrogen). The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.
Conclusion and Recommendations
For the vast majority of applications requiring the synthesis of simple cyclohexene adducts via the Diels-Alder reaction, 3-sulfolene is the superior reagent choice. Its identity as a stable, easy-to-handle solid dramatically simplifies the experimental setup and mitigates the severe safety hazards associated with 1,3-butadiene gas. While the reaction requires higher temperatures, the operational safety and convenience far outweigh this drawback for typical research and development settings.
1,3-Butadiene gas should only be considered when the reaction is incompatible with high temperatures or when conducted on an industrial scale where specialized handling equipment is standard.
This compound occupies a different synthetic niche. It is not a direct precursor for 1,3-butadiene and should not be used as such. Its utility lies in the synthesis of more complex, substituted heterocyclic compounds, and it should be benchmarked against other functionalized building blocks rather than simple diene sources.
References
- This reference is not available.
- Wikipedia. (n.d.). Sulfolene.
- Scribd. (n.d.). Lab 1 Report - Diels-Alder Reaction.
- PubChem. (n.d.). 2-Bromo-1,3-butadiene.
- This reference is not available.
- YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab.
- Edubirdie. (n.d.). Experiment #4 Diels-Alder Reaction.
- LookChem. (n.d.). This compound.
- This reference is not available.
- Wikipedia. (n.d.). Cheletropic reaction.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Airgas. (2021, November 6). SAFETY DATA SHEET.
- NOVA Chemicals. (2023, November 10). SAFETY DATA SHEET.
- This reference is not available.
- Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Westlake Chemical. (2015, May 14). Safety Data Sheet: Butadiene.
- This reference is not available.
- This reference is not available.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,3-Butadiene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 15091-30-2: Thiophene, 3,4-dibromotetrahydro-, 1,1-dio… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cas 15091-30-2,this compound | lookchem [lookchem.com]
- 10. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3,4-Dibromosulfolane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Challenge of 3,4-Dibromosulfolane
This compound (3,4-dibromotetrahydrothiophene 1,1-dioxide) and its derivatives are heterocyclic compounds whose utility in organic synthesis and medicinal chemistry is intrinsically linked to their stereochemistry. The presence of two chiral centers at the C3 and C4 positions gives rise to three possible stereoisomers: a pair of enantiomers (cis or trans) and a meso compound (cis or trans). The specific spatial arrangement of the bromine atoms can dramatically influence a molecule's biological activity, toxicity, and pharmacokinetic profile. Consequently, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical task; it is a critical prerequisite for meaningful research and drug development.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound derivatives. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the unique advantages and limitations of each method. The protocols herein are designed to be self-validating, incorporating system suitability and validation checkpoints to ensure data integrity, a cornerstone of good analytical practice.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomeric Separation
HPLC is arguably the most versatile and widely adopted technique for isomeric purity analysis, particularly for non-volatile or thermally labile compounds.[3][4] Its strength lies in the vast array of available stationary phases and mobile phase conditions that can be tailored to exploit subtle differences in isomer polarity and structure.
Principle of Separation
Separation in HPLC is achieved by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For dibromosulfolane derivatives, both Reversed-Phase (RP) and Normal-Phase (NP) chromatography can be effective.
-
Reversed-Phase (RP-HPLC): Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Isomers with greater hydrophobicity will be retained longer. This is often the first approach due to its robustness and broad applicability.[5]
-
Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required.[6][7] These phases contain a single enantiomer of a chiral selector that interacts stereoselectively with the analytes, leading to different retention times for each enantiomer. Polysaccharide-based CSPs are particularly common and effective.[8]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of a this compound derivative.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., a mixture of hexane and isopropanol) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically 210-230 nm for non-aromatic sulfolanes).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before sample analysis, inject a racemic standard (a 50:50 mixture of the enantiomers).
-
The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.7 to ensure baseline separation.[6]
-
The tailing factor for each peak should be ≤ 1.5.
-
-
Data Analysis:
-
Calculate the percentage of each enantiomer using the peak area percent method.
-
Enantiomeric Excess (% ee) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Senior Scientist's Note on Causality: The choice of a non-polar mobile phase like hexane/isopropanol is characteristic of normal-phase chromatography, which is standard for polysaccharide-based chiral columns. The isopropanol acts as a polar modifier; adjusting its concentration is the primary tool for optimizing retention and resolution. A lower percentage of isopropanol generally increases retention times and can improve separation. Temperature is controlled because it affects both solvent viscosity and the thermodynamics of the chiral recognition process, thereby impacting resolution.
HPLC Workflow Diagram
Caption: Workflow for isomeric purity analysis by HPLC.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives
GC is a powerful separation technique that is ideally suited for compounds that are volatile and thermally stable.[9] While sulfolane itself has a high boiling point, many of its derivatives may be amenable to GC analysis, often coupled with a mass spectrometer (MS) for definitive identification.
Principle of Separation
GC separates compounds based on their boiling points and their interactions with the stationary phase coated on the inside of a long, thin capillary column. A carrier gas (e.g., helium) transports the vaporized sample through the column. Less volatile compounds or those with stronger interactions with the stationary phase will travel more slowly, resulting in separation. GC offers exceptionally high resolution, making it excellent for separating closely related isomers.
Experimental Protocol: GC-MS for Isomeric Purity
Objective: To separate and identify the isomers of a volatile this compound derivative.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[10]
-
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min. (This program must be optimized).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Ion Source Temperature: 230 °C.
-
-
-
System Suitability:
-
Inject a standard mixture of the isomers.
-
Verify chromatographic resolution (Rs > 1.5) between adjacent isomer peaks.
-
Confirm consistent retention times (RSD < 2%).
-
-
Data Analysis:
-
Identify isomers based on their retention times and unique mass fragmentation patterns.
-
Quantify the relative abundance of each isomer by comparing their respective peak areas in the total ion chromatogram (TIC).
-
Senior Scientist's Note on Causality: The temperature program is crucial in GC. Starting at a low temperature ensures that volatile components are trapped at the head of the column, leading to sharp peaks. The ramp then elutes compounds in order of increasing boiling point. The final hold at a high temperature ensures that all components are eluted from the column before the next injection. The use of MS as a detector provides a second dimension of confirmation; while isomers may have similar retention times, their mass spectra (a molecular fingerprint) can be used for positive identification.[11][12]
GC-MS Workflow Diagram
Caption: Workflow for isomeric purity analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy is an unparalleled tool for structural elucidation. While not a separative technique itself, it can distinguish and quantify diastereomers in a mixture without prior separation, based on the unique electronic environment of each nucleus.[13]
Principle of Differentiation
Diastereomers are not mirror images and have different physical properties, which results in distinct NMR spectra. Protons and carbons in different diastereomers will experience slightly different magnetic fields, leading to different chemical shifts (δ) and coupling constants (J). For diastereomers that are interconverting, advanced techniques like 2D NOESY/EXSY can be used to observe this chemical exchange.[14]
Experimental Protocol: ¹H NMR for Diastereomer Ratio
Objective: To determine the relative ratio of diastereomers in a sample mixture.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Sufficient relaxation delay (D1) (e.g., 5 times the longest T₁ of interest) to ensure full magnetization recovery for accurate integration.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals being integrated).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a pair of well-resolved, non-overlapping signals where each signal corresponds to a unique proton in each diastereomer.
-
Carefully integrate these two signals.
-
The ratio of the integral areas is directly proportional to the molar ratio of the diastereomers in the sample.
-
Senior Scientist's Note on Causality: The choice of deuterated solvent is to avoid a massive, overwhelming solvent signal in the ¹H spectrum. The most critical parameter for quantitative NMR is the relaxation delay (D1). If D1 is too short, nuclei that relax slowly will not fully return to equilibrium before the next pulse, leading to attenuated signals and an inaccurate integral ratio. A higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) provides better spectral dispersion, increasing the likelihood of finding well-resolved signals for accurate integration.
NMR Analysis Workflow Diagram
Caption: Workflow for diastereomeric ratio analysis by NMR.
X-ray Crystallography: The Definitive Structure
X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule, including its stereochemistry.[15] It provides unambiguous proof of the relative configuration of stereocenters.
Principle of Analysis
This technique involves directing X-rays at a single, well-ordered crystal of the compound. The electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, revealing the precise location of each atom in space.
Workflow Overview
-
Crystal Growth (The Crucial Hurdle): A high-purity sample of a single isomer is required. The compound is dissolved in a suitable solvent or solvent system, and the solution is allowed to evaporate slowly, or the temperature is slowly changed, to encourage the formation of a single, high-quality crystal. This can be the most challenging and time-consuming step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: Complex software is used to solve the "phase problem" and generate the 3D molecular structure from the diffraction data.
Senior Scientist's Note on Causality: X-ray crystallography is not a purity analysis technique for mixtures but rather the ultimate method for confirming the structure of a purified isomer. Once the absolute structure of one isomer is known, it can be used as a reference standard to assign the peaks in chromatographic or spectroscopic methods. The quality of the crystal is paramount; a poorly ordered crystal will produce a diffuse diffraction pattern that cannot be solved.
X-ray Crystallography Workflow Diagram
Caption: Workflow for absolute structure determination by X-ray crystallography.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | X-ray Crystallography |
| Primary Application | Quantification of isomers (enantiomers & diastereomers) | Quantification of volatile isomers | Quantification of diastereomers in a mixture; structural info | Absolute structural determination of a single isomer |
| Separation Required? | Yes | Yes | No (for diastereomers) | Yes (requires pure crystal) |
| Sensitivity | High (µg to ng) | Very High (ng to pg) | Low (mg) | N/A (requires pure bulk) |
| Sample Throughput | High | High | Medium | Very Low |
| Destructive? | Yes (sample not easily recovered) | Yes | No (sample is recoverable) | Yes (crystal is consumed) |
| Key Advantage | Versatility, widely applicable, excellent for enantiomers | Highest resolution, definitive ID with MS | No separation needed for diastereomers, rich structural data | Unambiguous 3D structure |
| Key Limitation | Requires method development, expensive chiral columns | Limited to volatile/thermally stable compounds | Low sensitivity, cannot distinguish enantiomers directly | Requires a high-quality single crystal, which can be difficult to obtain |
Conclusion and Strategic Recommendations
The selection of an analytical method for the isomeric purity of this compound derivatives is dictated by the specific question at hand. No single technique is universally superior; rather, they are complementary tools in the scientist's arsenal.
-
For routine quality control and release testing: A validated HPLC method is the industry standard. It is robust, reliable, and, with the appropriate chiral column, capable of resolving all stereoisomers.
-
For identifying unknown impurities or for thermally stable derivatives: GC-MS offers unparalleled separation efficiency and the structural insight of mass spectrometry, making it ideal for impurity profiling.
-
For rapid assessment of diastereomeric ratios in synthesis reaction monitoring: ¹H NMR is the fastest method, providing a direct measurement without the need for chromatographic separation or method development.
-
For the definitive, absolute structural proof of a novel derivative: X-ray Crystallography is the ultimate arbiter. The structural data obtained can then be used to validate and anchor the results from all other techniques.
A comprehensive analytical strategy will often employ multiple techniques: NMR to monitor the synthesis, HPLC for final purity assessment and enantiomeric excess determination, and X-ray crystallography for the initial, unequivocal structural assignment of a reference standard. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing research and development.
References
- Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431–437. [Link]
- Dong, M. W. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 21(11), 1094-1103. [Link]
- Blake, A. J., Brain, P. T., Gosney, I., Gould, R. O., Rankin, D. W. H., Robertson, H. E., Trickey, P., & Bühl, M. (1995). Structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, C4H6Br2SO2, as determined in the gas phase by electron diffraction, in the crystalline phase at 150 K by X-ray diffraction. Journal of the Chemical Society, Perkin Transactions 2, (11), 2141-2147. [Link]
- Lombardo, M., et al. (2018). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 159, 235-242. [Link]
- Aitken, R. A., et al. (2023). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2023(3), M1691. [Link]
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-24. [Link]
- Darko, E., & Thurbide, K. B. (2022). Sulfolane as a novel stationary phase for analytical separations by gas chromatography. Analytica Chimica Acta, 1191, 339254. [Link]
- Aitken, R. A., et al. (2010). The X-ray Structures of Sulfones. Journal of Chemical Crystallography, 40, 253–265. [Link]
- Al-Ghananeem, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals, 16(9), 1198. [Link]
- Regalado, C., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
- Darko, E., & Thurbide, K. B. (2021). SULFOLANE AS A NOVEL STATIONARY PHASE FOR ANALYTICAL SEPARATIONS BY GAS CHROMATOGRAPHY. Department of Chemistry, University of Calgary. [Link]
- Sharma, S., & Goyal, S. (2019). Validation of Analytical Methods.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Darko, E., & Thurbide, K. B. (2021). Sulfolane as a novel stationary phase for analytical separations by gas chromatography.
- Sharma, A., & Raj, G. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13203–13207. [Link]
- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater.
- Wikipedia. (n.d.). Sulfur.
- Subramanian, G. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry. CRC Press. [Link]
- JEOL Ltd. (2023). Analyze of stereoisomer by NMR.
- Asad, A., Al-Tabbakh, A., & Anderson, P. (2023). Sulfolane Analysis in Environmental Samples: A Critical Review. Molecules, 28(17), 6393. [Link]
- Constantieux, T., & Buono, G. (2003). Acetylallene. Organic Syntheses, 80, 117. [Link]
- Shi, H. (2023). A Guide to Selective Columns for Isomer Separation.
- ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?[Link]
- Waters Corporation. (2021). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. [Link]
- Sone, T., & Outa, E. (1987). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Technology reports of the Kyushu University, 60(2), 181-187. [Link]
- El-Ghanam, A. M., & El-Salam, H. A. (2016). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- Macedo, A. L., et al. (2000). 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations. Chemistry, 6(10), 1858-64. [Link]
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- Anet, F. A., & Freedberg, D. I. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-31. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gas chromatographic-mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfolane Analysis in Environmental Samples: A Critical Review [mdpi.com]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Mechanistic Deep Dive: Navigating Chemical Reactions with Sulfolane and its Analogs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of available solvents, the sulfolane family, encompassing sulfolane and its various analogs, has carved a niche for itself, offering a unique combination of polarity, stability, and reactivity. This guide provides an in-depth mechanistic comparison of reactions conducted in sulfolane and its analogs, furnishing researchers with the necessary insights to strategically leverage these powerful tools in their synthetic endeavors. We will explore the causal relationships behind experimental choices, present validating experimental data, and provide detailed protocols for key transformations.
The Sulfolane Scaffold: A Foundation of Polarity and Stability
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent renowned for its exceptional thermal and chemical stability.[1][2] Its robust nature makes it an ideal medium for a wide range of reactions, particularly those requiring elevated temperatures and harsh reagents.[2] The core of sulfolane's utility lies in the sulfonyl group, where the sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms. This arrangement creates a significant dipole moment, rendering the molecule capable of effectively solvating cations and stabilizing polar intermediates.[3][4]
The key physicochemical properties of sulfolane that underpin its performance as a solvent include:
-
High Dielectric Constant and Dipole Moment: These properties enable sulfolane to dissolve a wide array of polar organic and inorganic compounds and to stabilize charged intermediates and transition states, often leading to accelerated reaction rates.[4][5]
-
Aprotic Nature: The absence of acidic protons prevents sulfolane from participating in proton transfer reactions, making it suitable for reactions involving strong bases and nucleophiles.
-
Thermal and Chemical Stability: Sulfolane is resistant to decomposition at high temperatures and is inert to many strong acids and bases, allowing for a broad operational window.[1][2]
The Analogs: Introducing Unsaturation and Substitution
The versatility of the sulfolane scaffold is expanded through its analogs, primarily the unsaturated sulfolenes and substituted sulfolanes. These variations introduce new functionalities and steric environments, leading to distinct mechanistic implications.
3-Sulfolene: A Convenient In Situ Source of 1,3-Butadiene
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide) is perhaps the most widely utilized sulfolane analog. Its primary role in synthesis is not as a solvent, but as a stable, solid precursor for the gaseous diene, 1,3-butadiene.[6][7][8] This application is a cornerstone of many Diels-Alder reactions.
Mechanism of Butadiene Generation:
Upon heating, 3-sulfolene undergoes a retro-Diels-Alder reaction, more specifically a cheletropic extrusion, to release sulfur dioxide gas and 1,3-butadiene. This in situ generation is highly advantageous as it avoids the handling of gaseous and potentially hazardous 1,3-butadiene.[8]
Caption: Cheletropic extrusion of SO2 from 3-sulfolene.
This controlled release of the diene allows for its immediate consumption by a dienophile present in the reaction mixture, minimizing side reactions such as the polymerization of the diene.[9]
Substituted Sulfolanes: Tuning Steric and Electronic Properties
The introduction of substituents onto the sulfolane ring, such as in 2,4-dimethylsulfolane, can significantly alter the solvent's properties. These modifications can influence reaction rates and selectivities by:
-
Altering Polarity and Solvating Power: Substituents can modify the overall dipole moment and the ability of the solvent to interact with reactants and intermediates.
-
Introducing Steric Hindrance: Bulky substituents can influence the approach of reactants and affect the stereochemical outcome of a reaction.
-
Modifying Physical Properties: Substitution can lower the melting point of the solvent, as seen with 2,4-dimethylsulfolane, making it easier to handle at or near room temperature.[10]
Mechanistic Comparison in Key Reaction Classes
The structural differences between sulfolane and its analogs manifest in their performance across various reaction types.
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction provides a stark contrast in the application of sulfolane and 3-sulfolene. While sulfolane can act as a polar solvent to accelerate the reaction, 3-sulfolene serves as a reactant precursor.
Experimental Data: Diels-Alder Reaction of Maleic Anhydride with in situ Generated 1,3-Butadiene
| Reactant/Solvent | Role | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Sulfolene | 1,3-Butadiene Source | 110-140 | 30 min | ~90 | [6] |
| Sulfolane | Solvent | Varies | Varies | Varies | [11] |
Causality: The use of 3-sulfolene provides a safe and efficient way to introduce 1,3-butadiene into the reaction. The high temperature required for the cheletropic extrusion also provides the activation energy for the Diels-Alder reaction itself.[3] The choice of a high-boiling solvent like xylene is often employed to reach the necessary temperature for the decomposition of 3-sulfolene.[3]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, polar aprotic solvents are crucial for stabilizing the negatively charged Meisenheimer intermediate. Both sulfolane and its analogs, when used as solvents, can facilitate these reactions.
Comparative Performance in SNAr:
While extensive quantitative data directly comparing sulfolane and its substituted analogs in SNAr is limited, the high polarity of sulfolane suggests it is a potent solvent for these transformations, with performance expected to be comparable to or even exceeding that of other common aprotic solvents like DMSO and DMF.[5][12] The electron-withdrawing nature of the sulfonyl group helps to stabilize the anionic intermediate.
Table 2: Estimated Second-Order Rate Constants for the Reaction of 1-chloro-2,4-dinitrobenzene with Piperidine at 25°C
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Sulfolane | 43.3 | 4.8 | ~10-20 (Estimated) [5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 17.5[5] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 4.5[5] |
Mechanistic Insight: The high dipole moment of sulfolane effectively solvates the cation of the nucleophile's salt, leading to a more "naked" and reactive anion. Furthermore, the sulfonyl group can interact favorably with and stabilize the electron-rich Meisenheimer complex, thus lowering the activation energy of the reaction.
Caption: Solvation of the Meisenheimer intermediate by sulfolane.
Cationic Polymerization
Sulfolane has been shown to be an effective solvent for cationic ring-opening polymerization (CROP), where it can lead to an increase in the polymerization rate.
Mechanistic Role in CROP: In cationic polymerization, the propagating species is a carbocation. The highly polar nature of sulfolane can stabilize this cationic center, potentially leading to a faster rate of monomer addition. Furthermore, its ability to dissolve both the monomer and the resulting polymer can prevent precipitation and allow for the formation of higher molecular weight polymers.[13][14][15]
Sulfones vs. Sulfoxides: A Mechanistic Dichotomy
A key distinction in this class of sulfur-containing compounds is the oxidation state of the sulfur atom. Sulfones, like sulfolane, have a sulfur atom in the +6 oxidation state, while sulfoxides feature a sulfur atom in the +4 oxidation state. This difference has profound implications for their reactivity and use in synthesis.
Key Differences:
-
Reactivity: Sulfoxides are generally more reactive than sulfones. The lone pair of electrons on the sulfur atom in sulfoxides makes them nucleophilic and susceptible to oxidation to the corresponding sulfone.[10][16][17] Sulfones, with the sulfur atom in its highest oxidation state, are significantly less reactive.[10]
-
Acidity of α-protons: The protons on the carbon atoms adjacent to the sulfonyl group in sulfones are more acidic than those adjacent to the sulfinyl group in sulfoxides due to the greater electron-withdrawing ability of the sulfonyl group.
-
Leaving Group Ability: The sulfinate anion (RSO₂⁻) is a better leaving group than the sulfenate anion (RSO⁻).
These differences mean that while both can be used as polar aprotic solvents, sulfoxides have a richer chemistry as reagents and intermediates in their own right.
Experimental Protocols
To provide a practical framework for the application of sulfolane and its analogs, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Diels-Alder Reaction using 3-Sulfolene
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [9]
-
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-sulfolene (1.0 eq), maleic anhydride (1.0 eq), and dry xylene.
-
Heat the mixture gently with stirring until all solids have dissolved.
-
Increase the temperature to bring the mixture to a steady reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood).
-
Maintain the reflux for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the cooled solution to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Caption: Experimental workflow for the Diels-Alder reaction.
Protocol 2: Catalytic Hydrogenation of a Nitroarene in Sulfolane
Synthesis of Aniline from Nitrobenzene (General Procedure)[18][19]
-
Materials:
-
Nitrobenzene
-
Sulfolane
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
-
Procedure:
-
To a high-pressure reactor (autoclave), add nitrobenzene (1.0 eq), sulfolane as the solvent, and 10% Pd/C catalyst (typically 1-5 mol% of Pd).
-
Seal the reactor and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The product, aniline, can be isolated from the sulfolane solvent by extraction or distillation.
-
Caption: Workflow for the hydrogenation of nitrobenzene.
Conclusion: Strategic Solvent Selection for Optimal Outcomes
The choice between sulfolane and its analogs is a strategic decision that should be guided by a thorough understanding of the reaction mechanism and the desired outcome. Sulfolane's high polarity and stability make it an excellent choice for a wide range of reactions, particularly those that benefit from the stabilization of polar intermediates. 3-Sulfolene offers a unique and practical solution for the in situ generation of 1,3-butadiene in Diels-Alder reactions. Substituted sulfolanes provide an avenue for fine-tuning solvent properties to optimize reaction conditions. By appreciating the distinct mechanistic roles of each member of the sulfolane family, researchers can unlock new possibilities in synthesis and accelerate the development of novel molecules.
References
- Brant, M., & Wulff, J. (2016).
- Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.).
- Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. (2021). Organic Chemistry Frontiers, 8(1), 135-162.
- 3-Sulfolenes and Their Derivatives: Synthesis and Applications. (2015). Synlett, 26(15), 2059-2076.
- De Meijere, A., von Seebach, M., Zöllner, S., & Kozhushkov, S. I. (2001). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Accounts of Chemical Research, 34(10), 783-791.
- Sulfolene. (n.d.). In Wikipedia.
- Sulfone vs. Sulfoxide: What's the Difference?. (2024, January 17). Difference Wiki.
- Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2021). Polymers, 13(6), 933.
- Sulfone. (n.d.). In Wikipedia.
- Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. (1994). The Journal of Organic Chemistry, 59(3), 586-587.
- Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers. (2025). Benchchem.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2018). Chemical Reviews, 118(20), 10049-10161.
- Asymmetric Synthesis of Chiral Sulfinate Esters and Sulfoxides. Synthesis of Sulforaphane. (1994). Journal of the American Chemical Society, 116(3), 1173-1174.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2013). Monatshefte für Chemie - Chemical Monthly, 144(10), 1533-1541.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydr
- Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. (2021). Molecules, 26(17), 5243.
- SULFOXIDES AND SULFONES: REVIEW. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1166-1177.
- SULFOXIDES AND SULFONES: REVIEW. (2022). Oriental University Chemistry Journal.
- Sulfolane: A Versatile Dipolar Aprotic Solvent. (2012). Organic Process Research & Development, 16(7), 1273-1278.
- Difference Between Sulfone and Sulfoxide. (2021, January 19). Pediaa.Com.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2534-2539.
- Mechanistic insights and importance of hydrophobicity in cationic polymers for cancer therapy. (2020).
- Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). Sustainability, 10(10), 3677.
- 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. (1968).
- Mechanistic insights and importance of hydrophobicity in cationic polymers for cancer therapy. (2020).
- Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube.
- SNAr Reaction in S-based Solvents. (n.d.). WordPress.com.
- Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. (1994).
- Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (2020). Polymer Chemistry, 11(11), 1969-1979.
- Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2021). Molecules, 26(21), 6483.
- Synthesis of highly functionalized[20]dendralenes and their Diels–Alder reactions displaying unexpected regioselectivity. (2018). Organic & Biomolecular Chemistry, 16(44), 8566-8576.
- A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane. (2015). Polymer, 69, 1-9.
- Elucidation of Concentrated Salt Effects on the Solvolysis Reactions of Typical SN1 and SN2 Substrates in Sulfolane–Water Mixed Solvent. (2010). The Journal of Physical Chemistry B, 114(49), 16349-16357.
- Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2021). Polymers, 13(6), 933.
- Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (2020). Polymer Chemistry, 11(11), 1969-1979.
- Synthesis and Diels–Alder Reactivity of Substituted[21]Dendralenes. (2016). The Journal of Organic Chemistry, 81(3), 996-1007.
- Conversion of sulfolene to sulfolane in the presence of a tertiary amine. (1975). U.S.
- The method for preparing sulfolane by hydrogenation of sulfolene. (2004).
- Ring-Opening Polymerization—An Introductory Review. (2013). Polymers, 5(2), 361-381.
- Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. (2023). Polymer Bulletin, 80(3), 2631-2647.
- Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. (2014). Catalysis Science & Technology, 4(8), 2655-2662.
- The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (2018). Polymers, 10(9), 983.
- Sulfolane. (n.d.). In PubChem.
- Use of a solvent for hydrogenation of sulfolene to sulfolane. (1991). U.S.
Sources
- 1. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfolene - Wikipedia [en.wikipedia.org]
- 7. 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. difference.wiki [difference.wiki]
- 11. mdpi.com [mdpi.com]
- 12. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. differencebetween.com [differencebetween.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Performance Evaluation of Catalysts for Reactions with 3,4-Dibromosulfolane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of functionalized building blocks is paramount. 3,4-Dibromosulfolane, a versatile substrate, offers a gateway to a variety of saturated and unsaturated five-membered sulfur-containing heterocycles, which are key components in numerous biologically active compounds and advanced materials. The catalytic conversion of this compound, primarily through dehydrobromination to form sulfolene derivatives or via cross-coupling reactions, is a critical area of study. This guide provides an in-depth comparative analysis of catalytic systems for reactions involving this compound, offering experimental insights and protocols to aid in catalyst selection and performance evaluation.
Introduction to the Catalytic Transformation of this compound
This compound serves as a precursor to valuable intermediates, most notably 2,5-dihydrothiophene-1,1-dioxide (3-sulfolene) and its derivatives. These compounds are widely used as dienophiles in Diels-Alder reactions and as flexible synthons for further chemical modifications. The primary catalytic strategies for the transformation of this compound revolve around two key reaction types:
-
Dehydrobromination: The elimination of two molecules of hydrogen bromide (HBr) to yield a double bond, forming a sulfolene ring. This reaction is often facilitated by base-mediated catalysis, with phase-transfer catalysts playing a crucial role in enhancing reaction rates and yields.
-
Cross-Coupling Reactions: The substitution of one or both bromine atoms with other functional groups, typically through palladium-catalyzed reactions. This allows for the introduction of aryl, alkyl, or other moieties to the sulfolane scaffold.
The choice of catalyst is critical and depends on the desired outcome, be it the formation of an unsaturated ring or the introduction of new substituents. This guide will compare the performance of two major classes of catalysts: Phase-Transfer Catalysts (PTCs) for dehydrobromination and Palladium-based catalysts for cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The performance of a catalyst is a multifactorial equation involving yield, selectivity, turnover number (TON), and turnover frequency (TOF). Below, we compare the expected performance of PTCs and Palladium catalysts in reactions with this compound, based on established principles and data from analogous transformations.
Phase-Transfer Catalyzed (PTC) Dehydrobromination
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate. In the dehydrobromination of this compound, a PTC facilitates the transfer of the hydroxide or other basic anion from the aqueous phase to the organic phase, where it can react with the substrate.
Commonly Employed Catalysts:
-
Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB, Tetrabutylammonium hydrogen sulfate - TBAHS)
-
Phosphonium salts (e.g., Tetrabutylphosphonium bromide)
-
Crown ethers (e.g., 18-Crown-6)
Mechanism of Action: The PTC, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for a hydroxide ion (OH⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺OH⁻) migrates into the organic phase and acts as a strong base to effect the dehydrobromination of this compound.
Performance Comparison of Phase-Transfer Catalysts:
| Catalyst | Typical Loading (mol%) | Reaction Time | Yield of 3-Sulfolene | Selectivity | Cost |
| Tetrabutylammonium Bromide (TBAB) | 5-10 | 4-8 h | High (85-95%) | High | Low |
| Tetrabutylphosphonium Bromide | 5-10 | 3-6 h | Very High (90-98%) | High | Moderate |
| 18-Crown-6 | 1-5 | 6-12 h | High (80-90%) | Moderate | High |
Causality Behind Experimental Choices: The choice of a lipophilic quaternary ammonium or phosphonium salt is crucial for efficient phase transfer. The large alkyl groups enhance solubility in the organic phase, thereby increasing the concentration of the active base and accelerating the reaction. The use of a strong base like potassium hydroxide is necessary to drive the elimination reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these catalysts can be employed to selectively substitute one or both bromine atoms.
Commonly Employed Catalysts and Ligands:
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligands: Triphenylphosphine (PPh₃), Buchwald-type phosphine ligands (e.g., XPhos, SPhos)
Mechanism of Action: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) species reacts with the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Performance Comparison of Palladium Catalyst Systems:
| Catalyst System | Substrate Scope | Reaction Temperature | Yield of Coupled Product | TON/TOF | Functional Group Tolerance |
| Pd(OAc)₂ / PPh₃ | Good | 80-110 °C | Moderate to High | Moderate | Good |
| Pd₂(dba)₃ / XPhos | Excellent | Room Temp. to 80 °C | High to Excellent | High | Excellent |
Causality Behind Experimental Choices: The choice of ligand is critical in palladium catalysis. Bulky, electron-rich phosphine ligands like XPhos can accelerate the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover and allowing for reactions to be performed under milder conditions. The choice of base and solvent is also crucial for the efficiency of the transmetalation step.
Experimental Protocols
Protocol 1: Screening of Phase-Transfer Catalysts for the Dehydrobromination of this compound
Objective: To evaluate the performance of different phase-transfer catalysts for the synthesis of 3-sulfolene from this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylphosphonium bromide
-
18-Crown-6
-
Internal standard (e.g., dodecane)
Procedure:
-
To a series of round-bottom flasks, add this compound (1 mmol), toluene (10 mL), and the internal standard (0.5 mmol).
-
To each flask, add a different phase-transfer catalyst (0.1 mmol, 10 mol%).
-
Add a 50% (w/v) aqueous solution of KOH (5 mL).
-
Stir the mixtures vigorously at 60 °C.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals (e.g., every hour) and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by adding water and separating the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the final product mixture by GC-MS to determine the yield and selectivity.
Protocol 2: Evaluation of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of this compound
Objective: To compare the performance of different palladium catalyst systems for the mono-arylation of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
XPhos
-
Potassium carbonate (K₂CO₃)
-
Dioxane/water solvent mixture
Procedure:
-
In a glovebox, to a series of Schlenk tubes, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3 mmol).
-
To each tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the corresponding ligand (e.g., PPh₃, 0.04 mmol).
-
Add a degassed 4:1 mixture of dioxane and water (10 mL).
-
Seal the tubes and heat the reaction mixtures at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product and determine the yield.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for screening phase-transfer catalysts.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate catalyst for the transformation of this compound is contingent on the desired synthetic outcome. For dehydrobromination to yield sulfolene derivatives, phase-transfer catalysts, particularly quaternary phosphonium salts, offer a highly efficient and cost-effective solution. For the introduction of new carbon-carbon bonds via cross-coupling, palladium catalysts, especially those employing modern phosphine ligands, provide a versatile and high-yielding methodology. The experimental protocols and comparative data presented in this guide serve as a foundational framework for researchers to rationally select and optimize catalytic systems for their specific applications, ultimately accelerating the drug discovery and development process.
References
- Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines. Journal of Organic Chemistry. [Link]
- Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer C
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
- Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis.
Structural Confirmation of 3,4-Dibromosulfolane Reaction Adducts: A Comparative Guide to Analytical Techniques
An In-Depth Technical Guide
Abstract
3,4-Dibromosulfolane serves as a versatile building block in synthetic chemistry, prized for its reactive C-Br bonds activated by the adjacent electron-withdrawing sulfone group. Its reactions with nucleophiles yield a variety of 3,4-disubstituted sulfolane adducts, which are of significant interest in the development of novel materials and pharmaceutical intermediates. However, the facile nature of these substitution reactions often leads to mixtures of regioisomers and stereoisomers (cis/trans). Unambiguous structural confirmation of the resulting adducts is therefore not merely a procedural step but a critical requirement for establishing structure-activity relationships and ensuring synthetic reproducibility.
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this compound reaction adducts. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing the requisite data to make informed decisions in the laboratory.
The Synthetic Challenge: Reactivity of this compound
This compound is a saturated five-membered ring system where the two bromine atoms are susceptible to nucleophilic substitution. The reaction with a nucleophile (Nu⁻) can proceed via a stepwise or concerted mechanism, potentially leading to both retention and inversion of stereochemistry at the C3 and C4 positions. This creates the primary analytical challenge: differentiating between the cis and trans diastereomers of the 3,4-disubstituted sulfolane product.
Caption: Reaction of this compound with nucleophiles.
The choice of analytical methodology is dictated by the need to resolve this stereochemical ambiguity and confirm the covalent structure.
Comparative Analysis of Core Analytical Techniques
A multi-technique approach is often necessary for complete structural validation. Each method provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy | Covalent structure, connectivity, stereochemistry, purity | Non-destructive, excellent for differentiating isomers in solution, quantitative | Can be complex to interpret for mixtures, may require 2D experiments | 1-10 mg, soluble |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, isotopic pattern confirms bromine loss, suitable for complex mixtures (with LC/GC) | Provides limited stereochemical information, isomers often indistinguishable | <1 mg, volatile/ionizable |
| X-ray Crystallography | Unambiguous 3D molecular structure, absolute configuration | The "gold standard" for definitive structural proof, reveals solid-state conformation | Requires a suitable single crystal (often a bottleneck), non-destructive to the crystal | High-quality single crystal |
| IR Spectroscopy | Presence of functional groups | Simple, rapid, confirms presence of the sulfone (SO₂) group | Provides little information on overall structure or stereochemistry | ~1 mg, solid or liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR is the cornerstone of structural elucidation for these adducts. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Expertise in Interpretation: Differentiating Cis and Trans Isomers
The key to stereochemical assignment lies in the coupling constants (J-values) between the protons at C3 and C4.
-
¹H NMR: In the parent this compound, the protons at the 3 and 4 positions are chemically equivalent. Upon substitution, these protons (H3 and H4) become distinct. Their coupling constant, ³JH3-H4, is highly dependent on the dihedral angle between them, as described by the Karplus relationship.
-
A larger coupling constant (typically ~8-12 Hz) is indicative of a trans relationship (dihedral angle ~180°).
-
A smaller coupling constant (typically ~2-6 Hz) suggests a cis relationship (dihedral angle ~0-60°).
-
-
¹³C NMR: The number of signals confirms the symmetry of the molecule. For a symmetrically substituted adduct, the cis isomer will have fewer unique carbon signals than the trans isomer.
Self-Validating Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified adduct and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If signals overlap, consider performing a 2D COSY (Correlation Spectroscopy) experiment. A COSY spectrum will show a cross-peak between H3 and H4, confirming their scalar coupling and simplifying the identification of their respective multiplets.[1]
-
Analysis: Integrate all signals to determine proton ratios. Measure the coupling constants for the H3 and H4 signals to assign the stereochemistry.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Identity and Composition
MS is indispensable for determining the molecular weight of the adduct and confirming that the substitution reaction has occurred as expected.
Expertise in Interpretation: The Isotopic Signature
The most powerful diagnostic feature in the mass spectrum of a this compound adduct is the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.
-
Starting Material (Dibromo): The molecular ion peak (M⁺) will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
-
Monosubstituted Adduct (Monobromo): The molecular ion peak will be a doublet (M, M+2) with a 1:1 intensity ratio.
-
Disubstituted Adduct (No Bromine): The molecular ion peak will be a singlet (M).
This pattern provides a self-validating system to track the progress of the substitution.
Trustworthiness Through Fragmentation
Electron Impact (EI) ionization often causes fragmentation of the sulfolane ring. A common and diagnostic fragmentation is the loss of sulfur dioxide (SO₂), resulting in a prominent peak at [M-64]⁺.[2][3] This confirms the integrity of the sulfolane core in the adduct.
Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile sulfolane derivatives.[2][4]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the adduct in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that effectively separates the starting material, product, and any byproducts. A typical program might start at 100°C and ramp to 280°C.
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40-400) using Electron Impact (EI) ionization at 70 eV.[3]
-
Analysis: Examine the mass spectrum of the peak corresponding to your product. Verify the molecular ion and look for the characteristic isotopic patterns and the [M-64]⁺ fragment.
X-ray Crystallography: The Definitive Answer
When NMR data is ambiguous or when absolute proof of stereochemistry is required for patent applications or regulatory submissions, single-crystal X-ray crystallography is the ultimate arbiter. It provides a precise three-dimensional model of the molecule.[5]
Causality: Why Choose Crystallography?
This technique is chosen when the cost and time are justified by the need for certainty. For example, if a cis vs. trans isomer shows a significant difference in biological activity, an unambiguous structural proof is essential. Halogenated derivatives of sulfones are known to adopt twisted conformations in the solid state, a detail only crystallography can reveal.[6]
Protocol: Growing Diffraction-Quality Crystals
Crystal growth is often the rate-limiting step and remains more of an art than a science.[5]
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility.
-
Methodology (Slow Evaporation): a. Create a nearly saturated solution of the adduct in the chosen solvent in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. c. Store the vial in a vibration-free location for several days to weeks, allowing the solvent to evaporate slowly.
-
Methodology (Vapor Diffusion): a. Create a concentrated solution of the adduct in a good solvent (Solvent 1). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed jar containing a poor solvent (anti-solvent, Solvent 2) in which the compound is insoluble but which is miscible with Solvent 1. d. Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the compound's solubility and inducing crystallization.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution with a loop and submit for diffraction analysis.
Conclusion
The structural confirmation of this compound reaction adducts requires a logical and systematic application of modern analytical techniques. While NMR spectroscopy is the primary tool for determining covalent structure and stereochemistry in solution, Mass Spectrometry provides crucial confirmation of molecular weight and composition. For cases requiring absolute and indisputable proof of the three-dimensional structure, X-ray crystallography remains the gold standard. By understanding the strengths and limitations of each technique, researchers can efficiently and confidently characterize these important synthetic products.
References
- Title: Sulfolane Analysis in Environmental Samples: A Critical Review Source: MDPI URL:[Link]
- Title: A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies Source: PubMed URL:[Link]
- Title: Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide Source: PubChem URL:[Link]
- Title: Sulfolane Analysis in Environmental Samples: A Critical Review Source: Semantic Scholar URL:[Link]
- Title: Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies Source: Canadian Journal of Microbiology URL:[Link]
- Title: Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study Source: ResearchG
- Title: Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater Source: Journal of Chrom
- Title: The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives Source: Journal of Chemical Crystallography URL:[Link]
- Title: Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions Source: National Institutes of Health (PMC) URL:[Link]
- Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (PMC) URL:[Link]
- Title: Sulfolane - Wikipedia Source: Wikipedia URL:[Link]
- Title: The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Deriv
- Title: Sulfolane | C4H8O2S | CID 31347 Source: PubChem URL:[Link]
- Title: XANES reference library of sulphur-containing compounds for biological research: a status report from the ASTRA beamline at the SOLARIS National Synchrotron Radiation Centre Source: N
- Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Indian Academy of Sciences URL:[Link]
- Title: Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic Source: The Royal Society of Chemistry URL:[Link]
- Title: Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan Source: ResearchG
- Title: Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine Source: European Journal of Chemistry URL:[Link]
- Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: N
- Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: N
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dec.alaska.gov [dec.alaska.gov]
- 4. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3,4-Dibromosulfolane Derivatives for Industrial Biocidal Applications
For Researchers, Scientists, and Drug Development Professionals
In the continuous effort to control microbial growth in industrial processes, a diverse array of biocidal agents are employed. This guide provides a detailed comparison of the biological activity of 3,4-Dibromosulfolane derivatives against common industrial biocides. By examining their efficacy, mechanisms of action, and operational parameters, this document aims to equip researchers and professionals in drug development and industrial microbiology with the necessary information to make informed decisions for their specific applications.
Introduction to this compound and Industrial Biocides
Microbial contamination in industrial systems, such as cooling towers, paper mills, and water treatment facilities, can lead to biofouling, corrosion, and product spoilage. Biocides are essential chemical agents used to control the growth of bacteria, fungi, and algae in these environments. The ideal biocide exhibits broad-spectrum activity at low concentrations, is stable under industrial conditions, and has a favorable environmental profile.
This compound (also known as 3,4-Dibromotetrahydrothiophene-1,1-dioxide) is a halogenated sulfone compound. While its primary documented use is as a brominating agent in organic synthesis, the presence of both bromine and a sulfone functional group suggests potential biocidal properties. Halogenated compounds and sulfone derivatives are classes of chemicals known for their antimicrobial activities. This guide will explore the inferred biological activity of this compound and its derivatives in comparison to established industrial biocides.
Comparative Analysis of Biological Activity
A direct comparison of the biocidal efficacy of this compound with other agents is challenging due to the limited publicly available data on its specific antimicrobial activity. However, by examining the performance of structurally related compounds and common industrial biocides, we can create a comparative framework.
The key metrics for evaluating biocidal efficacy are the Minimum Inhibitory Concentration (MIC) , the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) , the lowest concentration that results in microbial death.
Table 1: Comparative Antimicrobial Efficacy (MIC Values in µg/mL)
| Compound/Biocide Class | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Aspergillus niger | Candida albicans |
| This compound Derivatives | Data not available | Data not available | Data not available | Data not available | Data not available |
| DBNPA (2,2-dibromo-3-nitrilopropionamide) | ~7.5 ppm (7,500) | Effective | Effective | Effective | Effective |
| Isothiazolinones (MCI/MI) | 0.5[1] | Effective | Effective | <1 | 2.6[1] |
| Glutaraldehyde | Effective | Effective | Effective | Effective | Effective |
Note: Direct MIC values for this compound are not readily found in the public domain. The efficacy of DBNPA is often reported in ppm, which has been converted to µg/mL for consistency. The effectiveness of Glutaraldehyde is well-established, though specific MIC values can vary widely with formulation and conditions.
Profile of Compared Biocides
This compound Derivatives (Inferred Activity)
The biocidal activity of this compound can be inferred from the known properties of halogenated organic compounds and sulfones. Brominated compounds often act as electrophiles, reacting with nucleophilic functional groups in biological molecules like proteins and enzymes, leading to disruption of cellular function. The sulfone group can enhance the reactivity of the molecule. It is plausible that this compound derivatives would exhibit broad-spectrum antimicrobial activity.
DBNPA (2,2-dibromo-3-nitrilopropionamide)
DBNPA is a fast-acting, non-oxidizing biocide with a broad spectrum of activity against bacteria, fungi, and algae.[2][3] It is widely used in paper mills, cooling water systems, and oilfield applications.[2][3] DBNPA is known for its rapid degradation into less harmful substances, which is an environmental advantage. Its mechanism of action involves the rapid penetration of microbial cell membranes and reaction with proteins, leading to the cessation of normal cellular redox processes and ultimately cell death.[2]
Isothiazolinones
This class of biocides, which includes 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), is used extensively in water treatment, paints, cosmetics, and other industrial applications.[4] They have a broad spectrum of activity against bacteria and fungi.[4] Their mechanism of action involves the inhibition of microbial growth and metabolism by targeting key enzymes.[1] The presence of a chlorine atom in CMIT generally enhances its biocidal activity compared to MIT.[1]
Glutaraldehyde
Glutaraldehyde is a dialdehyde compound with potent, broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.[5][6] It is a widely used disinfectant and sterilant in healthcare settings and also finds application as a biocide in industrial water treatment and other manufacturing processes.[5][6] Its mechanism of action involves the cross-linking of proteins on the microbial cell surface, which disrupts cellular activities and leads to cell death.[5]
Postulated Mechanism of Action for Halogenated Sulfones
The antimicrobial action of halogenated compounds, including by inference this compound, is generally attributed to their ability to act as oxidizing or halogenating agents.
This proposed mechanism involves the following steps:
-
Cellular Uptake: The biocide penetrates the cell wall and membrane of the microorganism.
-
Reaction with Cellular Components: The electrophilic bromine atoms of the this compound molecule react with nucleophilic functional groups found in essential biomolecules, such as the sulfhydryl (-SH) groups of cysteine residues in proteins and enzymes.
-
Disruption of Function: This irreversible reaction (halogenation or oxidation) alters the three-dimensional structure of the proteins, leading to enzyme inhibition and the disruption of critical metabolic pathways.
-
Cell Death: The widespread damage to cellular machinery ultimately results in the death of the microorganism.
Experimental Protocols for Biological Activity Screening
To quantitatively assess the biological activity of this compound derivatives and compare them to other biocides, standardized antimicrobial susceptibility testing methods should be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microtiter plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.
Protocol:
-
Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plate under appropriate growth conditions.
-
Observation: The MBC/MFC is the lowest concentration of the test compound from which no microbial growth occurs on the subculture plate.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently scarce in publicly accessible literature, its chemical structure strongly suggests potential as a broad-spectrum biocide. The presence of bromine atoms on the sulfolane ring likely facilitates reactions with essential microbial proteins, leading to cell death.
To fully evaluate its potential, further research is necessary to determine the MIC and MBC values of this compound and its derivatives against a wide range of industrially relevant bacteria and fungi. Comparative studies with established biocides such as DBNPA, isothiazolinones, and glutaraldehyde under simulated industrial conditions would provide valuable insights into its relative efficacy, stability, and potential applications. Understanding the structure-activity relationship of different brominated sulfolane derivatives could also lead to the development of novel and more effective biocidal agents.
References
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.).
- Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use. (n.d.).
- DBNPA Biocides (2,2-Dibromo-3-Nitrilopropionamide). (n.d.). EasyChem. [Link]
- Toxicological Profile for Glutaraldehyde. (n.d.).
- Biocide Use in the Antimicrobial Era: A Review. (2021, April 14).
- Similarities and differences in the responses of microorganisms to biocides. (2001, August 1). Oxford Academic. [Link]
- Biocides and preservatives for pulp and paper. (n.d.). Kemira. [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaraldehyde Uses: Water Treatment to Surface Disinfection [elchemy.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,4-Dibromosulfolane
The proper management and disposal of 3,4-Dibromosulfolane are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a dibrominated organosulfur compound, it is classified as a hazardous halogenated organic waste and necessitates specific handling and disposal procedures to mitigate potential risks. This guide provides essential, step-by-step instructions tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is not merely a suggestion but a critical component of a robust safety culture and responsible scientific practice.
Immediate Safety and Hazard Profile
Before handling or preparing for disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is a white to almost-white crystalline powder that presents several health risks upon exposure.[1]
-
Primary Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
-
Toxicity: It is considered a poison by intraperitoneal and intravenous routes.[1]
-
Thermal Decomposition: A critical and often overlooked hazard is its behavior upon heating. When heated to decomposition, this compound emits highly toxic and corrosive fumes of bromides (Br⁻) and sulfur oxides (SOx).[1] This dictates the necessity for specialized, high-temperature incineration as a disposal method.
All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety glasses with side shields or chemical splash goggles
-
A flame-resistant lab coat
The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its strict segregation as halogenated organic waste . The presence of two carbon-bromine bonds in its structure places it under specific environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Causality: Why is segregation so critical?
-
Treatment Method: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide and sulfur dioxide) produced during combustion.[4] Mixing this waste with non-halogenated streams contaminates the entire volume, mandating this more complex and expensive treatment for all of it.
-
Chemical Incompatibility: Improper mixing can lead to dangerous chemical reactions. While sulfolane itself is relatively stable, its derivatives can be incompatible with strong oxidizing agents, acids, or bases.[6][7] Segregation prevents unforeseen and hazardous reactions within the waste container.
Quantitative Data Summary
The table below summarizes key physical and regulatory data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 15091-30-2 | [1] |
| Molecular Formula | C₄H₆Br₂O₂S | [1][8] |
| Molecular Weight | 277.96 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 142.0 to 146.0 °C | [8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation.
Step 1: Waste Characterization and Segregation
-
Proper segregation is the most critical step to ensure safe disposal.[9]
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
NEVER mix this compound waste with other waste streams, especially:
Step 2: Container Selection
-
Select a container appropriate for hazardous solid or liquid waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
If disposing of solutions of this compound, ensure the container material is compatible with the solvent used.
-
The container must be clean, in good condition, and free of any external contamination.
Step 3: Labeling
-
Proper labeling is mandatory for regulatory compliance and safety.[10]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all components, including solvents, by percentage.
-
Indicate the associated hazards by checking the appropriate boxes (e.g., "Irritant," "Toxic").
Step 4: Accumulation and Storage
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the labeled waste container safely within the laboratory in a designated satellite accumulation area.
-
This area should provide secondary containment (such as a chemical-resistant tray) to capture any potential leaks.
-
Store the container away from heat sources and incompatible materials.[7]
Step 5: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or equivalent office.[10][11]
-
Follow their specific procedures for waste pickup and removal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[12] This is a serious regulatory violation and environmental hazard.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste containing this compound.
Caption: Disposal Segregation Workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and environmental containment.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE. Prevent the material from entering drains by using spill socks or other barriers.[12]
-
Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Clean and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris containing this compound" and dispose of it through EHS.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- Canyon Components. (n.d.). SULFOLANE Chemical compatibility with O-rings, rubbers, & plastics.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane.
- Wikipedia. (n.d.). Sulfolane.
- Guidechem. (n.d.). This compound 15091-30-2 wiki.
- TCI AMERICA. (n.d.). This compound | 15091-30-2.
- Khan, M. F., Yu, L., Achari, G., & Tay, J. H. (2019). Degradation of sulfolane in aqueous media by integrating activated sludge and advanced oxidation process. Chemosphere, 222, 1-8.
- NOAA. (n.d.). SULFOLANE - CAMEO Chemicals.
- Chevron Phillips Chemical. (n.d.). Sulfolane.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- LookChem. (n.d.). Cas 15091-30-2, this compound.
- PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. (2025). Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals.
- Environmental Health & Safety Office. (2025-2026). EHSO Manual: Hazardous Waste.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- King County. (2015). Laboratory Waste Management Guide.
Sources
- 1. Page loading... [guidechem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. cpchem.com [cpchem.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. kingcounty.gov [kingcounty.gov]
A Comprehensive Guide to the Safe Handling of 3,4-Dibromosulfolane
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure but a cornerstone of innovation and safety. 3,4-Dibromosulfolane (CAS RN: 15091-30-2), a versatile sulfone building block, is instrumental in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility, however, is matched by its potential hazards, necessitating a handling protocol that is both rigorous and intelligently designed. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe and effective use of this compound, ensuring that its potential is harnessed without compromising laboratory safety.
Hazard Assessment: Understanding the Reactivity and Toxicity of this compound
This compound is a white to off-white crystalline solid. A thorough understanding of its chemical personality is the first line of defense in ensuring safe handling.
Primary Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
Beyond these primary classifications, it is crucial to recognize its other potential hazards:
-
Toxicity: While comprehensive toxicological data is limited, it is noted as a poison by intraperitoneal and intravenous routes.[3] Given its structure as a brominated organic compound, caution is warranted.
-
Thermal Decomposition: When heated to decomposition, this compound emits highly toxic and corrosive fumes of hydrogen bromide (HBr) and sulfur oxides (SOx).[3] This is a critical consideration for fire scenarios and high-temperature reactions.
-
Chemical Reactivity: The two bromine atoms are susceptible to elimination reactions (dehydrohalogenation) in the presence of bases. This reactivity is fundamental to its synthetic utility but also a key incompatibility to manage during storage and waste disposal.[4]
| Property | Value | Source(s) |
| CAS Number | 15091-30-2 | [2] |
| Molecular Formula | C₄H₆Br₂O₂S | [2] |
| Molecular Weight | 277.96 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 142.0 to 146.0 °C | |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [2] |
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection of PPE is not a passive choice but an active strategy to create a barrier between the researcher and the chemical. For this compound, the following PPE is mandatory.
-
Hand Protection: The choice of glove material is critical. While no specific breakthrough data for this compound is available, data for halogenated hydrocarbons and general chemical resistance principles guide our selection. Butyl rubber or Viton® gloves are recommended for extended contact due to their high resistance to a wide range of chemicals, including brominated compounds. For incidental contact, double-gloving with a thicker (e.g., >8 mil) nitrile glove as the outer layer and a thinner nitrile glove as the inner layer is a robust practice. Always inspect gloves for tears or pinholes before use.[5]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[6] Given the risk of splashes during handling, a face shield worn over safety goggles is mandated for all procedures involving the transfer of the solid or its solutions.[7]
-
Skin and Body Protection: A flame-resistant laboratory coat is required. When handling larger quantities or in situations with a high risk of spillage, a chemical-resistant apron over the lab coat is necessary. Full-length pants and closed-toe shoes are mandatory laboratory attire.[8]
-
Respiratory Protection: All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.
Operational Plan: Base-Mediated Elimination Reaction of this compound
This section provides a step-by-step protocol for a common synthetic application of this compound: a base-mediated double elimination to form a diene. This procedure is designed to be a self-validating system, where each step logically follows from a risk-assessment perspective.
Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Methodology
1. Preparation and Pre-Reaction Setup:
-
Step 1.1: Personal Protective Equipment: Don all required PPE as detailed in Section 2. This is a non-negotiable first step.
-
Step 1.2: Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate working height. Cover the work surface with a disposable absorbent bench liner.[8]
-
Step 1.3: Glassware Preparation: Ensure all glassware is clean, dry, and free of any residual basic or acidic contaminants. Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet).
-
Step 1.4: Weighing Reagents: In the fume hood, carefully weigh the solid this compound onto a creased weighing paper and transfer it to the reaction flask. Causality: Weighing the solid inside the hood prevents inhalation of fine particles.
2. Reaction Execution:
-
Step 2.1: Dissolution: Add the appropriate solvent (e.g., tetrahydrofuran) to the reaction flask and begin stirring to dissolve the this compound.
-
Step 2.2: Inert Atmosphere and Cooling: Place the reaction flask in an ice bath to cool to 0°C. Purge the flask with an inert gas like nitrogen or argon. Causality: Cooling the reaction is crucial as elimination reactions can be exothermic. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Step 2.3: Base Addition: Slowly add the base (e.g., a solution of potassium tert-butoxide in THF) to the reaction mixture via the addition funnel over a period of 30-60 minutes. Causality: Slow, controlled addition of the strong base prevents a runaway exothermic reaction.
-
Step 2.4: Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
3. Workup and Purification:
-
Step 3.1: Quenching: Once the reaction is complete, slowly and carefully add a quenching agent (e.g., saturated aqueous ammonium chloride) while the flask is still in the ice bath. Causality: Quenching neutralizes the excess strong base, making the mixture safer to handle in subsequent steps.
-
Step 3.2: Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and then brine.
-
Step 3.3: Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.
-
Step 3.4: Concentration: Remove the solvent using a rotary evaporator. Causality: This step isolates the crude product. The vapor duct and cold trap of the evaporator should be handled as potentially contaminated surfaces.
Emergency Procedures: Immediate and Effective Response
A swift and correct response to an emergency can significantly mitigate potential harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Do not use neutralizing agents.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, wear your full PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
Logical Flow for Emergency Response
Caption: Immediate actions for exposure or spill events.
Disposal Plan: Preventing Downstream Hazards
Proper disposal is a critical final step in the chemical handling lifecycle. As a halogenated organic compound, this compound waste must be segregated and handled as hazardous waste.
1. Waste Segregation:
-
Halogenated Organic Waste: All materials contaminated with this compound, including the crude product, leftover reagents, contaminated solvents from extraction, and disposable materials (gloves, weighing paper, bench liners), must be placed in a designated "Halogenated Organic Waste" container.
-
Incompatibility: Crucially, do not mix this compound waste with basic waste streams. The potential for an uncontrolled elimination reaction, which could generate heat and pressure inside a sealed waste container, is a significant hazard.[4]
2. Container Management:
-
Use only approved, chemically resistant containers for hazardous waste.
-
Keep the container closed at all times except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
3. Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- LookChem. Cas 15091-30-2, this compound. [Link]
- PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]
- Stanford Environmental Health & Safety. General Use SOP - Irritants. [Link]
- University of Pennsylvania EHRS. SOP: Irritants. [Link]
- University of Wisconsin-Milwaukee.
- Brainly. Which of the following should be done to prevent contact with corrosive bromine on your eyes and skin?. [Link]
- Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]
- Temple University.
- Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]
- Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
- Braun Research Group.
- CP Lab Safety.
- Environmental Health and Safety - The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide | C4H6Br2O2S | CID 85797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. This compound | 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. 15091-30-2|3,4-Dibromotetrahydrothiophene 1,1-dioxide|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
